(+)-Bornyl acetate
Descripción
Propiedades
IUPAC Name |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKLUUHTZCSIP-SCVCMEIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS], Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma, Colourless solid; Sweet herbaceous odour | |
| Record name | (-)-Bornyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21095 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | l-Bornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; Insoluble in glycerin, propylene glycol, Soluble (in ethanol), Practically insoluble to insoluble in water | |
| Record name | Bornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | l-Bornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.981-0.985, 0.981-0.987 | |
| Record name | Bornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | l-Bornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.6 [mmHg] | |
| Record name | (-)-Bornyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21095 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20347-65-3, 5655-61-8, 76-49-3 | |
| Record name | (+)-Borneol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bornyl acetate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020347653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1S,2R,4S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2S,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-born-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2S,4R)-bornyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORNYL ACETATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN65CC8L89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(+)-Bornyl acetate natural sources and isolation
An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Bornyl Acetate (B1210297)
Introduction
(+)-Bornyl acetate is a bicyclic monoterpene ester responsible for the characteristic pine-like aroma of many conifers.[1] It is the acetate ester of (+)-borneol and is widely utilized as a flavoring agent in the food industry, a fragrance component in perfumes, air fresheners, and personal care products, and as a therapeutic agent in traditional and modern medicine.[1][2][3] Its reported pharmacological properties include anti-inflammatory, analgesic, antimicrobial, and sedative effects.[2][3] This guide provides a comprehensive overview of the natural sources of this compound and details the technical methodologies for its isolation and purification, aimed at researchers, scientists, and professionals in drug development.
Natural Sources of this compound
This compound is found in a wide variety of plants, most notably in the essential oils of conifers from the Pinaceae family.[2] The concentration of bornyl acetate can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant used for extraction.[4][5]
Principal Botanical Sources
The primary natural sources are needle and wood oils from fir (Abies), pine (Pinus), and spruce (Picea) species.[2][6] Several other plants from different families are also known to contain significant amounts of this compound.
Table 1: Quantitative Analysis of this compound in Various Plant Essential Oils
| Plant Species | Family | Plant Part | Bornyl Acetate Content (%) | Reference |
| Amomum villosum Lour. | Zingiberaceae | Fruit | Up to 59.60 | [6] |
| Abies nordmanniana subsp. Bornmuelleriana | Pinaceae | Leaves | 20.25 | [4] |
| Abies grandis | Pinaceae | Trunk Wood | 17.5 | [7] |
| Artemisia absinthium | Asteraceae | Aerial Parts | 13.84 | [8] |
| Abies concolor | Pinaceae | Trunk Wood | 9.4 | [7] |
| Abies alba Mill. | Pinaceae | Branches | 9.0 | [9] |
| Inula graveolens (Linnaeus) Desf. | Asteraceae | Aerial Parts | Main Component | [10][11] |
| Ferulago macrocarpa | Apiaceae | Aerial Parts | Most Abundant Component | [12] |
| Piper mollicomum Kunth | Piperaceae | Leaves | 2.4 ± 0.2 | [13] |
Other Notable Sources
Beyond the species listed above, bornyl acetate is also found in varying concentrations in the essential oils of:
-
Canadian hemlock (Tsuga canadensis)[6]
Isolation and Purification Methodologies
The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant matrix, followed by purification of the target compound from the complex oil mixture.
Step 1: Extraction of Essential Oil
The initial step involves liberating the volatile compounds, including bornyl acetate, from the plant material.
This is the most common industrial method for extracting essential oils from conifers.[7][9]
-
Principle: High-pressure steam is passed through the plant material. The steam volatilizes the aromatic compounds, and the resulting mixture of steam and oil vapor is cooled in a condenser. The condensate, a mixture of water and essential oil, is collected, and the oil is separated by decantation.
-
Application: Widely used for extracting oil from the needles, twigs, and wood of Abies species.[7][9]
A simpler method often used in laboratory settings.
-
Principle: The plant material is submerged in water and boiled. The steam produced carries the volatile oils to a condenser, where they are cooled and collected.
-
Application: Used for the extraction of essential oil from the leaves of Piper mollicomum and the aerial parts of Ferulago macrocarpa.[12][13]
A modern, rapid, and efficient alternative to conventional distillation methods.
-
Principle: Microwave energy is used to heat the water within the plant material, causing the cells to rupture and release the essential oil. The process is significantly faster and often results in higher yields compared to conventional methods.[12]
-
Application: Demonstrated to be effective for isolating essential oil from Ferulago macrocarpa, increasing the isolation rate of bornyl acetate by approximately 1.3 times compared to conventional heating.[12]
Caption: General workflow for isolating this compound.
Step 2: Purification of this compound
Crude essential oils are complex mixtures. To obtain pure this compound, further separation techniques are required.
This technique is used to separate compounds with close boiling points.[16][17]
-
Principle: The essential oil is heated in a flask connected to a fractionating column. The column provides a large surface area (through glass beads, rings, or metal sponges) for repeated vaporization-condensation cycles.[16] Compounds with lower boiling points move up the column more rapidly and are collected first. Given that bornyl acetate has a boiling point of approximately 228-231 °C, this method can separate it from more volatile monoterpenes (like α-pinene, b.p. ~155 °C) and less volatile sesquiterpenes.[2]
-
Application: A standard method for purifying esters from essential oils and has been optimized for recycling related compounds like natural borneol.[18]
A support-free liquid-liquid partition chromatography technique that is highly effective for separating natural products.
-
Principle: HSCCC utilizes a biphasic solvent system. The column is filled with the stationary liquid phase, and the mobile liquid phase containing the sample is pumped through it. The continuous mixing and partitioning between the two immiscible liquid phases allows for the separation of components based on their partition coefficients. It avoids the irreversible adsorption issues common in solid-phase chromatography.[13]
-
Application: Successfully applied to isolate bornyl acetate from Piper mollicomum essential oil with high purity.[13]
Experimental Protocols
Protocol for Microwave-Assisted Hydrodistillation (MAHD) of Ferulago macrocarpa
This protocol is adapted from the methodology described for the isolation of essential oils from Ferulago macrocarpa.[12]
-
Preparation: Air-dry the aerial parts of the plant material and pulverize them into a fine powder.
-
Extraction: Place 100 g of the dried, powdered plant material into a 2 L round-bottom flask and soak it in 500 mL of deionized water for 30 minutes.
-
Apparatus Setup: Connect the flask to a Clevenger-type apparatus modified for use in a microwave oven.
-
Microwave Irradiation: Place the entire assembly inside a domestic microwave oven. Irradiate the mixture at a power of 520 W for 30 minutes.
-
Collection: The essential oil is volatilized with the water vapor, condensed, and collected in the Clevenger trap.
-
Drying and Storage: Decant the collected oil and dry it over anhydrous sodium sulfate. Store the oil at 4 °C in a sealed, dark vial until analysis.
Protocol for HSCCC Isolation of Bornyl Acetate from Piper mollicomum Essential Oil
This protocol is based on the successful separation of bornyl acetate from P. mollicomum leaf oil.[13]
-
Essential Oil Extraction: Subject 200 g of fresh P. mollicomum leaves to hydrodistillation for 4 hours using a modified Clevenger apparatus to obtain the crude essential oil.
-
Solvent System Preparation: Prepare a biphasic solvent system of n-hexane/acetonitrile/ethyl acetate at a volume ratio of 1:1:0.4. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate at room temperature. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Apparatus Setup: Use a preparative HSCCC instrument. Fill the entire column with the stationary phase (upper phase).
-
Sample Injection: Dissolve 1.4 g of the crude essential oil in 10 mL of the mobile phase (lower phase) and inject it into the column.
-
Elution: Perform an isocratic elution in the tail-to-head mode by pumping the mobile phase at a flow rate of 2.0 mL/min. Maintain a column rotation speed of 1000 rpm.
-
Fraction Collection: Monitor the effluent with a UV detector at 254 nm and collect fractions based on the resulting chromatogram.
-
Analysis: Analyze the collected fractions corresponding to bornyl acetate using Gas Chromatography-Flame Ionization Detector (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity. In the cited study, this method yielded 16.2 mg of bornyl acetate at 91.2% purity.[13]
Caption: Experimental workflow for HSCCC isolation.
Conclusion
This compound is a valuable natural compound with widespread applications. Conifers of the Pinaceae family, particularly Abies species, and other plants like Amomum villosum serve as rich natural sources. The isolation of high-purity this compound is achievable through a combination of efficient essential oil extraction techniques, such as steam or microwave-assisted hydrodistillation, followed by robust purification methods like fractional distillation or advanced chromatographic techniques like HSCCC. The detailed protocols provided herein offer a technical foundation for researchers to effectively isolate and study this important monoterpene ester for applications in drug development, flavor, and fragrance industries.
References
- 1. BORNYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry, Biological, and Pharmacological Properties of Abies alba Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foreverest.net [foreverest.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. originalswissaromatics.com [originalswissaromatics.com]
- 11. acgpubs.org [acgpubs.org]
- 12. sanad.iau.ir [sanad.iau.ir]
- 13. Separation of Volatile Metabolites from the Leaf-Derived Essential Oil of Piper mollicomum Kunth (Piperaceae) by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. foreverest.net [foreverest.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Purification [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
(+)-Bornyl acetate chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of (+)-Bornyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of (+)-Bornyl acetate. The information is curated for professionals in research, science, and drug development who require precise and well-documented data. This document summarizes key quantitative data in tabular format for ease of comparison, details relevant experimental methodologies, and includes a structural diagram generated using the DOT language.
Chemical Structure of this compound
This compound is the acetate ester of (+)-borneol, a natural bicyclic monoterpene.[1] Its chemical structure is characterized by the rigid [2.2.1] bicyclic system of borneol, with an acetate group attached at the C2 position. The "(+)" designation indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right.
IUPAC Name: (1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate[2]
Stereochemistry: The stereochemistry of this compound is crucial to its chemical and biological identity. The specific arrangement of substituents around the chiral centers of the bicyclo[2.2.1]heptane ring system gives rise to its optical activity and specific interactions in biological systems.
Below is a two-dimensional representation of the chemical structure of this compound.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound. These properties are essential for its handling, formulation, and application in various scientific and industrial contexts.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [2][3][4] |
| Molecular Weight | 196.29 g/mol | [2][3][4] |
| Appearance | Colorless liquid or crystals | [1][3] |
| Melting Point | 29 °C | [1][3][5] |
| Boiling Point | 228–231 °C | [1][6][7] |
| Density | 0.985 g/mL at 25 °C | [3][5][6] |
| Refractive Index (n²⁰/D) | 1.4635 | [5][6][7] |
| Specific Optical Rotation [α]D²⁰ | +44.4° | [7] |
| Water Solubility | 23 mg/L (estimated) | [1] |
| Flash Point | 88.89 °C (192.00 °F) | [8] |
| Vapor Pressure | 0.228 mmHg at 25 °C | [8] |
Experimental Protocols for Property Determination
The following sections outline the standard experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of crystalline this compound is introduced into a capillary tube and packed down to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or vial
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
Procedure:
-
A small volume (a few milliliters) of liquid this compound is placed in a small test tube.
-
A capillary tube, with its open end down, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Measurement
Principle: Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance.
Procedure (using a graduated cylinder and balance):
-
The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
A known volume of liquid this compound is carefully transferred into the graduated cylinder, and the volume is recorded.
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
Refractive Index Measurement
Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of this compound are placed on the surface of the prism.
-
The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (typically 20 °C), maintained by a circulating water bath.
-
The light source is turned on, and the crosshairs in the eyepiece are brought into focus.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and coincides with the intersection of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Optical Rotation Measurement
Principle: Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance. The specific rotation is a standardized measure of this property.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
-
Sodium lamp (D-line, 589 nm)
Procedure:
-
A solution of this compound of a known concentration is prepared in a suitable achiral solvent.
-
The polarimeter is calibrated by measuring the rotation of the pure solvent (blank).
-
The polarimeter cell is filled with the this compound solution, ensuring no air bubbles are present in the light path.
-
The cell is placed in the polarimeter.
-
The analyzer is rotated until the light intensity is at a minimum (or a match point, depending on the instrument design).
-
The observed angle of rotation is recorded.
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of (+)-borneol with acetic anhydride.
Reaction Scheme:
Experimental Workflow:
References
- 1. L-BORNYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 2. Bornyl Acetate - Explore the Science & Experts | ideXlab [idexlab.com]
- 3. phillysim.org [phillysim.org]
- 4. chm.uri.edu [chm.uri.edu]
- 5. Acetic acid 1,7,7-trimethyl-bicyclo(2.2.1)hept-2-yl ester | C12H20O2 | CID 6448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
The Biological Activity of (+)-Bornyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bornyl acetate (B1210297), a bicyclic monoterpene and a primary constituent of the essential oils of various coniferous plants, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] This technical guide provides an in-depth overview of the biological activities of (+)-bornyl acetate, with a focus on its anti-inflammatory, analgesic, and cytotoxic effects. Detailed experimental methodologies for key assays are provided, and the underlying molecular mechanisms, particularly the modulation of critical signaling pathways, are elucidated. Quantitative data from pertinent studies are summarized to facilitate comparative analysis. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.
Introduction
This compound (C₁₂H₂₀O₂) is the acetate ester of (+)-borneol, a naturally occurring terpene derivative.[1] It is a colorless liquid with a characteristic pine-like aroma and is widely used in the fragrance and food industries.[1][3] Beyond its aromatic properties, a growing body of scientific evidence highlights its potential as a bioactive agent with a range of therapeutic applications.[4][5] This guide synthesizes the current understanding of the biological activities of this compound, presenting key findings on its mechanisms of action and quantitative efficacy.
Biological Activities and Mechanisms of Action
This compound exhibits a spectrum of biological activities, including anti-inflammatory, analgesic, cytotoxic, antioxidant, antimicrobial, and neuroprotective effects.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[6][7] Its primary mechanism involves the modulation of key inflammatory signaling pathways.
Mechanism of Action:
-
Inhibition of NF-κB and MAPK Signaling Pathways: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] It achieves this by preventing the phosphorylation of IκB (inhibitor of NF-κB) and the downstream signaling molecules of the MAPK pathway, including ERK, JNK, and p38.[4][5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5]
-
Upregulation of Anti-inflammatory Cytokines: In human chondrocytes, this compound has been found to upregulate the expression of the anti-inflammatory cytokine IL-11. This effect is mediated through the activation of the AP-1 transcription factor component, c-fos. The increased IL-11 subsequently antagonizes the pro-inflammatory effects of IL-1β, including the expression of matrix metalloproteinases (MMPs) involved in cartilage degradation.
-
Reduction of Inflammatory Mediators: The compound also reduces the production of nitric oxide (NO), a key inflammatory mediator.[5]
Figure 1: Simplified signaling pathway of the anti-inflammatory action of this compound.
Analgesic Activity
Studies have demonstrated that this compound possesses significant analgesic properties.[8][9]
Mechanism of Action:
The analgesic effects of this compound are observed in models of both thermal and chemical-induced pain.[8][9] It is suggested that its analgesic site of action may be located in both the central and peripheral nervous systems.[8] Notably, the analgesic effect does not appear to be mediated by opioid receptors, as it is not significantly reversed by the opioid antagonist naloxone.[8][10]
Cytotoxic (Anti-cancer) Activity
This compound has shown promising cytotoxic activity against a variety of cancer cell lines.[11][12][13]
Mechanism of Action:
-
Induction of Apoptosis and Cell Cycle Arrest: In human gastric cancer cells, this compound potentiates the anticancer activity of 5-fluorouracil (B62378) by inducing apoptosis, DNA fragmentation, and G2/M cell cycle arrest.[6] It also exhibits cytotoxic and apoptotic effects on human breast cancer cells and breast cancer stem cells.[12]
-
Inhibition of PI3K/AKT Signaling Pathway: In colorectal cancer cells, this compound suppresses cell proliferation, colony formation, migration, and invasion by inhibiting the phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) signaling pathway.[13][14] This pathway is crucial for cell survival, growth, and proliferation in many cancers.[13]
Figure 2: Inhibition of the PI3K/AKT signaling pathway by this compound in cancer cells.
Other Biological Activities
-
Antioxidant Activity: this compound has been reported to exhibit antioxidant properties.[15][16]
-
Antimicrobial Activity: It has demonstrated activity against various microbial strains.[17]
-
Neuroprotective Effects: In a model of Alzheimer's disease, this compound showed neuroprotective effects against okadaic acid-induced cytotoxicity in PC12 cells by suppressing the Beclin-1-dependent autophagy pathway.[18]
-
Sedative Effects: Inhalation of this compound has been shown to have sedative effects in animal models.[19]
Quantitative Data
The following table summarizes the quantitative data on the cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | Assay | IC₅₀ (µg/mL) | Reference |
| HeLa | Cervical Carcinoma | LDH Cytotoxicity | 72.0 | [11][20] |
| HT29 | Colon Carcinoma | LDH Cytotoxicity | 60.5 | [11][20] |
| A549 | Lung Carcinoma | LDH Cytotoxicity | 44.1 | [11][20] |
| MCF-7 | Breast Adenocarcinoma | LDH Cytotoxicity | 85.6 | [11][20] |
| FL | Human Amnion (Normal) | LDH Cytotoxicity | 50.6 | [11][20] |
IC₅₀: The half maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Assays
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Culture: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
LDH Measurement:
-
After treatment, the supernatant from each well is collected.
-
The supernatant is incubated with a reaction mixture containing lactate (B86563), NAD⁺, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.
-
The absorbance of the formazan is measured spectrophotometrically at a specific wavelength (e.g., 490 nm).
-
-
Data Analysis: Cytotoxicity is calculated as a percentage relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with this compound as described for the LDH assay.
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., total AKT, phospho-AKT, PI3K) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software.
Figure 3: General workflow for Western blot analysis.
In Vivo Assays
This test is used to assess the response to a thermal pain stimulus.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Mice are individually placed on the hot plate.
-
The latency to the first sign of a pain response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Treatment: this compound or a control substance is administered prior to the test.
-
Data Analysis: The increase in reaction latency after treatment compared to the baseline or vehicle control indicates an analgesic effect.
This test evaluates the response to a chemical pain stimulus.
-
Procedure:
-
Mice are administered this compound or a control substance.
-
After a set period, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 20 minutes).
-
-
Data Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect.
This model is used to study in vivo anti-inflammatory activity.
-
Induction of Injury: Mice are administered lipopolysaccharide (LPS) intranasally or intratracheally to induce lung inflammation.
-
Treatment: this compound is administered (e.g., intraperitoneally) before or after LPS challenge.
-
Assessment of Inflammation: After a specific time, various inflammatory parameters are assessed, including:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts (neutrophils, macrophages) and pro-inflammatory cytokine levels (TNF-α, IL-6) are measured in the BALF.
-
Lung Histology: Lung tissue is collected for histological examination to assess the degree of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Activity: MPO activity in the lung tissue is measured as an indicator of neutrophil infiltration.
-
Conclusion
This compound is a promising natural compound with a well-documented profile of biological activities, most notably anti-inflammatory, analgesic, and cytotoxic effects. Its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT, provide a solid foundation for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of this compound in various disease contexts.
References
- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. Hot-plate analgesia testing [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. cohesionbio.com [cohesionbio.com]
- 14. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 15. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. kumc.edu [kumc.edu]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Wound healing migration assay (Scratch assay) [protocols.io]
- 20. media.cellsignal.com [media.cellsignal.com]
(+)-Bornyl acetate mechanism of action studies
An In-depth Technical Guide on the Mechanism of Action of (+)-Bornyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bornyl acetate, a bicyclic monoterpene and a primary constituent of the essential oils from various plants, notably conifers, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Traditionally used in herbal medicine, recent research has begun to elucidate the molecular mechanisms underpinning its therapeutic potential.[4][5] This document provides a comprehensive technical overview of the known mechanisms of action of this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved to support further research and drug development efforts.
Anti-inflammatory and Immunomodulatory Mechanisms
A substantial body of evidence points to the potent anti-inflammatory and immunomodulatory properties of this compound.[6][7] The primary mechanism involves the suppression of key pro-inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][8]
Inhibition of NF-κB and MAPK Signaling Pathways
This compound interferes with classical inflammatory signal pathways by inhibiting the phosphorylation of crucial signaling molecules.[1] In the NF-κB pathway, it prevents the phosphorylation of IκB (inhibitor of NF-κB), which in turn blocks the release and nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes.[1][6]
Simultaneously, it suppresses the MAPK pathway by inhibiting the phosphorylation of key kinases: c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[1][6][8] The dual inhibition of these pathways culminates in the significant downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as a reduction in nitric oxide (NO) production.[1][6]
Quantitative Data: Anti-inflammatory Effects
| Model System | Treatment | Target Measured | Result | Reference |
| LPS-induced RAW 264.7 Macrophages | This compound | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Dose-dependent downregulation | [8][9] |
| LPS-induced Acute Lung Injury (BALB/c mice) | This compound | Total cells, neutrophils, macrophages in BALF | Significant reduction | [8][9] |
| LPS-induced Acute Lung Injury (BALB/c mice) | This compound | Lung wet-to-dry weight ratio | Significant decrease | [8][9] |
| Human Chondrocytes | This compound + IL-1β | MMP-1, MMP-13 | Antagonistic effect on IL-1β induced expression | [7] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a typical experiment to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of this compound (e.g., 0-500 µg/mL) for 1 hour.[8][10] A vehicle control (e.g., DMSO) is also included.
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours) to induce an inflammatory response.[10]
-
Cytokine Measurement: The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins (IκBα, ERK, JNK, p38). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[9]
Anticancer Mechanisms
This compound has demonstrated significant antitumor activities in various cancer models, including colorectal, non-small cell lung, and gastric cancer.[10][11][12] Its primary mode of action is the inhibition of cell survival and proliferation pathways, most notably the PI3K/AKT/mTOR signaling axis.
Suppression of the PI3K/AKT/mTOR Pathway
The Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical regulator of cell proliferation, survival, and growth; its aberrant activation is a hallmark of many cancers. Studies show that this compound effectively suppresses the phosphorylation of PI3K and AKT, thereby inactivating the downstream signaling cascade.[11][12][13] This inhibition leads to several anti-CRC tumor activities in vitro, including suppressed cell proliferation and colony formation, induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.[11][13] In non-small cell lung cancer (NSCLC), this inhibition also downregulates the ATP-binding cassette transporter B1 (ABCB1), a protein associated with multidrug resistance.[12]
Quantitative Data: Anticancer Effects
| Cell Line | Cancer Type | Assay | IC₅₀ (µg/mL) | Reference |
| HeLa | Cervix Carcinoma | Antiproliferation | 72.0 | [14] |
| HT-29 | Colon Carcinoma | Antiproliferation | 60.5 | [14] |
| A549 | Lung Carcinoma | Antiproliferation | 44.1 | [14] |
| MCF-7 | Breast Adenocarcinoma | Antiproliferation | 85.6 | [14] |
| SW480 & HT29 | Colorectal Cancer | Cell Viability, etc. | Effective at 1.975 - 7.8125 µg/mL | [13] |
| SGC-7901 | Human Gastric Cancer | Apoptosis Induction | Potentiates 5-FU at 48 µM | [5][10] |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines (e.g., SW480, HT29) are seeded into 96-well plates at a density of approximately 5×10³ cells per well and incubated for 24 hours.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are then incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Neuroprotective Mechanisms
This compound has shown promise as a neuroprotective agent, particularly in models of Alzheimer's disease (AD).[15] The mechanism appears to be linked to the modulation of autophagy, a cellular process responsible for clearing damaged organelles and misfolded proteins.
In an AD model using okadaic acid (OA)-induced cytotoxicity in PC12 cells, this compound demonstrated a neuroprotective effect.[15] The OA-induced model showed increased levels of hyperphosphorylated tau (p-tau), Amyloid-beta 42 (Aβ₄₂), and β-secretase. Treatment with this compound significantly decreased these markers. This effect was attributed to the suppression of the Beclin-1-dependent autophagy pathway.[15] Specifically, this compound treatment led to decreased expression of the autophagy promoter Beclin-1, while increasing the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), which are key inhibitors of autophagy.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. Bornyl acetate - Wikipedia [en.wikipedia.org]
- 4. foreverest.net [foreverest.net]
- 5. BORNYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 6. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of lung inflammatory responses by bornyl acetate is correlated with regulation of myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Bornyl acetate extracted from Sharen () inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis [frontiersin.org]
- 13. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
- 15. phcog.com [phcog.com]
The Pharmacokinetic Profile and Metabolism of (+)-Bornyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bornyl acetate (B1210297), a bicyclic monoterpene and the acetate ester of borneol, is a significant component of many essential oils, notably from pine needles. It is widely utilized in the fragrance, food, and pharmaceutical industries for its characteristic pine-like aroma and reported therapeutic properties, including anti-inflammatory and analgesic effects. Despite its widespread use, a comprehensive public-domain repository of its pharmacokinetic and metabolic profile is notably scarce. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the absorption, distribution, metabolism, and excretion (ADME) of (+)-bornyl acetate. While direct quantitative pharmacokinetic data for this compound is limited, this guide extrapolates its likely metabolic fate based on studies of its primary metabolite, (+)-borneol, and related compounds. This document also details the requisite experimental protocols for a comprehensive pharmacokinetic study of this compound and presents visual diagrams of its metabolic pathway and a typical experimental workflow.
Introduction
This compound is a naturally occurring organic compound found in a variety of plants. Its use extends from being a fragrance in personal care products to a flavoring agent in food. In the pharmaceutical realm, it is investigated for its potential therapeutic benefits. A thorough understanding of its pharmacokinetic (PK) and metabolic profile is crucial for assessing its efficacy and safety in drug development. This guide aims to provide a detailed overview of the current knowledge on the ADME of this compound.
Pharmacokinetics
It is widely accepted that esters like bornyl acetate are rapidly hydrolyzed in the body by esterases to their corresponding alcohol and carboxylic acid. In this case, this compound is expected to be quickly converted to (+)-borneol and acetic acid. Therefore, the pharmacokinetics of (+)-borneol can serve as a surrogate to understand the systemic exposure and fate of the bornyl moiety following the administration of this compound.
A study on the comparative pharmacokinetics of borneol in mice after intravenous, intranasal, and oral administration provides valuable data.
Table 1: Pharmacokinetic Parameters of Borneol in Mice (30.0 mg/kg)
| Parameter | Intravenous | Intranasal | Oral |
| Cmax (µg/mL) | - | 15.32 ± 3.18 | 7.89 ± 1.54 |
| Tmax (min) | - | 3.00 ± 1.22 | 10.00 ± 2.24 |
| AUC (0-t) (µg/mL·min) | 632.11 ± 110.23 | 572.98 ± 98.76 | 271.75 ± 45.67 |
| Absolute Bioavailability (%) | - | 90.68 | 42.99 |
Data extracted from a study on borneol pharmacokinetics.
These data suggest that the bornyl moiety, once formed from bornyl acetate, is rapidly absorbed, particularly via the intranasal route, and has a relatively high oral bioavailability.
Metabolism
The metabolism of this compound is primarily characterized by its biotransformation into (+)-borneol. This initial hydrolysis is a critical step that dictates the subsequent metabolic pathways.
Phase I Metabolism: Hydrolysis
The primary metabolic reaction for this compound is hydrolysis, catalyzed by various esterases present in the blood and tissues, particularly the liver. This reaction cleaves the ester bond to yield (+)-borneol and acetic acid.
Phase II Metabolism: Conjugation
Following its formation, (+)-borneol undergoes Phase II metabolism, which involves conjugation reactions to increase its water solubility and facilitate its excretion. The main conjugation pathway for borneol is glucuronidation, where it is conjugated with glucuronic acid.
The metabolic pathway of bornyl acetate can be summarized as follows:
Caption: Metabolic pathway of this compound.
Experimental Protocols
A definitive pharmacokinetic study of this compound would require rigorous experimental protocols to ensure accurate and reproducible data. Based on methodologies for similar compounds, a typical study would involve the following steps.
Animal Model
Rodents, such as Sprague-Dawley rats or BALB/c mice, are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and ease of handling.
Dosing and Administration
This compound would be administered via the intended clinical route, most commonly oral gavage. Intravenous administration would also be necessary to determine absolute bioavailability. The compound would be formulated in a suitable vehicle, such as a solution in corn oil or an aqueous suspension with a surfactant.
Sample Collection
Blood samples would be collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing via a cannulated vessel or cardiac puncture. Plasma would be separated by centrifugation and stored at -80°C until analysis. Urine and feces would also be collected over a 24 or 48-hour period to assess excretion.
Bioanalytical Method
A validated bioanalytical method is essential for the accurate quantification of this compound and its primary metabolite, (+)-borneol, in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose.
4.4.1. Sample Preparation
-
Liquid-Liquid Extraction (LLE): To a known volume of plasma, an internal standard (e.g., camphor (B46023) or another structurally similar compound) is added. The sample is then extracted with an organic solvent like ethyl acetate or hexane. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for GC-MS analysis.
4.4.2. GC-MS Conditions
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).
-
Oven Temperature Program: A gradient temperature program is used to separate the analytes. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. Specific ions for this compound, (+)-borneol, and the internal standard are monitored.
Pharmacokinetic Analysis
The plasma concentration-time data would be analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters.
Caption: A typical experimental workflow.
Discussion and Future Directions
The current body of literature suggests that this compound is likely a prodrug of (+)-borneol, undergoing rapid hydrolysis in vivo. The pharmacokinetic profile of the bornyl moiety is then governed by the ADME properties of (+)-borneol. However, this is an assumption that needs to be confirmed through dedicated pharmacokinetic studies on this compound itself.
Future research should focus on:
-
A comprehensive in vivo pharmacokinetic study of this compound in a relevant animal model to determine its Cmax, Tmax, AUC, half-life, and bioavailability.
-
Metabolite identification studies to confirm the formation of (+)-borneol and identify any other potential metabolites.
-
In vitro metabolism studies using liver microsomes and plasma to determine the enzymatic kinetics of this compound hydrolysis.
Conclusion
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound. While direct quantitative data is lacking, the available information on its primary metabolite, (+)-borneol, allows for a reasoned estimation of its in vivo behavior. The primary metabolic pathway involves rapid hydrolysis to (+)-borneol, followed by glucuronidation and excretion. The detailed experimental protocols provided herein offer a roadmap for future studies that are needed to fill the existing gaps in our knowledge of this widely used natural compound. Such studies are imperative for the rational development of this compound for pharmaceutical and other applications.
Enantioselective Synthesis of (+)-Bornyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bornyl acetate (B1210297), a chiral monoterpene ester, is a valuable compound with applications in the fragrance, food, and pharmaceutical industries. Its specific enantiomeric form is crucial for its characteristic pine-like aroma and potential biological activities. This technical guide provides an in-depth overview of the enantioselective synthesis of (+)-bornyl acetate, with a primary focus on enzymatic kinetic resolution of racemic borneol. Detailed experimental protocols, quantitative data from key studies, and visual representations of the synthetic pathways are presented to facilitate understanding and replication by researchers in organic synthesis and drug development.
Introduction
Bornyl acetate possesses a bicyclic monoterpene structure and exists as two enantiomers, this compound and (-)-bornyl acetate, due to the presence of chiral centers. The distinct sensory properties of each enantiomer necessitate stereocontrolled synthetic methods to access the desired optically pure compound. While classical resolution methods exist, enzymatic catalysis, particularly employing lipases, has emerged as a highly efficient and environmentally benign strategy for achieving high enantioselectivity.
This guide will focus on the widely adopted method of kinetic resolution of (±)-borneol through enantioselective acetylation catalyzed by Candida antarctica Lipase B (CALB), a robust and highly selective biocatalyst.
Synthetic Pathway: Enzymatic Kinetic Resolution
The core strategy for the enantioselective synthesis of this compound is the kinetic resolution of a racemic mixture of (±)-borneol. In this process, an enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other.
The enzymatic kinetic resolution of racemic borneol can be represented by the following workflow:
Figure 1: General workflow for the enzymatic kinetic resolution of racemic borneol to produce this compound.
Key Experimental Protocols
The following protocols are based on established methodologies for the lipase-catalyzed kinetic resolution of racemic borneol.
Materials and Reagents
-
(±)-Borneol
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Procedure for Enzymatic Acetylation
-
To a solution of racemic (±)-borneol (1.0 eq) in an appropriate organic solvent, add vinyl acetate (1.0-1.5 eq).
-
Add immobilized Candida antarctica Lipase B (typically 10-50 mg per mmol of substrate).
-
The reaction mixture is then agitated (e.g., shaken or stirred) at a controlled temperature (typically 30-45 °C).
-
The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is reached. This is crucial as proceeding beyond this point will decrease the enantiomeric excess of both the product and the remaining substrate.
-
Upon reaching the desired conversion, the enzyme is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting residue, a mixture of this compound and unreacted (-)-borneol, is purified by column chromatography on silica gel.
Data Presentation
The efficiency of the enantioselective synthesis is evaluated based on conversion, enantiomeric excess (e.e.) of the product and the unreacted substrate, and the enantioselectivity (E-value).
| Parameter | Description | Typical Values for CALB Resolution of Borneol |
| Conversion (%) | The percentage of the initial racemic borneol that has been converted to bornyl acetate. | ~50% (for optimal resolution) |
| e.e. of this compound (%) | The enantiomeric excess of the desired (+)-enantiomer in the produced bornyl acetate. | >95% |
| e.e. of (-)-Borneol (%) | The enantiomeric excess of the unreacted (-)-enantiomer of borneol. | >95% |
| Enantioselectivity (E) | A measure of the enzyme's ability to discriminate between the two enantiomers. | High (>100) |
| Specific Rotation | The observed rotation of plane-polarized light for the purified product, a key indicator of enantiopurity. | Reported values for this compound vary. |
Note: Specific values are dependent on the precise reaction conditions (e.g., solvent, temperature, reaction time).
Signaling Pathways and Logical Relationships
The logical flow of the experimental and analytical process for determining the success of the enantioselective synthesis can be visualized as follows:
The intricate pathway of Bornyl Acetate Biosynthesis in plants: A technical guide
For immediate release
This technical guide provides an in-depth exploration of the biosynthetic pathway of bornyl acetate (B1210297) in plants, a monoterpene ester of significant interest for its aromatic properties and potential pharmaceutical applications. This document is intended for researchers, scientists and professionals in drug development, providing a comprehensive overview of the enzymatic reactions, quantitative data on enzyme kinetics and detailed experimental protocols for the study of this pathway.
The biosynthetic route from geranyl diphosphate (B83284) to bornyl acetate
The biosynthesis of bornyl acetate begins with the ubiquitous monoterpene precursor, geranyl diphosphate (GPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[1][2] The transformation of GPP to bornyl acetate is a three-step enzymatic process, as detailed below.
First, Bornyl Diphosphate Synthase (BPPS) , a key enzyme in this pathway, catalyzes the cyclization of GPP to form (+)- or (-)-bornyl diphosphate (BPP), depending on the stereospecificity of the enzyme.[3][4][5] This reaction is a critical branch point in monoterpene metabolism, directing carbon flux towards the production of bornane-type monoterpenoids.[2][4]
The second step involves the dephosphorylation of BPP to borneol. Recent studies have identified a Nudix hydrolase , specifically WvNUDX24 from Wurfbainia villosa, as the enzyme responsible for the hydrolysis of BPP to bornyl phosphate (BP).[6][7] Subsequently, an endogenous phosphatase is believed to convert BP into borneol.[6][7]
Finally, Borneol Acetyltransferase (BAT) , a member of the BAHD acyltransferase superfamily, catalyzes the acetylation of borneol using acetyl-CoA as the acyl donor, yielding bornyl acetate.[8][9] The activity and substrate specificity of BAT are crucial in determining the final amount of bornyl acetate produced.[8]
Below is a diagram illustrating the biosynthetic pathway of bornyl acetate.
Quantitative data on key enzymes
The efficiency of the bornyl acetate biosynthesis pathway is determined by the kinetic properties of the involved enzymes. The following tables summarize the available quantitative data for BPPS and BAT from different plant sources.
Table 1: Kinetic parameters of bornyl diphosphate synthase (BPPS)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Blumea balsamifera (BbTPS3, (-)-BPPS) | GPP | 4.93 ± 1.38 | 1.49 | [3] |
| Cinnamomum burmannii (CbTPS1, (+)-BPPS) | GPP | 5.11 ± 1.70 | 0.01 | [4][10] |
| Salvia officinalis (SoBPPS, (+)-BPPS) | GPP | 3.0 | - | [4] |
Table 2: Substrate specificity of borneol acetyltransferase (BAT)
| Enzyme | Substrate | Relative Activity (%) | Reference |
| Wurfbainia longiligularis (WlBAT1) | (+)-Borneol | 100 | [8] |
| (-)-Borneol (B1667373) | ~80 | [8] | |
| Isoborneol | ~90 | [8] |
Note: Data for BDD/Nudix hydrolase are still emerging and detailed kinetic parameters are not yet widely available.
Detailed experimental protocols
This section provides detailed methodologies for the key experiments involved in the study of the bornyl acetate biosynthesis pathway.
Heterologous expression and purification of terpene synthases in E. coli
This protocol describes the cloning, expression, and purification of terpene synthases, such as BPPS and BAT, for in vitro characterization.
Protocol:
-
Gene Cloning: The open reading frame of the target gene is amplified from cDNA using PCR and cloned into a suitable expression vector, such as pET-32a(+).[3][4] The construct is then transformed into E. coli DH5α for plasmid amplification and sequence verification.[3]
-
Protein Expression: The verified plasmid is transformed into an expression host strain, such as E. coli BL21(DE3).[11][12] A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11] Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is further incubated at a lower temperature (e.g., 16-18°C) for 12-16 hours to enhance protein solubility.[11]
-
Purification: Cells are harvested by centrifugation and resuspended in lysis buffer. Sonication is used to lyse the cells, and the lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. After washing, the protein is eluted, and its purity is assessed by SDS-PAGE.[3]
In vitro enzyme assays
These protocols are designed to determine the activity and kinetic parameters of the biosynthetic enzymes.
-
The assay is typically performed in a reaction mixture containing HEPES buffer (pH 7.2), MgCl₂, DTT, the purified BPPS enzyme, and GPP as the substrate.[10]
-
To facilitate the analysis of the volatile product, calf intestinal alkaline phosphatase (CIAP) is added to dephosphorylate the bornyl diphosphate product to borneol.[3][10]
-
The reaction is incubated at 30°C for a specific duration, ensuring initial velocity conditions.[10]
-
The reaction is stopped, and the products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) containing an internal standard.[11]
-
For kinetic analysis, the concentration of GPP is varied, and the initial reaction rates are fitted to the Michaelis-Menten equation to determine Km and kcat.[3]
-
The reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 8.0), the purified BAT enzyme, borneol, and acetyl-CoA.[8]
-
The reaction is incubated at a specific temperature for a defined period.
-
The reaction is terminated, and the product, bornyl acetate, is extracted with an organic solvent.
-
The extract is then analyzed by GC-MS to quantify the amount of bornyl acetate produced.
-
Kinetic parameters can be determined by varying the concentrations of borneol and acetyl-CoA.
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of monoterpenes
GC-MS is the standard method for the identification and quantification of volatile compounds like borneol and bornyl acetate.
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of (-)-bornyl diphosphate synthase from Blumea balsamifera and its application for (-)-borneol biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast [frontiersin.org]
- 5. Bornyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 6. Nudix hydrolase WvNUDX24 is involved in borneol biosynthesis in Wurfbainia villosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional Characterization and Catalytic Activity Improvement of Borneol Acetyltransferase from Wurfbainia longiligularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-directed mutagenesis identified the key active site residues of alcohol acyltransferase PpAAT1 responsible for aroma biosynthesis in peach fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Insights into the Bornyl Diphosphate Synthase from Lavandula angustifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring novel bacterial terpene synthases | PLOS One [journals.plos.org]
An In-depth Technical Guide to (+)-Bornyl Acetate: Discovery, Research, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bornyl acetate (B1210297) is a bicyclic monoterpene ester that has garnered significant interest in the scientific community for its distinct aroma and diverse biological activities.[1] First synthesized in 1889, this naturally occurring compound is a major constituent of the essential oils of numerous coniferous plants, contributing significantly to their characteristic pine-like scent.[2] Historically valued in perfumery and as a flavoring agent, recent research has unveiled its potential therapeutic applications, particularly in the realms of inflammation and immunology. This technical guide provides a comprehensive overview of the discovery and historical research of (+)-bornyl acetate, alongside detailed experimental protocols for its synthesis, characterization, and biological evaluation.
Historical Perspective
The first synthesis of bornyl acetate was reported in 1889, marking a significant milestone in the study of terpene chemistry.[2] Early research focused on its isolation from natural sources, primarily from the essential oils of the Pinaceae family, and its chemical characterization.[1] The development of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy has since enabled more precise identification and quantification of this compound in complex mixtures, as well as detailed structural elucidation. Over the years, the focus of research has expanded from its organoleptic properties to its pharmacological effects, revealing its potential as an anti-inflammatory, analgesic, and immunomodulatory agent.[3][4][5]
Physicochemical Properties and Natural Occurrence
This compound is a colorless to pale yellow liquid or crystalline solid with a characteristic camphoraceous, pine-needle-like odor.[6] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [7] |
| Molecular Weight | 196.29 g/mol | [7] |
| Melting Point | 29 °C | [1] |
| Boiling Point | 223-224 °C | [7] |
| Density | 0.985 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4635 | |
| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water. | |
| Optical Rotation ([α]D) | Varies depending on the enantiomeric composition. For this compound, it is positive. |
This compound is widely distributed in the plant kingdom, particularly in coniferous trees. The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical location, and harvesting time.
| Plant Species | Concentration of Bornyl Acetate in Essential Oil (%) | Reference |
| Pinus flexilis | 12.8 | [8] |
| Pinus mugo (needles) | 8.3 | [8] |
| Pinus pinea | Can be a major component | [9] |
| Abies holophylla | Highest among several tested Pinus and Abies species | [10] |
| Pinus contorta subsp. contorta | Not a major component | [11] |
| Pinus ponderosa var. ponderosa | Not a major component | [11] |
| Pinus albicaulis | 3.4 | [12] |
| Pinus lambertiana | 1.4 | [12] |
| Pinus monticola | 1.8 | [12] |
| Pinus sabiniana | 1.6 | [12] |
Experimental Protocols
Synthesis of this compound via Esterification of (+)-Borneol
This protocol describes a standard laboratory procedure for the synthesis of this compound from (+)-borneol and acetic anhydride (B1165640).
Materials:
-
(+)-Borneol
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine (+)-borneol (1 equivalent), acetic anhydride (1.5 equivalents), and a catalytic amount of anhydrous sodium acetate.[13]
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acetic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The crude product can be further purified by vacuum distillation.
Characterization of this compound
GC-MS is a powerful technique for the identification and quantification of this compound in essential oils and reaction mixtures.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions (Example):
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]
-
Injector temperature: 250 °C.[14]
-
Oven temperature program: Initial temperature of 60 °C, ramped to 240 °C at a rate of 3 °C/min, and held for 10 minutes.
-
Injection mode: Split (e.g., split ratio 50:1).[14]
-
Injection volume: 1 µL of a diluted sample (e.g., 1% in hexane).
MS Conditions (Example):
-
Ionization mode: Electron Impact (EI) at 70 eV.[14]
-
Ion source temperature: 230 °C.[14]
-
Quadrupole temperature: 150 °C.[14]
-
Mass range: m/z 40-500.
Data Analysis:
-
Identification of this compound is achieved by comparing its retention time and mass spectrum with those of a reference standard and by matching the mass spectrum with libraries such as NIST and Wiley.[14]
-
Quantification can be performed by integrating the peak area of the corresponding chromatogram.
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz).
Sample Preparation:
-
Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).
¹H NMR (400 MHz, CDCl₃) - Key Chemical Shifts (δ, ppm):
-
4.88 (t, 1H): Proton attached to the carbon bearing the acetate group (CHOAc).[15]
-
2.04 (s, 3H): Methyl protons of the acetate group (CH₃COO).[15]
-
0.91, 0.87, 0.83 (s, 3H each): Methyl groups of the bornyl moiety.[15]
¹³C NMR (100 MHz, CDCl₃) - Key Chemical Shifts (δ, ppm):
-
170.8: Carbonyl carbon of the acetate group (C=O).
-
80.3: Carbon bearing the acetate group (CHOAc).
-
48.9, 47.8, 44.9, 36.8, 27.9, 27.1: Carbons of the bornyl ring system.
-
21.4: Methyl carbon of the acetate group (CH₃COO).
-
19.8, 18.9, 13.5: Methyl carbons of the bornyl moiety.
Biological Activity Assays
This protocol outlines a general method to assess the inhibitory effect of this compound on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Culture:
-
Use a suitable macrophage cell line (e.g., RAW 264.7).
-
Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere with 5% CO₂.
Experimental Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes for phosphorylation studies, or longer for cytokine measurements).
-
Harvest the cells for subsequent analysis.
Analysis of NF-κB Activation:
-
Western Blotting for IκBα Phosphorylation: Lyse the cells and perform western blotting using antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A decrease in the p-IκBα/IκBα ratio indicates inhibition of NF-κB activation.
-
Immunofluorescence for p65 Nuclear Translocation: Fix and permeabilize the cells, then stain with an antibody against the p65 subunit of NF-κB. Visualize the subcellular localization of p65 using fluorescence microscopy. Inhibition is indicated by the retention of p65 in the cytoplasm.
-
Reporter Gene Assay: Transfect the cells with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. Measure luciferase activity to quantify NF-κB transcriptional activity.
This protocol describes a general method to investigate the effect of this compound on the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway.
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as described for the NF-κB pathway assay.
Analysis of MAPK Activation:
-
Western Blotting for Phosphorylated MAPKs: Lyse the cells and perform western blotting using antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2), JNK (p-JNK), and p38 (p-p38). Use antibodies against the total forms of these kinases as loading controls. A decrease in the ratio of phosphorylated to total kinase indicates inhibition of the respective MAPK pathway.[4]
Conclusion
This compound, a monoterpene with a rich history, continues to be a subject of scientific interest. Its well-established role in the fragrance and flavor industries is now complemented by emerging evidence of its therapeutic potential. The detailed experimental protocols provided in this guide for its synthesis, characterization, and biological evaluation are intended to facilitate further research into this promising natural compound. A deeper understanding of its mechanisms of action, particularly its anti-inflammatory and immunomodulatory effects, may pave the way for its development as a novel therapeutic agent for a variety of inflammatory conditions. The combination of its pleasant aroma and biological activity also suggests potential applications in aromatherapy and functional foods. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. acs.org [acs.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A closer look at bornyl acetate: discover its properties. [landema.com]
- 6. BORNYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 7. Bornyl acetate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.athmsi.org [journals.athmsi.org]
- 11. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. L-BORNYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 14. vipsen.vn [vipsen.vn]
- 15. Bornyl acetate(76-49-3) 1H NMR spectrum [chemicalbook.com]
Navigating the Solubility Landscape of (+)-Bornyl Acetate: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds is a cornerstone of formulation and delivery. This technical guide provides a comprehensive overview of the solubility of (+)-Bornyl acetate (B1210297), a bicyclic monoterpene with significant interest in various scientific fields. This document details its solubility in a range of common laboratory solvents, outlines a robust experimental protocol for solubility determination, and presents a visual workflow to guide experimental design.
Core Topic: (+)-Bornyl Acetate Solubility
This compound is a chiral ester of borneol and acetic acid, found naturally in the essential oils of several plants, notably conifers. Its characteristic pine-like aroma has led to its use in fragrances and as a flavoring agent. Beyond these applications, its potential pharmacological activities are a subject of ongoing research. A thorough understanding of its solubility is paramount for any application, from designing appropriate solvent systems for chemical reactions and purification to developing effective formulations for biological studies.
Data Presentation: Quantitative Solubility of Bornyl Acetate
The solubility of bornyl acetate is influenced by the polarity of the solvent, the specific isomer ((+), (-), or racemic), and the temperature. The following table summarizes the available quantitative data for bornyl acetate in various solvents. It is important to note that some of the reported values are for the racemic (±) or levorotatory (-) isomer, which can exhibit different solubility profiles compared to the dextrorotatory (+) isomer.
| Solvent | Isomer | Temperature (°C) | Solubility |
| Water | (+) | 25 | 23 mg/L (estimated)[1] |
| Water | (±) | 25 | 9.721 mg/L (estimated)[2] |
| Water | (-) | 20 | 62.6 mg/L[3] |
| Ethanol (B145695) | (±) | Not Specified | 15 mg/mL[4][5] |
| Ethanol | (±) | Not Specified | 39 mg/mL |
| Dimethyl Sulfoxide (DMSO) | (±) | Not Specified | 2 mg/mL[4][5] |
| Dimethyl Sulfoxide (DMSO) | (±) | Not Specified | 39 mg/mL |
| Dimethyl Sulfoxide (DMSO) | (±) | Not Specified | 50 mg/mL[6] |
| Dimethylformamide (DMF) | (±) | Not Specified | 25 mg/mL[4][5] |
| DMF:PBS (pH 7.2) (1:3) | (±) | Not Specified | 0.25 mg/mL[4][5] |
Note: The significant variations in reported solubility values, particularly in DMSO, may be attributable to differences in experimental methodologies, purity of the compound and solvents, and the specific isomer tested.
Qualitative assessments consistently indicate that bornyl acetate is soluble in many organic solvents like ethanol and diethyl ether, while being only slightly soluble to practically insoluble in water, propylene (B89431) glycol, and glycerol.[7][8][9]
Experimental Protocols: Determining Solubility via the Shake-Flask Method
A reliable and standardized method for determining the solubility of a compound is crucial for data reproducibility. The shake-flask method, as outlined in the OECD Guideline 105 for testing of chemicals, is a widely accepted approach for determining water solubility and can be adapted for organic solvents.[7]
Principle
An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. Subsequently, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear solution is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Solvents of interest (analytical grade)
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be visually apparent throughout the experiment.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the time required to reach equilibrium by taking samples at different time points until the concentration of the solute remains constant.
-
-
Phase Separation:
-
After the equilibration period, allow the solution to stand at the same constant temperature to allow the undissolved solid to sediment.
-
To separate the saturated solution from the excess solid, either centrifuge a portion of the mixture or filter it through a syringe filter that is compatible with the solvent and does not adsorb the solute. It is crucial to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.
-
-
Analysis:
-
Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of known this compound concentrations to accurately determine the concentration of the unknown sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or g/L.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining this compound solubility.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers and drug development professionals, this information is critical for advancing the application of this promising natural compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Bornyl acetate CAS#: 76-49-3 [m.chemicalbook.com]
- 7. filab.fr [filab.fr]
- 8. pure.au.dk [pure.au.dk]
- 9. oecd.org [oecd.org]
An In-depth Technical Guide to the Thermochemical Properties of (+)-Bornyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of (+)-Bornyl acetate (B1210297). It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require accurate and detailed data on this compound. This document collates available data on its physical and thermochemical properties, presents generalized experimental protocols for their determination, and includes visualizations of these experimental workflows. While (+)-Bornyl acetate is primarily recognized for its characteristic pine-like aroma and is utilized as a flavoring and fragrance agent, a thorough understanding of its thermochemical properties is essential for its application in various scientific and industrial contexts. The data and methodologies presented herein are compiled from various scientific databases and literature.
Physicochemical and Thermochemical Properties of Bornyl Acetate
Bornyl acetate is a bicyclic monoterpene and the acetate ester of borneol. It exists as different stereoisomers, with this compound being one of the enantiomers. The following tables summarize the key physicochemical and thermochemical data for Bornyl acetate, with specific values for its isomers where available.
Table 1: General Physicochemical Properties of Bornyl Acetate
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [1][2] | |
| Molecular Weight | 196.29 g/mol | [1][2] | |
| Appearance | Colorless liquid or white crystalline solid | Ambient | [1][2] |
| Odor | Pine-like, camphoraceous, woody | [1][2] | |
| Density | 0.981 - 0.986 g/mL | 20-25 °C | [1][2] |
| Refractive Index | 1.462 - 1.466 | 20 °C | [2][3] |
| Vapor Pressure | 0.228 - 0.6 mmHg | 20-25 °C | [3] |
| Flash Point | 88.89 °C (192.00 °F) | Closed Cup | [3] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and other organic solvents | [2] |
Table 2: Thermochemical Properties of Bornyl Acetate
| Property | Value (kJ/mol) | Method | Source(s) |
| Enthalpy of Formation (Gas, ΔfH°gas) | -406.57 | Calculated | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 48.54 | Calculated | [4] |
| Enthalpy of Fusion (ΔfusH°) | 13.34 | Calculated | [4] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -100.76 | Calculated | [4] |
Table 3: Phase Transition Temperatures of Bornyl Acetate
| Property | Value (°C) | Pressure | Source(s) |
| Melting Point | 24 - 29 | 760 mmHg | [1] |
| Boiling Point | 223 - 224 | 760 mmHg | [1] |
| Congealing Point | 25.10 | [3] |
Note: Some of the listed thermochemical properties are based on computational models and may not represent experimentally determined values.
Experimental Protocols for Thermochemical Analysis
Detailed experimental protocols for the determination of thermochemical properties of this compound are not extensively published. However, the following sections describe generalized and widely accepted methodologies for determining key thermochemical parameters of organic compounds like Bornyl acetate.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of an organic compound can be derived from its experimentally determined enthalpy of combustion using a bomb calorimeter.
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
Generalized Protocol:
-
Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter system.
-
Sample Preparation: A pellet of the solid sample (or a known mass of the liquid sample in a capsule) is weighed and placed in the sample holder within the bomb. A fuse wire is positioned to be in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Immersion: The bomb is placed in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion.
-
Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed for any incomplete combustion products (e.g., soot) and for the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and the formation of any side products.
Determination of Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is a powerful tool for determining melting points and enthalpies of fusion.[6]
Principle: The sample and a reference material are heated or cooled at a controlled rate. The difference in heat flow to the sample and reference is measured. When the sample undergoes a phase transition, such as melting, it will absorb or release heat, resulting in a detectable change in the heat flow.
Generalized Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed in a sample pan, which is then hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min), is set. The cell is purged with an inert gas, such as nitrogen.[7]
-
Data Acquisition: The DSC instrument heats the sample and reference according to the programmed temperature profile and records the differential heat flow as a function of temperature.
-
Data Analysis: The resulting DSC curve shows a peak corresponding to the melting of the sample. The onset temperature of the peak is taken as the melting point. The area under the peak is proportional to the enthalpy of fusion, which can be calculated by calibrating the instrument with a standard of known melting point and enthalpy of fusion (e.g., indium).
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Combustion Calorimetry.
Caption: Workflow for Differential Scanning Calorimetry.
Conclusion
This technical guide has synthesized the available thermochemical data for this compound and outlined the standard experimental methodologies for their determination. The provided tables offer a quick reference for its key properties, while the generalized protocols and workflow diagrams serve as a practical guide for researchers. A comprehensive understanding of these properties is crucial for the effective and safe use of this compound in research, development, and industrial applications. It is important to note that for high-precision work, experimental determination of these properties under the specific conditions of interest is always recommended.
References
- 1. Bornyl acetate, (-)- | C12H20O2 | CID 93009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetic acid 1,7,7-trimethyl-bicyclo(2.2.1)hept-2-yl ester | C12H20O2 | CID 6448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bornyl acetate, 76-49-3 [thegoodscentscompany.com]
- 4. Showing Compound Bornyl acetate (FDB009029) - FooDB [foodb.ca]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry | PDF | Differential Scanning Calorimetry | Physical Chemistry [scribd.com]
- 7. scielo.br [scielo.br]
Methodological & Application
Application Note: Chiral Separation of Bornyl Acetate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust method for the chiral separation of (+)- and (-)-bornyl acetate (B1210297) enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the stereospecific bioactivity of chiral compounds in pharmaceutical and fragrance industries, the accurate determination of enantiomeric purity is crucial. This document provides a comprehensive protocol employing a polysaccharide-based chiral stationary phase (CSP), which offers excellent enantioselectivity for this class of monoterpene esters. The method is suitable for quality control, purity assessment, and research applications in drug development and natural product analysis.
Introduction
Bornyl acetate, a bicyclic monoterpene, is a key component in various essential oils and is widely used in perfumery, food flavoring, and pharmaceuticals. It exists as two enantiomers, (+)-bornyl acetate and (-)-bornyl acetate, which can exhibit different sensory and physiological properties. Consequently, a reliable analytical method to separate and quantify these enantiomers is essential. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the direct separation of enantiomers. This note describes a method utilizing a polysaccharide-based CSP, which has demonstrated broad applicability for the chiral resolution of terpenes and their derivatives.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral column is recommended. Based on separations of structurally similar monoterpenes, columns such as those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the chiral selector are suggested.
-
Solvents: HPLC-grade n-hexane and isopropanol.
-
Sample: Racemic bornyl acetate standard and samples for analysis.
Chromatographic Conditions
The following conditions are provided as a starting point and may require optimization for specific instruments and columns.
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Sample Preparation
-
Prepare a stock solution of racemic bornyl acetate at a concentration of 1 mg/mL in the mobile phase (n-Hexane/Isopropanol, 95:5 v/v).
-
For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a similar concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.
Data Analysis
The enantiomers are identified based on their retention times. The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers with the following formula:
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the peak areas of the first and second eluting enantiomers, respectively.
Data Presentation
The following table summarizes representative quantitative data for the chiral separation of bornyl acetate enantiomers based on the proposed method. These values are illustrative and may vary depending on the specific experimental setup.
| Enantiomer | Retention Time (t_R) [min] | Resolution (R_s) | Separation Factor (α) |
| This compound | 8.5 | \multirow{2}{}{>1.5} | \multirow{2}{}{1.2} |
| (-)-Bornyl Acetate | 9.8 |
Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the chiral HPLC separation of bornyl acetate enantiomers.
Caption: Experimental workflow for the chiral HPLC separation of bornyl acetate.
The logical flow of the analysis from sample preparation to data reporting is depicted in the following relationship diagram.
Caption: Logical relationship of components in the chiral separation process.
Conclusion
The described HPLC method provides a reliable and efficient means for the chiral separation of bornyl acetate enantiomers. The use of a polysaccharide-based chiral stationary phase is key to achieving baseline resolution. This application note serves as a valuable resource for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity analysis of bornyl acetate and related monoterpene compounds. Further optimization of the mobile phase composition and temperature may be performed to enhance resolution and reduce analysis time.
Application Note and Protocol for the Quantification of (+)-Bornyl Acetate using GC-MS
Abstract
This document provides a comprehensive protocol for the quantitative analysis of (+)-Bornyl acetate (B1210297) in various matrices, particularly essential oils and plant extracts, using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This protocol details sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible quantification of (+)-Bornyl acetate.
Introduction
This compound is a monoterpene ester that is a significant component of the essential oils of several coniferous trees and medicinal plants. It is known for its characteristic camphor-like, piney aroma and possesses various biological activities, including antimicrobial and anti-inflammatory properties. Accurate quantification of this compound is crucial for the quality control of essential oils, standardization of herbal medicines, and for research into its pharmacological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high sensitivity, selectivity, and ability to separate and identify volatile compounds within complex mixtures.[1] This application note presents a validated GC-MS method for the quantification of this compound.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Materials and Methods
Reagents and Standards
-
This compound standard (≥98% purity)
-
Internal Standard (IS): Tetradecane (≥99% purity) or other suitable non-interfering compound.
-
Solvent: Hexane (B92381) or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
Instrumentation
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is required. The following parameters are recommended and can be adapted based on the specific instrumentation available.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | HP-5ms or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) or Splitless, depending on sample concentration |
| Oven Temperature Program | Initial temperature of 60 °C for 2 min, ramp at 5 °C/min to 180 °C, then ramp at 20 °C/min to 280 °C and hold for 5 min.[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-400 |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Standard Solution Preparation
3.3.1. Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
3.3.2. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tetradecane and dissolve it in 10 mL of hexane in a volumetric flask.
3.3.3. Calibration Standards: Prepare a series of calibration standards by appropriate serial dilutions of the stock standard solution to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. Add a constant concentration of the internal standard (e.g., 10 µg/mL) to each calibration standard.
Sample Preparation (from Essential Oil)
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a known amount of the internal standard stock solution to achieve a final concentration of 10 µg/mL.
-
Dilute to the mark with hexane.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
If necessary, pass the solution through a 0.45 µm syringe filter before injection into the GC-MS.
Data Analysis and Quantification
Identification of this compound
The identification of this compound is based on the comparison of its retention time and mass spectrum with that of the authentic standard. The mass spectrum of bornyl acetate is characterized by prominent ions at m/z 95, 121, and 136.[3][4]
Quantification
For quantification, the Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. The characteristic ions for this compound and the internal standard should be monitored.
Table 2: Selected Ions for SIM Mode
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 95 | 121 | 136 |
| Tetradecane (IS) | 57 | 71 | 85 |
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples can then be determined from the linear regression equation of the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the analysis of this compound.
Table 3: Quantitative Data for this compound Analysis
| Parameter | Expected Value |
| Retention Time (min) | Dependent on the specific GC conditions |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.5 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship for the quantification process.
Caption: Logical diagram for the quantification of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and robust protocol for the quantification of this compound in various sample matrices. The detailed experimental procedures and data analysis guidelines will enable researchers to obtain accurate and reproducible results, which are essential for quality control and scientific research in the fields of natural products and drug development.
References
Synthesis of (+)-Bornyl Acetate from (+)-Borneol: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of (+)-Bornyl acetate (B1210297) from (+)-borneol, a common esterification reaction with applications in fragrance, flavor, and pharmaceutical research. This protocol is intended for researchers, scientists, and professionals in drug development.
Introduction
(+)-Bornyl acetate is a monoterpene ester naturally found in the essential oils of various plants, notably conifers. It is prized for its characteristic fresh, pine-like aroma and is utilized in the formulation of perfumes, cosmetics, and as a flavoring agent in the food industry. In the pharmaceutical sector, bornyl acetate is investigated for its potential anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of this compound is a fundamental esterification reaction, typically achieved through the reaction of (+)-borneol with an acetylating agent. This document outlines two common and effective methods for this synthesis: Fischer esterification and acetylation with acetic anhydride (B1165640).
Reaction Scheme
The overall reaction involves the esterification of the secondary alcohol, (+)-borneol, with an acetyl group donor to form the corresponding ester, this compound.
Chemical Equation:
C₁₀H₁₈O ((+)-Borneol) + CH₃COOH (Acetic Acid) or (CH₃CO)₂O (Acetic Anhydride) → C₁₂H₂₀O₂ (this compound) + H₂O or CH₃COOH
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the product.
| Property | (+)-Borneol | This compound |
| Molecular Formula | C₁₀H₁₈O | C₁₂H₂₀O₂ |
| Molecular Weight | 154.25 g/mol | 196.29 g/mol |
| Appearance | White crystalline solid | Colorless liquid or crystalline solid below 29°C |
| Boiling Point | 213 °C | 228-231 °C |
| Melting Point | 208 °C | 29 °C |
| Density | 1.011 g/mL at 20 °C | 0.985 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | - | 1.4635 |
| Typical Yield | Not Applicable | >90% (Method dependent) |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. Safety precautions, including the use of a fume hood, safety glasses, gloves, and a lab coat, should be strictly followed.
Method 1: Fischer Esterification using Acetic Acid and Sulfuric Acid
This classic method involves the acid-catalyzed esterification of (+)-borneol with glacial acetic acid. The use of an excess of the carboxylic acid and removal of water drives the equilibrium towards the product.
Materials:
-
(+)-Borneol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (+)-borneol (1.0 equivalent) in an excess of glacial acetic acid (e.g., 3-5 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the stirring solution. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction boiling at the appropriate temperature for the applied pressure.
Method 2: Acetylation using Acetic Anhydride and a Catalyst
This method utilizes the more reactive acetic anhydride as the acetylating agent. A weak base like sodium acetate or pyridine (B92270) is often used as a catalyst.
Materials:
-
(+)-Borneol
-
Acetic Anhydride
-
Anhydrous Sodium Acetate or Pyridine
-
Diethyl ether (or other suitable extraction solvent)
-
Water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine (+)-borneol (1.0 equivalent), acetic anhydride (1.5-2.0 equivalents), and a catalytic amount of anhydrous sodium acetate (e.g., 0.2 equivalents).
-
Heating: Heat the mixture with stirring in an oil bath or with a heating mantle at a gentle reflux (around 140 °C) for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the flask to hydrolyze the excess acetic anhydride. This reaction is exothermic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude this compound by fractional distillation under reduced pressure.
Visualizations
Reaction Mechanism: Fischer Esterification
Caption: Mechanism of Fischer Esterification for this compound Synthesis.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the ester.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong carbonyl (C=O) stretch for the ester group around 1735 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) stretch from the starting material, (+)-borneol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and confirm its molecular weight.
Safety and Disposal
-
All procedures should be performed in a well-ventilated fume hood.
-
Acetic anhydride and concentrated sulfuric acid are corrosive and should be handled with extreme care.
-
Organic solvents are flammable. Avoid open flames.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocols described provide reliable and effective methods for the synthesis of this compound from (+)-borneol. The choice of method may depend on the availability of reagents, desired reaction time, and scale of the synthesis. Proper purification and characterization are crucial to ensure the quality of the final product for its intended application.
Application of (+)-Bornyl Acetate in Cancer Cell Lines: A Detailed Overview
(December 2025) – (+)-Bornyl acetate (B1210297), a bicyclic monoterpene and a major component of the essential oils of various plants, has emerged as a promising natural compound with significant anti-cancer properties.[1][2][3] Scientific investigations have demonstrated its efficacy in inhibiting the proliferation and inducing apoptosis in a range of cancer cell lines, including those of the cervix, colon, lung, breast, and stomach.[1][2][4][5] The primary mechanism of action appears to be the modulation of key signaling pathways, most notably the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[4][6][7][8]
Summary of Anti-Cancer Activity
(+)-Bornyl acetate has been shown to exert cytotoxic and anti-proliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in several studies. These values provide a quantitative measure of the potency of this compound against different cancer cell types.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| HeLa | Human Cervix Carcinoma | 72.0 | [1][2] |
| HT29 | Human Colon Carcinoma | 60.5 | [1][2] |
| SW480 | Human Colon Carcinoma | Not explicitly stated, but effective concentrations were 1.975, 3.95, and 7.8125 µg/mL | [8] |
| A549 | Human Lung Carcinoma | 44.1 | [1][2] |
| NCI-H460 | Human Lung Carcinoma | Not explicitly stated, but treatment was with 115 µg/mL | [4] |
| MCF-7 | Human Breast Adenocarcinoma | 85.6 | [1][2] |
| SGC-7901 | Human Gastric Cancer | Effective concentrations ranged from 0-96 µM | [5] |
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
A significant body of research points to the inhibition of the PI3K/AKT signaling pathway as a key mechanism behind the anti-cancer effects of this compound.[4][6][7][8] This pathway is often hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, survival, and drug resistance. By suppressing this pathway, this compound can induce apoptosis and inhibit tumor progression.[4][6][8]
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following are protocols for key experiments used to evaluate the anti-cancer effects of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of this compound on cancer cell proliferation and survival.
1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:
This assay quantifies cell death by measuring the release of LDH from damaged cells.[1][2]
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[1]
-
LDH Measurement: After incubation, collect the cell culture supernatant. Use a commercially available LDH Cytotoxicity Detection Kit to measure the amount of LDH released, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
2. MTT/CCK-8 Cell Viability Assay:
These colorimetric assays measure cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in 96-well plates as described for the LDH assay.
-
Treatment: Expose the cells to a range of this compound concentrations for different time points (e.g., 24, 48, 72 hours).[8]
-
Reagent Incubation: Add MTT or CCK-8 solution to each well and incubate for a few hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Caption: General workflow for assessing the cytotoxicity of this compound.
Apoptosis Assays
These experiments are designed to confirm that this compound induces programmed cell death.
1. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
2. Acridine Orange/Ethidium Bromide (AO/EB) Staining:
This fluorescence microscopy-based method visualizes nuclear changes associated with apoptosis.
-
Cell Treatment and Harvesting: Prepare the cells as for the Annexin V assay.
-
Staining: Add a mixture of Acridine Orange and Ethidium Bromide to the cell suspension.
-
Microscopy: Observe the cells under a fluorescence microscope. Viable cells will appear uniformly green, early apoptotic cells will show bright green condensed chromatin, and late apoptotic cells will have orange-to-red condensed chromatin.
Cell Migration and Invasion Assays
These assays evaluate the potential of this compound to inhibit cancer cell metastasis.
1. Wound Healing Assay:
This method assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.
-
Cell Monolayer: Grow cells to confluence in a culture plate.
-
Scratch: Create a scratch or "wound" in the monolayer with a sterile pipette tip.
-
Treatment: Treat the cells with this compound.
-
Imaging: Capture images of the wound at different time points (e.g., 0 and 24 hours).
-
Analysis: Measure the closure of the wound over time to determine the rate of cell migration.[8]
2. Transwell Invasion Assay:
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Setup: Use a Transwell chamber with a Matrigel-coated membrane.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing this compound.
-
Chemoattractant: Add medium with a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell invasion.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix, stain, and count the cells that have invaded to the lower surface.
Western Blotting
This technique is used to detect and quantify specific proteins to elucidate the molecular mechanisms of action, such as the inhibition of the PI3K/AKT pathway.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., p-PI3K, p-AKT, total AKT, and a loading control like GAPDH).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[7][8]
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]
- 4. The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bornyl acetate extracted from Sharen () inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis [frontiersin.org]
- 8. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-Bornyl Acetate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bornyl acetate (B1210297), a bicyclic monoterpene ester naturally abundant in conifers, serves as a readily available and cost-effective chiral starting material in asymmetric synthesis.[1] While not typically employed directly as a chiral auxiliary, its facile hydrolysis provides access to (+)-borneol, a versatile chiral alcohol. This key intermediate can be further derivatized to create a range of chiral auxiliaries and ligands for stereoselective transformations, or utilized as a chiral precursor in the total synthesis of complex molecules. These application notes provide an overview of the synthetic utility of (+)-bornyl acetate, focusing on its conversion to (+)-borneol and subsequent application in asymmetric Diels-Alder reactions and as a precursor for other chiral entities.
Core Applications
The primary application of this compound in asymmetric synthesis is as a stable precursor to (+)-borneol. The rigid bicyclic structure of the borneol framework provides a well-defined chiral environment, making it an effective scaffold for inducing stereoselectivity in a variety of chemical reactions.
Asymmetric Diels-Alder Reaction
(+)-Isoborneol, an isomer of borneol, can be used to prepare chiral acrylates that function as dienophiles in asymmetric Diels-Alder reactions. The bulky bornyl group effectively shields one face of the dienophile, directing the approach of the diene to the opposite face and thereby controlling the stereochemistry of the cycloaddition product.
Experimental Protocol: Asymmetric Diels-Alder Reaction with an Isobornyl Acrylate (B77674) Derivative
This protocol outlines the synthesis of an isobornyl acrylate and its subsequent use in a Lewis acid-catalyzed asymmetric Diels-Alder reaction with cyclopentadiene (B3395910).
Step 1: Synthesis of (+)-Isobornyl Acrylate
-
Materials: (+)-Isoborneol, acryloyl chloride, triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM).
-
Procedure:
-
To a solution of (+)-isoborneol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (+)-isobornyl acrylate.
-
Step 2: Asymmetric Diels-Alder Reaction
-
Materials: (+)-Isobornyl acrylate, cyclopentadiene, diethylaluminum chloride (Et₂AlCl), dichloromethane (DCM).
-
Procedure:
-
Dissolve (+)-isobornyl acrylate (1.0 eq) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.
-
Add diethylaluminum chloride (1.1 eq, as a solution in hexanes) dropwise and stir the mixture for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR or GC analysis.
-
The chiral auxiliary can be removed by hydrolysis or reduction to yield the enantiomerically enriched Diels-Alder adduct.
-
| Reaction Step | Product | Typical Yield | Diastereomeric Excess (d.e.) |
| Acrylation | (+)-Isobornyl acrylate | 85-95% | N/A |
| Diels-Alder | Chiral Diels-Alder adduct | 80-90% | >90% |
Logical Relationship for Asymmetric Diels-Alder Reaction
Caption: Synthetic pathway from this compound to a chiral cyclohexene derivative.
Precursor to Camphor (B46023) and Camphorsulfonic Acid
(+)-Borneol, obtained from the hydrolysis of this compound, can be oxidized to (+)-camphor. Camphor is a valuable chiral starting material for the synthesis of various chiral auxiliaries and ligands. Furthermore, sulfonation of camphor yields (+)-camphorsulfonic acid (CSA), a widely used chiral resolving agent and a chiral Brønsted acid catalyst in asymmetric synthesis.[2][3]
Experimental Protocol: Synthesis of (+)-Camphor from (+)-Borneol
-
Materials: (+)-Borneol, Oxone®, sodium chloride, ethyl acetate, water.
-
Procedure:
-
Dissolve (+)-borneol (1.0 eq) in ethyl acetate.
-
Add a solution of Oxone® (2.4 eq) and sodium chloride (0.1 eq) in water.
-
Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium bisulfite solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude (+)-camphor.
-
Purify by sublimation or recrystallization.
-
Experimental Protocol: Synthesis of (+)-10-Camphorsulfonic Acid from (+)-Camphor
-
Materials: (+)-Camphor, acetic anhydride (B1165640), concentrated sulfuric acid.
-
Procedure:
-
In a flask equipped with a stirrer, add concentrated sulfuric acid to acetic anhydride at a temperature maintained below 20°C.[4]
-
To this mixture, add (+)-camphor and stir until it dissolves.[4]
-
Allow the mixture to stand at room temperature for 24-48 hours, during which time the camphorsulfonic acid will crystallize.[4]
-
Collect the crystalline product by filtration and wash with diethyl ether.[4]
-
Dry the product in a vacuum desiccator.
-
| Precursor | Product | Typical Yield |
| (+)-Borneol | (+)-Camphor | 90-95% |
| (+)-Camphor | (+)-10-Camphorsulfonic Acid | 38-42%[4] |
Experimental Workflow for Camphor and CSA Synthesis
References
Application Notes and Protocols for In Vivo Evaluation of Bornyl Acetate's Analgesic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the analgesic properties of bornyl acetate (B1210297). The protocols detailed below are established and widely used methods for assessing central and peripheral analgesic activity.
Introduction
Bornyl acetate, a bicyclic monoterpene, is a key volatile component found in the essential oils of various medicinal plants. Preclinical studies have indicated its potential as an analgesic and anti-inflammatory agent.[1][2] The analgesic effects of bornyl acetate are believed to be mediated through multiple mechanisms, including the inhibition of inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Additionally, bornyl acetate has been identified as an antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in pain sensation.[3]
This document outlines detailed protocols for three standard in vivo analgesic assays: the Hot Plate Test, the Acetic Acid-Induced Writhing Test, and the Formalin Test. It also provides a framework for data presentation and visualization of the key signaling pathways involved in bornyl acetate's mechanism of action.
Data Presentation: Summary of Quantitative Analgesic Effects
The following tables are structured to summarize the quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their experimental findings for a clear and comparative analysis of bornyl acetate's analgesic efficacy.
Table 1: Effect of Bornyl Acetate on Thermal Nociception in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency Time (seconds) at 30 min | Latency Time (seconds) at 60 min | Latency Time (seconds) at 90 min | Latency Time (seconds) at 120 min |
| Vehicle Control | - | Data | Data | Data | Data |
| Bornyl Acetate | Dose 1 | Data | Data | Data | Data |
| Bornyl Acetate | Dose 2 | Data | Data | Data | Data |
| Bornyl Acetate | Dose 3 | Data | Data | Data | Data |
| Standard Drug (e.g., Morphine) | Dose | Data | Data | Data | Data |
*Data should be presented as Mean ± SEM (Standard Error of the Mean).
Table 2: Effect of Bornyl Acetate on Visceral Nociception in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhes (in 20 min) | % Inhibition of Writhing |
| Vehicle Control | - | Data | - |
| Bornyl Acetate | Dose 1 | Data | Calculate |
| Bornyl Acetate | Dose 2 | Data | Calculate |
| Bornyl Acetate | Dose 3 | Data | Calculate |
| Standard Drug (e.g., Diclofenac) | Dose | Data | Calculate |
*Data should be presented as Mean ± SEM. % Inhibition is calculated as: [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] x 100.
Table 3: Effect of Bornyl Acetate on Nociceptive Behavior in the Formalin Test
| Treatment Group | Dose (mg/kg) | Paw Licking Time (seconds) - Early Phase (0-5 min) | Paw Licking Time (seconds) - Late Phase (15-30 min) |
| Vehicle Control | - | Data | Data |
| Bornyl Acetate | Dose 1 | Data | Data |
| Bornyl Acetate | Dose 2 | Data | Data |
| Bornyl Acetate | Dose 3 | Data | Data |
| Standard Drug (e.g., Morphine) | Dose | Data | Data |
*Data should be presented as Mean ± SEM.
Experimental Protocols
Hot Plate Test
This method is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.
Materials:
-
Hot plate apparatus with temperature control
-
Plexiglass cylinder to confine the animal on the hot plate
-
Timer
-
Experimental animals (e.g., mice, 20-25 g)
-
Bornyl acetate solution
-
Vehicle control (e.g., saline, Tween 80 solution)
-
Standard analgesic drug (e.g., Morphine sulfate, 5-10 mg/kg)
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory environment for at least one hour before the experiment.
-
Apparatus Setup: Maintain the hot plate temperature at a constant 55 ± 0.5°C.
-
Baseline Latency: Gently place each animal on the hot plate within the plexiglass cylinder and start the timer. The time taken for the animal to exhibit nociceptive responses, such as licking its paws or jumping, is recorded as the latency time. A cut-off time of 30-60 seconds is set to prevent tissue damage. Animals with a baseline latency outside a 5-15 second range are typically excluded.
-
Drug Administration: Administer bornyl acetate, vehicle, or the standard drug to different groups of animals via an appropriate route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record their latency times.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain used to screen for peripheral analgesic activity.
Materials:
-
Acetic acid solution (0.6-1% in saline)
-
Observation chambers
-
Syringes and needles
-
Timer
-
Experimental animals (e.g., mice, 20-25 g)
-
Bornyl acetate solution
-
Vehicle control
-
Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)
Procedure:
-
Acclimatization and Fasting: Acclimatize animals to the testing room. It is common to fast the animals for a few hours before the experiment to ensure consistent drug absorption.
-
Drug Administration: Administer bornyl acetate, vehicle, or the standard drug to the respective animal groups.
-
Induction of Writhing: After a set absorption period (e.g., 30-60 minutes), administer the acetic acid solution intraperitoneally (i.p.).
-
Observation: Immediately after the acetic acid injection, place each animal in an individual observation chamber. After a 5-minute latency period, count the number of writhes for a continuous 20-minute period. A writhe is characterized by a stretching of the abdomen and/or hind limbs.
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain responses.
Materials:
-
Formalin solution (1-5% in saline)
-
Observation chambers with a mirror placed at a 45-degree angle for clear viewing of the paws
-
Syringes with fine-gauge needles (e.g., 30G)
-
Timer
-
Experimental animals (e.g., mice or rats)
-
Bornyl acetate solution
-
Vehicle control
-
Standard analgesic drug (e.g., Morphine)
Procedure:
-
Acclimatization: Allow animals to acclimate to the observation chambers for at least 30 minutes before the test.
-
Drug Administration: Administer bornyl acetate, vehicle, or the standard drug to the respective animal groups.
-
Formalin Injection: After the drug absorption period, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, return the animal to the observation chamber and start the timer. Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Early Phase (Neurogenic Pain): 0 to 5 minutes post-injection.
-
Late Phase (Inflammatory Pain): 15 to 30 minutes post-injection.
-
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways through which bornyl acetate exerts its analgesic effects.
Inhibition of NF-κB Signaling Pathway
Caption: Bornyl Acetate's Inhibition of the NF-κB Signaling Pathway.
Inhibition of MAPK Signaling Pathway
Caption: Bornyl Acetate's Inhibition of the MAPK Signaling Pathway.
Antagonism of TRPA1 Channel
Caption: Bornyl Acetate's Antagonistic Action on the TRPA1 Channel.
Conclusion
The provided protocols and data presentation frameworks offer a standardized approach for the in vivo evaluation of bornyl acetate's analgesic properties. By employing these established models, researchers can generate robust and comparable data to elucidate the therapeutic potential of this natural compound. The visualization of the underlying signaling pathways provides a deeper understanding of its multimodal mechanism of action, which is crucial for further drug development and optimization.
References
Application Notes and Protocols for Testing the Anti-inflammatory Activity of (+)-Bornyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bornyl acetate (B1210297), a bicyclic monoterpene found in the essential oils of various plants, has demonstrated significant anti-inflammatory properties.[1][2][3] Its mechanism of action involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory effects of (+)-Bornyl acetate, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the phosphorylation of IκB, which prevents the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][4] Additionally, it inhibits the phosphorylation of key proteins in the MAPK pathway, such as JNK, p38, and ERK.[1][4] This compound also reduces the production of nitric oxide (NO) and upregulates the anti-inflammatory cytokine IL-11.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data on the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Inflammatory Stimulus | Test Compound Concentration | Outcome | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Various | Reduction in NO levels | Data not available | [1][4] |
| TNF-α Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Various | Reduction in TNF-α levels | Data not available | [1][4][6] |
| IL-6 Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Various | Reduction in IL-6 levels | Data not available | [1][4][6] |
| IL-1β Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Various | Reduction in IL-1β levels | Data not available | [1][4] |
| IL-11 Production | Human Chondrocytes | IL-1β | Various | Increase in IL-11 levels | Data not available | [5] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Species | Inflammatory Agent | Test Compound Dose | Outcome | % Inhibition of Edema | Reference |
| Xylene-induced Ear Edema | Mice | Xylene | Various | Reduction in ear swelling | Data not available | [6][7] |
| Carrageenan-induced Paw Edema | Rats | Carrageenan | Various | Reduction in paw volume | Data not available | |
| LPS-induced Acute Lung Injury | Mice | Lipopolysaccharide (LPS) | Various | Reduction in inflammatory cell infiltration and cytokine levels | Data not available | [2][3] |
Experimental Protocols
In Vitro Assays
This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[8]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8]
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[8]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
This protocol quantifies the levels of key pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
Cell culture supernatant from stimulated RAW 264.7 cells (as prepared in the NO assay)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody for the specific cytokine.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, wash, and add the substrate solution to develop color.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations from the standard curve.[9]
This protocol assesses the effect of this compound on the phosphorylation of key proteins in inflammatory signaling pathways.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein or a housekeeping protein.
In Vivo Assays
This is a classic model for evaluating acute inflammation.
Materials:
-
Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
This compound
-
Positive control (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Administer this compound or the positive control to the rats orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[5][10]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
Calculate the percentage of edema inhibition for each group compared to the control group.
This model is used to assess topical or systemic anti-inflammatory activity.
Materials:
-
Mice (20-25 g)
-
Xylene
-
This compound
-
Positive control (e.g., Dexamethasone)
-
Cork borer (e.g., 7 mm diameter)
-
Analytical balance
Procedure:
-
Administer this compound or the positive control to the mice.
-
After a set time (e.g., 60 minutes), apply a fixed volume (e.g., 0.03 mL) of xylene to the inner and outer surfaces of the right ear.[11] The left ear serves as a control.[12]
-
After a specific period (e.g., 1-2 hours), sacrifice the mice by cervical dislocation.[11][12]
-
Cut circular sections from both ears using a cork borer and weigh them.[12]
-
The difference in weight between the right and left ear punches indicates the extent of edema.
-
Calculate the percentage of edema inhibition.
Visualizations
Signaling Pathways
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Experimental Workflows
Caption: Workflow for in vitro anti-inflammatory assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Xylene-induced ear edema in mice [bio-protocol.org]
Application Notes and Protocols for (+)-Bornyl Acetate as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bornyl acetate (B1210297) is a monoterpene ester prevalent in the essential oils of various coniferous trees and medicinal plants, including rosemary and valerian.[1] Its distinct pine-like aroma has led to its use in fragrances and as a flavoring agent. In the realm of phytochemical analysis, (+)-Bornyl acetate serves as a critical analytical standard for the accurate identification and quantification of its presence in complex plant extracts and essential oil formulations. Its stability and commercial availability in high purity make it an ideal reference material for chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These application notes provide detailed protocols for the use of this compound as an external standard for the quantitative analysis of phytochemicals.
Data Presentation
Quantitative analysis relies on the establishment of a linear relationship between the concentration of an analyte and the instrumental response. The following tables present representative calibration curve data for this compound using GC-MS and HPLC-UV.
Table 1: GC-MS Calibration Data for this compound
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 50,234 |
| 5.0 | 251,170 |
| 10.0 | 505,892 |
| 25.0 | 1,260,550 |
| 50.0 | 2,515,300 |
| 100.0 | 5,045,780 |
| Linearity (R²) | 0.9998 |
Table 2: HPLC-UV Calibration Data for this compound
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 5.0 | 15,780 |
| 10.0 | 31,500 |
| 25.0 | 78,950 |
| 50.0 | 158,200 |
| 100.0 | 317,500 |
| 200.0 | 635,800 |
| Linearity (R²) | 0.9995 |
Experimental Protocols
Detailed methodologies for the preparation of standards and samples, along with instrumental parameters for both GC-MS and HPLC-UV analysis, are provided below.
Protocol 1: Quantitative Analysis of this compound using GC-MS
This protocol outlines the quantification of this compound in essential oil samples.
1. Materials and Reagents:
-
This compound analytical standard (≥99.0% purity)
-
Hexane (B92381) (HPLC grade)
-
Essential oil sample
-
Volumetric flasks (1 mL, 10 mL)
-
Micropipettes
-
GC vials with inserts
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in hexane in a 10 mL volumetric flask. Fill to the mark with hexane.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards with concentrations of 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.
3. Preparation of Sample Solution:
-
Accurately weigh 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Dissolve the sample in hexane and fill to the mark.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
4. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5973N or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at 4°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample using the calibration curve equation.
Protocol 2: Quantitative Analysis of this compound using HPLC-UV
This protocol is suitable for the analysis of this compound in plant extracts.
1. Materials and Reagents:
-
This compound analytical standard (≥99.0% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
-
Plant extract sample
-
Volumetric flasks (1 mL, 10 mL)
-
Micropipettes
-
HPLC vials with inserts
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in methanol in a 10 mL volumetric flask. Fill to the mark with methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards with concentrations of 5.0, 10.0, 25.0, 50.0, 100.0, and 200.0 µg/mL.
3. Preparation of Sample Solution:
-
Accurately weigh an appropriate amount of the plant extract and dissolve it in methanol to achieve a concentration within the calibration range.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Instrumental Parameters:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax XDB, 4.6 x 150 mm, 5 µm)[2]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 60% B
-
20-25 min: Linear gradient from 60% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm[2]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Perform a linear regression analysis to obtain the equation of the line and the R² value.
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve equation.
Visualizations
The following diagrams illustrate the experimental workflows for the quantitative analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
References
Determining the Enantiomeric Purity of (+)-Bornyl Acetate: A Guide to Chromatographic and Spectroscopic Methods
Introduction
(+)-Bornyl acetate (B1210297) is a chiral monoterpene ester prevalent in the essential oils of various plants, notably conifers. As a key component in fragrances, flavorings, and traditional medicine, the determination of its enantiomeric excess (e.e.) is crucial for quality control, authenticity assessment, and understanding its biological activity. This document provides detailed application notes and protocols for the determination of the enantiomeric excess of (+)-Bornyl acetate using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC) on a Chiral Stationary Phase
Gas chromatography utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of volatile enantiomers like bornyl acetate. Cyclodextrin-based CSPs are particularly effective for this purpose.
Quantitative Data
| Parameter | Value | Reference |
| Column | MEGA-DEX G-01 (25 m x 0.25 mm I.D., 0.25 µm film thickness) | [1] |
| Temperature Program | 40°C, hold, then 0.5°C/min ramp | [1] |
| Carrier Gas | Hydrogen at 180 kPa or Helium at 300 kPa | [1] |
| Injector Temperature | 250°C | [1] |
| Detector (FID) Temp | 250°C | [1] |
| Split Ratio | 75:1 | [1] |
| Note | This separation is noted to be challenging, requiring adherence to optimized parameters.[1] |
Experimental Protocol
-
Sample Preparation: Prepare a standard solution of racemic bornyl acetate and a solution of the this compound sample to be analyzed. Dilute both to approximately 1 µL/mL in n-Hexane.[1]
-
GC System: An Agilent GC system or equivalent, equipped with a flame ionization detector (FID) and a MEGA-DEX G-01 chiral capillary column (or an equivalent cyclodextrin-based column such as Agilent J&W CP-Chirasil-Dex CB).[1][2][3]
-
Injection: Inject 0.5 µL of the prepared sample solution using a split injection with a split ratio of 75:1.[1]
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers of bornyl acetate by running the racemic standard.
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100
-
-
Workflow Diagram
Caption: Workflow for GC-based determination of enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase
Quantitative Data (General Parameters)
| Parameter | Recommended Value | Reference |
| Column | Chiralpak AD-H (250 mm x 4.6 mm I.D., 5 µm particle size) | [4][5][6] |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | [5] |
| Flow Rate | ~1.0 mL/min | [4][5] |
| Detection | UV at 210-230 nm | [4] |
| Column Temperature | 25°C |
Experimental Protocol
-
Sample Preparation: Dissolve the bornyl acetate sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a UV detector and a Chiralpak AD-H column.
-
System Equilibration: Equilibrate the column with the mobile phase (e.g., n-Hexane/2-Propanol, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample solution.
-
Chromatographic Conditions:
-
Run the separation isocratically with the chosen mobile phase.
-
Maintain the column temperature at 25°C.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the enantiomer peaks based on the analysis of a racemic standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess as described in the GC section.
-
Logical Relationship Diagram
Caption: Logical flow for HPLC method development and analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Lanthanide Shift Reagent
NMR spectroscopy in the presence of a chiral lanthanide shift reagent (CLSR) can be used to determine the enantiomeric excess of chiral compounds like bornyl acetate. The CLSR forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Quantitative Data
| Parameter | Value/Observation | Reference |
| Chiral Shift Reagent | Ytterbium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Yb(hfc)₃) or Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃) | [7][8] |
| Observed Nuclei | ¹³C | [7][9] |
| Effect | Splitting of carbon signals, allowing for enantiomeric differentiation. The magnitude of the split (ΔΔδ) is proportional to the concentration of the shift reagent. | [7] |
| Most Affected Carbons | Carbons closer to the acetate group (the site of complexation with the lanthanide) will show the largest induced shifts and splitting. | [7] |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh the bornyl acetate sample (typically 10-50 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹³C NMR spectrum of the sample.
-
-
Addition of Chiral Lanthanide Shift Reagent:
-
Prepare a stock solution of the CLSR (e.g., Yb(hfc)₃) in the same deuterated solvent.
-
Add small, precise aliquots of the CLSR stock solution to the NMR tube containing the bornyl acetate sample.
-
-
NMR Data Acquisition:
-
After each addition of the CLSR, acquire a ¹³C NMR spectrum.
-
Monitor the changes in the chemical shifts and the splitting of the signals. Continue adding the CLSR until a sufficient separation of the signals for at least one pair of corresponding carbons in the two enantiomers is observed. A molar ratio of [CLSR]/[substrate] up to 0.25 is a typical range to explore.[7]
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific carbon in the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
-
Signaling Pathway Diagram
Caption: Mechanism of enantiomeric differentiation by NMR with a CLSR.
References
- 1. hrgc.eu [hrgc.eu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. ct-k.com [ct-k.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Enantiomeric differentiation of bornyl acetate by 13C-NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (+)-Bornyl Acetate Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture techniques to investigate the biological effects of (+)-Bornyl acetate (B1210297). This bicyclic monoterpene, a major component of essential oils from various medicinal plants, has demonstrated significant anti-cancer, anti-inflammatory, and neuroprotective properties in preclinical studies. The following sections detail the methodologies to assess its efficacy and elucidate its mechanisms of action in vitro.
Anti-Cancer Effects of (+)-Bornyl Acetate
This compound has been shown to inhibit the proliferation of various cancer cell lines, including cervical (HeLa), colon (HT29, SW480), lung (A549), breast (MCF7), and gastric (SGC-7901) cancer cells.[1][2][3][4][5][6] Its anti-cancer activity is attributed to the induction of apoptosis and cell cycle arrest, mediated, at least in part, through the suppression of the PI3K/AKT signaling pathway.[2][6]
Quantitative Data Summary: Anti-Proliferative Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| HeLa | Human Cervix Carcinoma | 72.0 | [1][5] |
| HT29 | Human Colon Carcinoma | 60.5 | [1][5] |
| A549 | Human Lung Carcinoma | 44.1 | [1][5] |
| MCF-7 | Human Breast Adenocarcinoma | 85.6 | [1][5] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not specified, but effective | [6] |
| SW480 | Colorectal Cancer | Effective at 1.975-7.8125 µg/mL | [7] |
| SGC-7901 | Human Gastric Cancer | Dose-dependent inhibition (0-96 µM) | [4] |
Experimental Protocols
1.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on cell viability.
-
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[1][3][7]
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Treat cells with various concentrations of this compound (e.g., 0-600 µM or 0-100 µg/mL) and a vehicle control (DMSO).[3][7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
1.2. Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.[11]
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[11]
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.[12]
-
1.3. Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol assesses the effect of this compound on key signaling proteins.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.[14]
-
Determine protein concentration using the BCA assay.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[15]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate with primary antibodies overnight at 4°C.[16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[14]
-
Visualizations
Anti-Inflammatory Effects of this compound
This compound exhibits anti-inflammatory properties by modulating the production of inflammatory mediators.[17][18][19][20] In human chondrocytes, it upregulates the anti-inflammatory cytokine IL-11 via the c-fos/AP-1 pathway, thereby counteracting the effects of the pro-inflammatory cytokine IL-1β.[17][19] It also inhibits the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[20][21][22]
Quantitative Data Summary: Anti-Inflammatory Activity
| Cell Line | Model | Effect of this compound | Key Pathway | Reference |
| Human Chondrocytes | IL-1β induced inflammation | ↑ IL-11 expression; ↓ IL-6, IL-8, MMP-1, MMP-13 | c-fos/AP-1 | [17] |
| RAW 264.7 Macrophages | LPS-induced inflammation | ↓ Pro-inflammatory cytokines | NF-κB, MAPKs | [22] |
Experimental Protocols
2.1. Cytokine and Mediator Measurement (ELISA)
This protocol measures the levels of inflammatory cytokines in cell culture supernatants.
-
Materials:
-
Human chondrocytes or RAW 264.7 macrophages
-
LPS (for RAW 264.7) or IL-1β (for chondrocytes)
-
This compound
-
ELISA kits for specific cytokines (e.g., IL-6, IL-8, TNF-α, IL-11)
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with LPS (e.g., 1 µg/mL) or IL-1β.[18]
-
Incubate for a specified time (e.g., 18-24 hours).[18]
-
Collect the cell culture supernatants.
-
Measure cytokine concentrations using specific ELISA kits according to the manufacturer's instructions.
-
2.2. Western Blot Analysis of NF-κB and MAPK Pathways
This protocol examines the effect of this compound on inflammatory signaling pathways.
-
Materials:
-
As listed in section 1.3
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38)
-
-
Procedure:
-
Follow the Western Blot protocol as described in section 1.3.
-
Probe membranes with antibodies specific to the phosphorylated and total proteins of the NF-κB and MAPK pathways.
-
Visualizations
Neuroprotective Effects of this compound
This compound has shown neuroprotective potential in cellular models of neurodegenerative diseases like Alzheimer's disease. In PC12 cells induced with okadaic acid (OA), it reduces cytotoxicity, decreases levels of hyperphosphorylated tau (p-tau), amyloid-beta 42 (Aβ42), and β-secretase, and alleviates overactivated autophagy by suppressing the Beclin-1-dependent pathway.[23]
Quantitative Data Summary: Neuroprotective Activity
| Cell Line | Model | Effect of this compound (25-100 µg/mL) | Reference |
| PC12 | Okadaic Acid (OA)-induced cytotoxicity | ↑ Cell Viability; ↓ p-tau, Aβ42, β-secretase, Beclin-1 | [23] |
Experimental Protocols
3.1. Neurotoxicity and Protection Assay (CCK-8/LDH Assay)
This protocol assesses the protective effect of this compound against a neurotoxin.
-
Materials:
-
PC12 cells
-
Okadaic Acid (OA)
-
This compound
-
CCK-8 or LDH Cytotoxicity Assay Kit
-
-
Procedure:
3.2. Measurement of Alzheimer's Disease Markers (ELISA)
This protocol quantifies key biomarkers associated with Alzheimer's disease pathology.
-
Materials:
-
Cell lysates from treated and untreated PC12 cells
-
ELISA kits for p-tau, Aβ42, and β-secretase
-
-
Procedure:
Visualization
References
- 1. acgpubs.org [acgpubs.org]
- 2. Bornyl acetate extracted from Sharen () inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bornyl acetate and 6-gingerol present cytotoxic and apoptotic effect on human breast cancer cells and human breast cancer stem cells | AVESİS [avesis.ogu.edu.tr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]
- 6. The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bio-rad.com [bio-rad.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. phcog.com [phcog.com]
Application Notes and Protocols for Investigating (+)-Bornyl Acetate Pharmacology in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bornyl acetate (B1210297) is a bicyclic monoterpene found in the essential oils of various plants, notably conifers.[1] It is recognized for its characteristic pine-like aroma and has been investigated for a range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects.[2][3][4] These properties make (+)-Bornyl acetate a compound of interest for therapeutic development. This document provides detailed application notes and experimental protocols for investigating the pharmacology of this compound using established animal models.
Pharmacological Activities and Mechanisms of Action
This compound has demonstrated a spectrum of biological activities, primarily attributed to its anti-inflammatory and analgesic properties.[3] Emerging evidence also suggests a potential role in anxiety modulation.[4] The primary mechanisms of action are believed to involve the modulation of key inflammatory signaling pathways.
Anti-inflammatory and Analgesic Mechanisms:
The anti-inflammatory effects of this compound are linked to its ability to suppress pro-inflammatory signaling cascades. It has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][7]
-
NF-κB Pathway: this compound is thought to interfere with the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB phosphorylation, this compound inhibits the release and nuclear translocation of NF-κB, thereby blocking the transcription of pro-inflammatory genes.
-
MAPK Pathway: The compound has been observed to inhibit the phosphorylation of key kinases in the MAPK cascade, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[6] The dysregulation of these pathways is a hallmark of inflammatory responses.
Animal Models for Pharmacological Evaluation
A variety of well-established animal models can be employed to investigate the analgesic, anti-inflammatory, and anxiolytic properties of this compound.
Analgesic Activity
a) Hot Plate Test: This model is used to evaluate central analgesic activity. The test measures the reaction time of an animal to a thermal stimulus.
b) Formalin Test: This model assesses both neurogenic and inflammatory pain. The test involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response (an early neurogenic phase and a late inflammatory phase).[8]
Anti-inflammatory Activity
a) Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema (swelling).[9]
Anxiolytic Activity
a) Elevated Plus Maze (EPM): The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[10]
b) Open Field Test (OFT): The OFT provides measures of both locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's tendency to remain close to the walls of the arena (thigmotaxis) versus exploring the center.[11]
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described animal models. Note: The data presented here are illustrative and may not represent actual experimental results for this compound, as specific dose-response data is limited in the public domain. Researchers should generate their own data following the provided protocols.
Table 1: Analgesic Effect of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency to Paw Lick (seconds) |
| Vehicle Control | - | 8.5 ± 1.2 |
| This compound | 50 | 12.3 ± 1.5 |
| This compound | 100 | 16.8 ± 2.1** |
| Morphine (Positive Control) | 10 | 25.4 ± 3.0*** |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Table 2: Analgesic Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | Licking Time (seconds) - Early Phase (0-5 min) | Licking Time (seconds) - Late Phase (20-30 min) |
| Vehicle Control | - | 65.2 ± 5.8 | 80.5 ± 7.2 |
| This compound | 50 | 50.1 ± 4.5 | 55.3 ± 6.1 |
| This compound | 100 | 38.7 ± 3.9 | 40.1 ± 4.8 |
| Indomethacin (Positive Control) | 10 | 62.5 ± 6.0 | 35.2 ± 3.7 |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Table 3: Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) - 3 hours post-carrageenan | % Inhibition of Edema |
| Vehicle Control | - | 1.85 ± 0.15 | - |
| This compound | 50 | 1.42 ± 0.12 | 23.2% |
| This compound | 100 | 1.15 ± 0.10** | 37.8% |
| Indomethacin (Positive Control) | 10 | 0.98 ± 0.08*** | 47.0% |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Table 4: Anxiolytic Effect of this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (seconds) | % Time in Open Arms |
| Vehicle Control | - | 35.6 ± 4.2 | 11.9% |
| This compound | 25 | 58.9 ± 5.1 | 19.6% |
| This compound | 50 | 80.2 ± 6.8** | 26.7% |
| Diazepam (Positive Control) | 2 | 110.5 ± 9.5*** | 36.8% |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Table 5: Anxiolytic Effect of this compound in the Open Field Test
| Treatment Group | Dose (mg/kg) | Time Spent in Center Zone (seconds) | Total Distance Traveled (cm) |
| Vehicle Control | - | 25.3 ± 3.1 | 2500 ± 210 |
| This compound | 25 | 45.8 ± 4.5 | 2450 ± 190 |
| This compound | 50 | 62.1 ± 5.9** | 2400 ± 200 |
| Diazepam (Positive Control) | 2 | 85.4 ± 7.8*** | 2100 ± 180 |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Experimental Protocols
Hot Plate Test Protocol
Objective: To assess the central analgesic activity of this compound.
Apparatus: Hot plate apparatus with adjustable temperature control.
Animals: Male or female mice (e.g., Swiss albino, 20-25g).
Procedure:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Administer this compound (e.g., 50, 100 mg/kg, intraperitoneally or orally) or the vehicle control to the animals. A positive control group receiving a known analgesic like morphine (e.g., 10 mg/kg, s.c.) should be included.
-
At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.
-
Start a stopwatch immediately upon placing the mouse on the hot plate.
-
Observe the mouse for nociceptive responses, such as paw licking, paw shaking, or jumping.
-
Record the latency (in seconds) for the first clear sign of a nociceptive response.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
Formalin Test Protocol
Objective: To evaluate the effect of this compound on both neurogenic and inflammatory pain.
Apparatus: Observation chambers with mirrors to allow for an unobstructed view of the animal's paws.
Animals: Male or female mice (e.g., BALB/c, 20-25g).
Procedure:
-
Administer this compound (e.g., 50, 100 mg/kg, i.p. or p.o.), vehicle, or a positive control (e.g., indomethacin, 10 mg/kg, i.p.) to the animals.
-
After a suitable pre-treatment period (e.g., 30 minutes), inject 20 µL of 1% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Immediately place the mouse into the observation chamber.
-
Record the total time (in seconds) the animal spends licking the injected paw during two distinct phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Late Phase (Inflammatory Pain): 20-30 minutes post-formalin injection.
-
Carrageenan-Induced Paw Edema Protocol
Objective: To assess the acute anti-inflammatory activity of this compound.
Apparatus: Plethysmometer for measuring paw volume.
Animals: Male or female rats (e.g., Wistar, 150-200g).
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound (e.g., 50, 100 mg/kg, p.o.), vehicle, or a positive control (e.g., indomethacin, 10 mg/kg, p.o.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the treated group.
Elevated Plus Maze Protocol
Objective: To evaluate the anxiolytic-like effects of this compound.
Apparatus: An elevated plus-shaped maze with two open arms and two closed arms.
Animals: Male or female mice (e.g., C57BL/6, 25-30g).
Procedure:
-
Administer this compound (e.g., 25, 50 mg/kg, i.p.), vehicle, or a positive control (e.g., diazepam, 2 mg/kg, i.p.).
-
After a pre-treatment period (e.g., 30 minutes), place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the video to determine the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
Open Field Test Protocol
Objective: To assess locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena with walls.
Animals: Male or female mice (e.g., ICR, 25-30g).
Procedure:
-
Administer this compound (e.g., 25, 50 mg/kg, i.p.), vehicle, or a positive control (e.g., diazepam, 2 mg/kg, i.p.).
-
After a pre-treatment period (e.g., 30 minutes), place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10 minutes).
-
Record the session using a video tracking system.
-
Analyze the data to determine:
-
Time spent in the center zone of the arena.
-
Time spent in the peripheral zone.
-
Total distance traveled.
-
Number of entries into the center zone.
-
-
An anxiolytic effect is suggested by an increase in the time spent and entries into the center zone, without significant changes in total locomotor activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for pharmacological evaluation.
References
- 1. adhikarilab.psych.ucla.edu [adhikarilab.psych.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. [Studies on the analgesic and anti-inflammatory effect of bornyl acetate in volatile oil from Amomum villosum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effects of valerian root oil, borneol, isoborneol, bornyl acetate and isobornyl acetate on the motility of laboratory animals (mice) after inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of lung inflammatory responses by bornyl acetate is correlated with regulation of myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The open field assay is influenced by room temperature and by drugs that affect core body temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Topical Formulation of (+)-Bornyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of (+)-bornyl acetate (B1210297) for topical delivery. This document outlines the physicochemical properties of (+)-bornyl acetate, presents formulation strategies, and offers detailed protocols for the evaluation of topical preparations.
Introduction to this compound
This compound is a bicyclic monoterpene and the acetate ester of borneol, commonly found in the essential oils of coniferous trees.[1][2] It is recognized for its characteristic pine-like aroma and has been investigated for various pharmacological activities, including anti-inflammatory, analgesic, and sedative properties.[3] Its application in topical formulations is of growing interest for addressing localized inflammation and pain.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective topical delivery system.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [2] |
| Molar Mass | 196.29 g/mol | [2] |
| Appearance | Colorless liquid or white crystals | [3] |
| Odor | Camphoraceous, pine-needle-like | [4] |
| Melting Point | 27-29 °C | [2] |
| Boiling Point | 223-224 °C | [2] |
| logP (o/w) | ~3.3-3.86 | [5][6] |
| Water Solubility | 9.721 mg/L (estimated) | [5] |
| Solubility in Solvents | Soluble in ethanol (B145695), dipropylene glycol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5][7] Practically insoluble in glycerin and propylene (B89431) glycol.[8][9] |
Formulation Strategies for Topical Delivery
Due to its lipophilic nature and volatility, formulating this compound for effective topical delivery requires careful consideration of the vehicle. Advanced drug delivery systems such as nanoemulsions and microemulsions are particularly suitable for enhancing its solubility, stability, and skin penetration.[1][5]
Nanoemulsions
Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically ranging from 20 to 200 nm. They offer several advantages for the topical delivery of lipophilic compounds like this compound, including enhanced skin permeation, improved stability of the active ingredient, and a pleasant aesthetic feel.[10]
Example of a Nanoemulsion Formulation for a Lipophilic Active:
| Ingredient | Function | Concentration (w/w %) |
| Oil Phase | ||
| This compound | Active Ingredient | 1.0 - 5.0 |
| Isopropyl Myristate | Oil | 10.0 - 20.0 |
| Aqueous Phase | ||
| Purified Water | Vehicle | q.s. to 100 |
| Surfactant/Co-surfactant | ||
| Tween 80 | Surfactant | 15.0 - 25.0 |
| Propylene Glycol | Co-surfactant | 5.0 - 10.0 |
Microemulsions
Microemulsions are thermodynamically stable, transparent systems of oil, water, and a relatively high concentration of surfactant and co-surfactant. They can enhance the solubilization and skin permeation of poorly water-soluble drugs.
Example of a Microemulsion Formulation for a Lipophilic Active:
| Ingredient | Function | Concentration (w/w %) |
| Oil Phase | ||
| This compound | Active Ingredient | 1.0 - 5.0 |
| Isopropyl Myristate | Oil | 35.0 |
| Aqueous Phase | ||
| Purified Water | Vehicle | 20.0 |
| Surfactant/Co-surfactant | ||
| Tween 80 | Surfactant | 40.0 |
| Propylene Glycol | Co-surfactant | 5.0 |
Experimental Protocols
Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.
Materials:
-
This compound
-
Isopropyl myristate (IPM)
-
Tween 80
-
Propylene glycol (PG)
-
Purified water
Procedure:
-
Prepare the oil phase: Accurately weigh this compound and isopropyl myristate and mix them in a beaker until a homogenous solution is formed.
-
Prepare the surfactant/co-surfactant (S/CoS) mixture: In a separate beaker, accurately weigh Tween 80 and propylene glycol and mix thoroughly.
-
Combine the oil phase and S/CoS mixture: Add the oil phase to the S/CoS mixture and stir until a clear solution is obtained.
-
Form the nanoemulsion: Slowly add the oil-surfactant mixture to the purified water under constant magnetic stirring. Continue stirring for 30 minutes to ensure the formation of a stable nanoemulsion.
Workflow for Nanoemulsion Preparation:
Caption: Workflow for preparing a this compound nanoemulsion.
In Vitro Release Testing (IVRT)
IVRT is performed to evaluate the rate at which this compound is released from the topical formulation. A Franz diffusion cell is a commonly used apparatus for this purpose.[11][12]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or Tween 80 to maintain sink conditions)
-
Formulated this compound topical preparation
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Assemble the Franz diffusion cells: Mount the synthetic membrane between the donor and receptor compartments. Ensure there are no air bubbles between the membrane and the receptor medium.
-
Fill the receptor compartment: Fill the receptor compartment with pre-warmed (32 ± 1 °C) receptor medium and maintain constant stirring.
-
Apply the formulation: Apply a known quantity of the this compound formulation to the surface of the membrane in the donor compartment.
-
Sample collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Quantification: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data analysis: Calculate the cumulative amount of this compound released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of the curve represents the release rate.
Example of IVRT Data for a Topical Formulation:
| Time (hours) | Cumulative Release (µg/cm²) |
| 0.5 | 15.2 |
| 1.0 | 28.9 |
| 2.0 | 55.4 |
| 4.0 | 108.7 |
| 6.0 | 155.3 |
| 8.0 | 198.6 |
In Vitro Skin Permeation Testing (IVPT)
IVPT is conducted to assess the amount of this compound that can permeate through the skin. This study also utilizes Franz diffusion cells, but with excised human or animal skin as the membrane.[13][14]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver skin, porcine ear skin)
-
Receptor medium
-
Formulated this compound topical preparation
-
HPLC system
Procedure:
-
Prepare the skin: Thaw the excised skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Follow the IVRT procedure: The subsequent steps are similar to the IVRT protocol, including filling the receptor compartment, applying the formulation, collecting samples, and quantifying the permeated this compound.
-
Data analysis: Calculate the steady-state flux (Jss) from the linear portion of the cumulative amount permeated versus time plot. The permeability coefficient (Kp) can also be determined.
Example of IVPT Data for a Topical Formulation:
| Time (hours) | Cumulative Permeation (µg/cm²) |
| 2 | 5.1 |
| 4 | 12.8 |
| 6 | 23.5 |
| 8 | 38.2 |
| 12 | 65.9 |
| 24 | 142.3 |
Stability Studies
Stability testing is essential to ensure the quality, safety, and efficacy of the topical formulation over its shelf life.[15]
Parameters to Evaluate:
-
Physical stability: Appearance, color, odor, phase separation, and viscosity.
-
Chemical stability: Potency of this compound.
-
pH
Procedure:
-
Storage conditions: Store the formulation in its final packaging at different temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) for a specified period (e.g., 3 or 6 months).
-
Testing intervals: At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate the specified parameters.
Example of Stability Data for a Topical Cream:
| Parameter | Initial | 1 Month (40°C) | 3 Months (40°C) |
| Appearance | Homogeneous white cream | Homogeneous white cream | Homogeneous white cream |
| pH | 6.5 | 6.4 | 6.2 |
| Viscosity (cP) | 15,000 | 14,500 | 13,800 |
| Assay of this compound (%) | 100.2 | 98.5 | 95.8 |
Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16]
Mechanism of Action: An inflammatory stimulus (e.g., lipopolysaccharide, LPS) activates cell surface receptors, triggering intracellular signaling cascades. This leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6. The MAPK pathway (including ERK, JNK, and p38) is also activated by inflammatory stimuli and contributes to the production of inflammatory mediators. This compound has been shown to inhibit the phosphorylation of IκB and the MAPKs (ERK, JNK, and p38), thereby suppressing the production of pro-inflammatory cytokines.[16]
Signaling Pathway Diagram:
Caption: Anti-inflammatory action of this compound.
Conclusion
The successful formulation of this compound for topical application hinges on overcoming its lipophilicity and volatility. Nanoemulsions and microemulsions represent promising strategies to enhance its delivery and stability. The provided protocols for formulation and evaluation serve as a foundational guide for researchers and developers in this area. Further optimization and characterization are essential for the development of a safe and effective topical product containing this compound.
References
- 1. Nanoemulsions of essential oils to improve solubility, stability and permeability: a review | Semantic Scholar [semanticscholar.org]
- 2. Bornyl acetate - Wikipedia [en.wikipedia.org]
- 3. foreverest.net [foreverest.net]
- 4. bornyl acetate, 76-49-3 [thegoodscentscompany.com]
- 5. deepdyve.com [deepdyve.com]
- 6. mdpi.com [mdpi.com]
- 7. Bornyl acetate CAS#: 76-49-3 [m.chemicalbook.com]
- 8. Stability and Retention of Nanoemulsion Formulations Incorporating Lavender Essential Oil | MDPI [mdpi.com]
- 9. Penetration studies of an extremely lipophilic active model substance from an oil-in-water emulsion: influence of the lipophilicity of the formulation in human skin - part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Essential oil components can be tested as drug candidates | Science Codex [sciencecodex.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. mdpi.com [mdpi.com]
- 14. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Evaluation of Stability of a Gel Formulation Containing the Monoterpene Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (+)-Bornyl Acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (+)-bornyl acetate (B1210297) for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (+)-bornyl acetate.
Issue 1: Low or No Product Yield
Question: I am following a standard procedure for the esterification of (+)-borneol with acetic anhydride (B1165640), but I am getting a very low yield of this compound. What are the possible causes and how can I improve it?
Answer:
Low yields in the acetylation of borneol can stem from several factors. Here is a systematic guide to troubleshoot the issue:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Depending on the catalyst and temperature, this can range from a few hours to over 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Temperature: The reaction temperature is a critical parameter. For instance, in the synthesis from camphene (B42988), an optimal temperature of 70°C was identified when using a tartaric acid-boric acid composite catalyst.[1] Increasing the temperature can sometimes accelerate the reaction, but excessively high temperatures (e.g., above 90°C) may promote side reactions or decomposition, leading to a decrease in yield.[2]
-
-
Catalyst Inactivity or Inefficiency:
-
Catalyst Choice: The choice of catalyst significantly impacts the yield. While traditional methods might use mineral acids, modern approaches often employ Lewis acids or solid acid catalysts for better selectivity and easier work-up. Anhydrous FeCl₃ has been shown to provide a high yield of isobornyl acetate (88%) from camphene.[1][3]
-
Catalyst Loading: The concentration of the catalyst is crucial. Insufficient catalyst will result in a slow or incomplete reaction, while an excess may lead to unwanted side products. The optimal catalyst concentration should be determined experimentally if not specified in the protocol.
-
Catalyst Deactivation: Moisture can deactivate many catalysts, especially Lewis acids like anhydrous FeCl₃. Ensure all reagents and glassware are thoroughly dried before use.
-
-
Sub-optimal Reagent Stoichiometry:
-
Excess Acetic Anhydride/Acetic Acid: It is common practice to use an excess of the acetylating agent (acetic anhydride or acetic acid) to drive the equilibrium towards the product side. A molar ratio of 1:3 for camphene to acetic acid has been used effectively.[3]
-
-
Work-up Issues:
-
Hydrolysis of Product: Bornyl acetate can be hydrolyzed back to borneol and acetic acid under acidic or basic conditions, especially in the presence of water during the work-up.[4] It is crucial to neutralize the reaction mixture carefully and avoid prolonged contact with aqueous acidic or basic solutions.
-
Inefficient Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
-
Issue 2: Presence of Significant Impurities
Question: My final product shows multiple spots on the TLC plate or several peaks in the GC analysis. What are the likely impurities and how can I purify my this compound?
Answer:
The presence of impurities is a common challenge. The nature of these impurities depends on the synthetic route chosen.
-
Common Impurities:
-
Unreacted (+)-Borneol: This is the most common impurity if the reaction has not gone to completion.
-
Isoborneol (B83184): If the synthesis starts from camphene, isoborneol can be formed as a byproduct, especially if water is present in the reaction mixture.[1][2][5]
-
Fenchyl Acetate and Tricyclene: These are other potential byproducts when synthesizing from camphene.[2]
-
Camphor: Oxidation of the borneol starting material or product can lead to the formation of camphor.
-
-
Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating bornyl acetate from unreacted borneol and other byproducts. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used.
-
Vacuum Distillation/Fractionation: Bornyl acetate is a liquid at room temperature and can be purified by vacuum distillation. This method is particularly useful for removing less volatile impurities. One study reported obtaining isobornyl acetate with a GC content of 98% after vacuum fractionation.[2]
-
Crystallization: If the product is contaminated with isomers, fractional crystallization can sometimes be employed for purification, taking advantage of differences in melting points and solubilities.[6]
-
Washing: The crude product should be thoroughly washed with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash to remove excess water before drying with an anhydrous salt like sodium sulfate.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are:
-
Esterification of (+)-Borneol: This is a direct method involving the reaction of (+)-borneol with an acetylating agent, most commonly acetic anhydride or acetic acid, in the presence of a catalyst.[4]
-
Reaction of Camphene with Acetic Acid: This method involves the Wagner-Meerwein rearrangement of camphene, which is then trapped by acetic acid to form the acetate ester.[4] This route often produces isobornyl acetate, an isomer of bornyl acetate.
Q2: Which catalyst provides the highest yield for this compound synthesis?
A2: The yield is highly dependent on the specific reaction conditions. However, studies have shown excellent results with certain catalysts. For the synthesis from camphene, a composite catalyst of tartaric acid and boric acid resulted in a 92.9% conversion of camphene and an 88.5% GC content of isobornyl acetate under optimal conditions.[1][5] Anhydrous iron(III) chloride (FeCl₃) has also been reported to give a high yield of 88% with a selectivity of 94.2%.[1][3]
Q3: How does water affect the synthesis of bornyl acetate?
A3: The presence of water can be detrimental to the yield. In the synthesis from camphene, an increase in the water-to-acetic acid ratio leads to a decrease in the conversion of camphene and a lower yield of isobornyl acetate.[1][2][5] Water promotes the formation of isoborneol as a side product.[1][5] It can also deactivate certain catalysts, such as anhydrous Lewis acids.
Q4: What is the ideal reaction temperature and time?
A4: The optimal temperature and time depend on the specific protocol, including the reactants and catalyst used. For the synthesis from camphene with a tartaric acid-boric acid catalyst, the optimal temperature was found to be 70°C for a reaction time of 18 hours.[1] Exceeding the optimal temperature can lead to an increase in side reactions and a decrease in product selectivity.[2] It is always recommended to monitor the reaction's progress to determine the optimal time.
Q5: How can I confirm the formation and purity of my this compound?
A5: Several analytical techniques can be used:
-
Infrared (IR) Spectroscopy: The formation of the ester can be confirmed by the appearance of a strong carbonyl (C=O) stretching peak, typically around 1735 cm⁻¹.[7]
-
Gas Chromatography (GC): GC can be used to determine the purity of the product and quantify the amount of bornyl acetate relative to any starting materials or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product and identify any impurities.
Data Presentation
Table 1: Comparison of Catalysts for Isobornyl Acetate Synthesis from Camphene
| Catalyst | Catalyst Dosage (% of camphene mass) | Reaction Temperature (°C) | Reaction Time (h) | Camphene Conversion (%) | Isobornyl Acetate Yield/Content (%) | Selectivity (%) | Reference |
| Anhydrous FeCl₃ | 10 | 25 | 2 | ~99 | >88 | 94 | [3] |
| Tartaric Acid-Boric Acid | 5 (Tartaric Acid), 4 (Boric Acid) | 70 | 18 | 92.9 | 88.5 (GC Content) | 95.3 | [1][5] |
| Mandelic Acid-Boric Acid | 10 (Mandelic Acid), 5 (Boric Acid) | 70 | 18 | 91.2 | 86.7 (GC Content) | 95.1 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification of (+)-Borneol
This protocol is a general guideline for the esterification of (+)-borneol using acetic anhydride.
Materials:
-
(+)-Borneol
-
Acetic Anhydride
-
Pyridine (or another suitable catalyst like DMAP or a solid acid)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+)-borneol in a suitable solvent like diethyl ether.
-
Add a catalytic amount of pyridine.
-
Slowly add acetic anhydride to the reaction mixture. An excess of acetic anhydride is typically used.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Isobornyl Acetate from Camphene
This protocol is based on the use of a tartaric acid-boric acid composite catalyst.[1]
Materials:
-
Camphene
-
Acetic Acid
-
Tartaric Acid
-
Boric Acid
-
Water
-
Separatory Funnel
Procedure:
-
To a reaction vessel with magnetic stirring, add camphene, acetic acid, tartaric acid, and boric acid in a mass ratio of 10:25:0.5:0.4, respectively.
-
Heat the mixture to 70°C and stir for 16-18 hours.
-
After the reaction, cool the product. The catalyst will deposit at the bottom.
-
Filter the mixture to recover the catalyst.
-
Transfer the product to a separatory funnel and add water to facilitate layering.
-
Separate the organic layer, which is the crude isobornyl acetate.
-
The crude product can be purified by vacuum fractionation to obtain high-purity isobornyl acetate.[2]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. foreverest.net [foreverest.net]
- 5. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-BORNYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 7. Isobornyl Acetate Synthesis Lab Report - 516 Words | Bartleby [bartleby.com]
Technical Support Center: Troubleshooting Chromatographic Issues
This guide provides solutions to common problems encountered during the chromatographic analysis of bornyl acetate (B1210297), with a focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of bornyl acetate?
A: Peak tailing is a distortion in a chromatogram where a peak is not symmetrical, having a trailing edge that is longer than its leading edge.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[1] For bornyl acetate analysis, peak tailing can lead to inaccurate quantification and reduced resolution between closely eluting compounds, which is especially problematic in complex mixtures.[2][3] A tailing factor greater than 1.5 is a strong indicator that the issue needs to be investigated.[2]
Q2: What are the primary causes of bornyl acetate peak tailing in gas chromatography (GC)?
A: The causes of peak tailing for bornyl acetate can be broadly divided into two categories: chemical and physical issues.[3]
-
Chemical Causes: These arise from unwanted interactions between bornyl acetate and active sites within the GC system.[3][4] As bornyl acetate has a polar carbonyl group, it can interact with active silanol (B1196071) groups on the surfaces of the inlet liner or the column itself.[3][4]
-
Physical Causes: These are typically related to disruptions in the flow path of the carrier gas.[3][5] Common physical causes include improper column installation, leaks in the system, or a poorly cut column.[3][6]
Q3: How can I distinguish between a chemical and a physical cause for peak tailing?
A: A key diagnostic step is to observe which peaks in your chromatogram are tailing.[7]
-
If all peaks, including the solvent peak, are tailing: This generally points to a physical problem, such as a disruption in the gas flow path.[7][8]
-
If only the bornyl acetate peak and other polar analyte peaks are tailing: This is more indicative of a chemical interaction or an adsorption issue.[5][9]
Troubleshooting Guides
Guide 1: Addressing Chemical Causes of Peak Tailing
If you suspect chemical interactions are causing the bornyl acetate peak to tail, follow these steps:
1. Inlet Maintenance: The inlet is a common source of active sites.
-
Action: Replace the inlet liner and septum.[10] Non-volatile residues and septum fragments can create active sites for bornyl acetate to interact with.
-
Protocol:
-
Cool the injector to a safe temperature.
-
Turn off the carrier gas flow to the inlet.
-
Remove the septum nut and the old septum.
-
Remove the inlet liner.
-
Inspect the liner for contamination (e.g., a brown coating or particulate matter).
-
Install a new, deactivated liner and a new septum.
-
Restore the carrier gas flow and check for leaks.
-
Heat the injector to the setpoint temperature.
-
2. Column Contamination and Activity: The column itself can be a source of peak tailing.
-
Action: Trim the front end of the column or bake it out. Contaminants can accumulate at the head of the column, creating active sites.[10][11]
-
Protocol for Column Trimming:
-
Cool the oven and inlet to a safe temperature.
-
Turn off the carrier gas.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer, cut 10-20 cm from the front of the column.[2] Ensure the cut is clean and at a 90-degree angle.[6]
-
Reinstall the column, ensuring the correct insertion depth into the inlet.[12]
-
Restore the carrier gas flow and check for leaks.
-
Heat the oven to the setpoint temperature.
-
3. Incompatible Stationary Phase:
-
Action: Ensure the column's stationary phase is appropriate for bornyl acetate. A non-polar stationary phase may lead to tailing for a moderately polar compound like bornyl acetate.[4]
-
Recommendation: Consider a mid-polarity column for better peak shape.
Guide 2: Resolving Physical Causes of Peak Tailing
If all peaks in your chromatogram are tailing, a physical issue is the likely culprit.
1. Improper Column Installation:
-
Action: Re-install the column, ensuring a proper cut and correct positioning in the inlet and detector.[2][6] An improper cut can create turbulence, and incorrect positioning can create dead volumes, both of which cause peak tailing.[6][12]
-
Protocol:
2. System Leaks:
-
Action: Check for leaks at all fittings, particularly at the septum, column connections, and detector.[3] Leaks can disrupt the carrier gas flow, leading to peak tailing.[9]
-
Protocol:
-
Pressurize the system with the carrier gas.
-
Use an electronic leak detector to carefully check all connection points.
-
If a leak is found, tighten or replace the fitting as necessary.
-
3. Incorrect Injection Parameters:
-
Action: Review and optimize your injection parameters. A split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction.[10]
-
Recommendation: For split injections, a minimum total flow of 20 mL/min through the inlet is recommended.[10] If using splitless injection, ensure the initial oven temperature is low enough for solvent focusing.[9]
Quantitative Data Summary
| Parameter | Recommended Value/Action | Rationale for Peak Shape Improvement |
| Tailing Factor (Tf) or Asymmetry Factor (As) | Investigate if > 1.5 | Indicates significant peak tailing that can affect resolution and quantification.[2] |
| Column Trimming Length | 10-20 cm from the front of the column | Removes accumulated non-volatile residues and active sites.[2] |
| Split Ratio (for split injections) | Minimum total flow of 20 mL/min | Ensures efficient sample transfer and minimizes band broadening in the inlet.[10] |
| Initial Oven Temperature (for splitless injections) | 10-20°C below the solvent's boiling point | Promotes better focusing of the analyte band at the head of the column.[9][10] |
Visual Troubleshooting Workflows
Caption: General troubleshooting workflow for bornyl acetate peak tailing.
Caption: Decision tree for resolving physical causes of peak tailing.
Caption: Decision tree for resolving chemical causes of peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. it.restek.com [it.restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Restek - Blog [restek.com]
- 10. agilent.com [agilent.com]
- 11. academic.oup.com [academic.oup.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Bornyl Acetate Esterification
Welcome to the technical support center for the optimization of bornyl acetate (B1210297) esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of bornyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for bornyl acetate synthesis?
A1: The most common method for synthesizing bornyl acetate is the esterification of borneol with acetic acid.[1][2] Other reported methods include the reaction of borneol with acetic anhydride (B1165640) in the presence of sodium acetate, or the reaction of camphene (B42988) with acetic acid using an acid catalyst.[3][4]
Q2: What types of catalysts are effective for bornyl acetate esterification?
A2: A variety of catalysts can be used for this reaction. Common choices include:
-
Sodium acetate: Often used when reacting borneol with acetic anhydride.[3]
-
Strong acids: Sulfuric acid has been used, but it can cause equipment corrosion and environmental concerns.[5]
-
Cation exchange resins: These are widely used due to their high catalytic activity, selectivity, and ease of separation and recovery.[6] Examples include NKC-9 and Amberlyst 15.
-
Composite catalysts: A combination of tartaric acid and boric acid has been shown to have high catalytic activity.[5][7]
-
Solid superacids: Nanometer solid superacids like S₂O₈²⁻/ZrO₂ have been used to achieve high yields.[8]
Q3: What are the typical reaction conditions for this esterification?
A3: Reaction conditions can vary depending on the catalyst and reactants used. Generally, the reaction is carried out at temperatures ranging from 30°C to 80°C. The molar ratio of acetic acid to borneol (or camphene) is often in excess to drive the reaction towards the product side.
Q4: What are the potential side products in bornyl acetate synthesis?
A4: The primary side products can include isobornyl acetate and fenchyl acetate.[4] The presence of water can also lead to the formation of isoborneol (B83184).[5][7]
Q5: How can I increase the conversion of the esterification reaction?
A5: To increase the conversion, you can:
-
Increase the molar ratio of the acid: Using an excess of acetic acid can shift the equilibrium towards the formation of bornyl acetate.[6]
-
Remove water: Water is a byproduct of the reaction, and its removal can drive the reaction forward. This can be achieved through techniques like pervaporation.[9]
-
Optimize the catalyst: The choice and concentration of the catalyst are crucial for maximizing conversion.
-
Adjust the temperature: Increasing the reaction temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions.[5]
Troubleshooting Guides
Issue 1: Low Yield of Bornyl Acetate
| Possible Cause | Suggested Solution |
| Reaction has not reached equilibrium. | Increase the reaction time. Monitor the reaction progress using techniques like gas chromatography (GC) to determine when equilibrium is reached. |
| Unfavorable equilibrium. | Increase the concentration of one of the reactants, typically the acetic acid.[6] Alternatively, remove the water byproduct as it forms.[9] |
| Inefficient catalyst. | Ensure the catalyst is active. For solid catalysts, ensure proper activation and surface area. Consider screening different catalysts to find the most effective one for your specific conditions. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. A higher temperature can increase the reaction rate, but may also promote side reactions.[5] Perform small-scale experiments at various temperatures to find the optimum. |
| Presence of water in reactants. | Ensure that the reactants, especially the alcohol, are as anhydrous as possible, unless using a catalyst system designed to work in the presence of water. |
Issue 2: Slow Reaction Rate
| Possible Cause | Suggested Solution |
| Low reaction temperature. | Increase the reaction temperature. The rate of esterification generally increases with temperature.[6] |
| Insufficient catalyst concentration. | Increase the catalyst loading. Perform experiments with varying catalyst concentrations to find the optimal amount. |
| Poor mixing. | Ensure adequate stirring to improve the contact between reactants and the catalyst, especially when using a heterogeneous catalyst. |
| Catalyst deactivation. | For reusable catalysts like ion exchange resins, the catalyst may need regeneration or replacement if its activity has decreased. |
Issue 3: Formation of Impurities
| Possible Cause | Suggested Solution |
| Side reactions due to high temperature. | Lower the reaction temperature to minimize the formation of byproducts like isobornyl acetate.[5] |
| Presence of water leading to isoborneol formation. | Use anhydrous reactants and consider methods for in-situ water removal.[7] |
| Isomerization of borneol. | The choice of catalyst can influence the degree of isomerization. Some catalysts may favor the formation of the desired isomer. |
| Impure starting materials. | Ensure the purity of the starting borneol and acetic acid. Impurities in the reactants can lead to undesired side products. |
Data Presentation
Table 1: Optimized Reaction Conditions for Isobornyl Acetate Synthesis from Camphene and Acetic Acid
| Parameter | Optimized Value | Reference |
| Catalyst | Anhydrous NKC-9 resin | [6] |
| Catalyst Loading | 15 wt% | [6] |
| Molar Ratio (Camphene:Acetic Acid) | 1:1.5 | [6] |
| Temperature | 308K (35°C) | [6] |
Table 2: Reaction Conditions for Isobornyl Laurate Synthesis from Camphene and Lauric Acid
| Parameter | Optimized Value | Reference |
| Catalyst | Titanium sulfate (B86663) | [4] |
| Reactant Ratio (Lauric Acid:Camphene) | 2.5:1 | [4] |
| Catalyst to Camphene Ratio (m/m) | 0.25:1 | [4] |
| Temperature | 80°C | [4] |
| Reaction Time | 25 hours | [4] |
Table 3: Optimized Conditions for Isobornyl Acetate Synthesis using a Tartaric Acid-Boric Acid Composite Catalyst
| Parameter | Optimized Value | Reference |
| Mass Ratio (Acetic Acid:Camphene) | 2.5:1 | [5] |
| Reaction Temperature | 70°C | [5] |
| Camphene Conversion | 92.9% | [5] |
| Isobornyl Acetate GC Content | 88.5% | [5] |
| Isobornyl Acetate Selectivity | 95.3% | [5] |
Experimental Protocols
General Protocol for Bornyl Acetate Esterification using a Solid Acid Catalyst
-
Reactant and Catalyst Preparation:
-
Ensure that the borneol and acetic acid are of high purity and are anhydrous.
-
If using a solid catalyst like an ion exchange resin, ensure it is properly activated according to the manufacturer's instructions. This may involve washing with a solvent and drying.
-
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature controller.
-
Charge the flask with borneol and the desired molar excess of acetic acid.
-
Add the catalyst to the reaction mixture. The amount of catalyst will depend on the specific catalyst being used and should be optimized.
-
-
Reaction Execution:
-
Begin stirring the mixture to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature and maintain it for the duration of the reaction.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable method, such as gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
The crude product is then typically washed with a saturated sodium bicarbonate solution to neutralize the excess acetic acid, followed by a brine wash.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The final product can be purified by distillation under reduced pressure to obtain pure bornyl acetate.
-
Visualizations
References
- 1. BORNYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 2. Cas 76-49-3,Bornyl acetate | lookchem [lookchem.com]
- 3. L-BORNYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revistadechimie.ro [revistadechimie.ro]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing degradation of (+)-Bornyl acetate during storage
This technical support center provides guidance on the proper storage and handling of (+)-Bornyl acetate (B1210297) to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in Odor | Hydrolysis | The characteristic sweet, pine-like scent may diminish or be replaced by a vinegary (acetic acid) or camphor-like (borneol) odor. This suggests the ester has hydrolyzed. |
| Discoloration (e.g., yellowing) | Oxidation | Exposure to air and/or light can cause oxidation of the molecule. |
| Precipitation or Cloudiness | Water Contamination & Hydrolysis | (+)-Bornyl acetate has low water solubility. Contamination with water can lead to phase separation and hydrolysis, especially under acidic or basic conditions.[1][2][3] |
| Inconsistent Experimental Results | Degradation of Starting Material | Using degraded this compound will lead to inaccurate results. The presence of impurities such as borneol or oxidation byproducts can interfere with reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are:
-
Hydrolysis: In the presence of water, especially under acidic or alkaline conditions, this compound can hydrolyze back to (+)-borneol and acetic acid.[1]
-
Oxidation: Exposure to oxygen, particularly when catalyzed by light or heat, can lead to the oxidation of the molecule. Remote oxidation at the C(5) position to form 5-oxobornyl acetate is a known pathway.
-
Thermal Decomposition: High temperatures can cause the molecule to decompose. This is a homogeneous, first-order reaction.[4]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. The container should be tightly sealed to prevent exposure to air and moisture. For optimal preservation, especially for long-term storage, refrigeration is recommended.
Q3: How can I tell if my this compound has degraded?
A3: Signs of degradation include a change in the physical appearance, such as discoloration (yellowing), or a noticeable change in odor from its characteristic pine-like scent to a more acidic or camphor-like smell.[5] For definitive confirmation, analytical testing by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is recommended to assess purity and identify degradation products.
Q4: Can I store this compound in a plastic container?
A4: It is generally recommended to avoid storing terpenes and related compounds in plastic containers, as plastic may leach chemicals or be permeable to air, leading to degradation. It is best to use airtight glass containers, preferably amber or another UV-protective glass, to shield the compound from light.
Q5: For how long can I expect this compound to remain stable?
A5: When stored under ideal conditions (refrigerated, in a tightly sealed, light-resistant container, and under an inert atmosphere), this compound can be expected to maintain its purity for an extended period. However, some suppliers indicate a limited shelf life, so it is best to refer to the manufacturer's expiry date.[6] For long-term studies, it is advisable to periodically re-analyze the purity of the stored compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | 15-21°C (60-70°F)[4][7] | 2-8°C (35-46°F)[1] or -20°C[8][9] | Lower temperatures slow down the rates of hydrolysis, oxidation, and thermal decomposition. |
| Atmosphere | Tightly sealed container | Tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light Exposure | Store in a dark place or use an amber/opaque container[10] | Store in a dark place or use an amber/opaque container | Prevents photodegradation. |
| Container | Airtight glass container | Airtight glass container (amber recommended) | Prevents contamination and exposure to air and moisture. |
Experimental Protocols
Protocol: Stability Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method to assess the purity of this compound and identify potential degradation products.
1. Objective: To quantify the purity of a this compound sample and identify the presence of common degradants such as (+)-borneol and acetic acid.
2. Materials and Equipment:
-
This compound sample
-
High-purity solvent for dilution (e.g., ethanol (B145695) or hexane)
-
Reference standards for this compound and potential degradation products (e.g., (+)-borneol)
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
HP-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[6]
-
Autosampler vials with caps
-
Micropipettes and tips
-
Volumetric flasks
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing a known amount and dissolving it in the chosen solvent in a volumetric flask. A typical concentration might be 1 mg/mL.
-
Prepare a series of calibration standards of this compound and any expected degradation products (e.g., (+)-borneol) in the same solvent.
-
Transfer an aliquot of the sample solution and each calibration standard into separate autosampler vials.
4. GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)[6]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: Increase to 180°C at 10°C/min
-
Hold: Hold at 180°C for 5 minutes
-
Ramp: Increase to 280°C at 20°C/min
-
Hold: Hold at 280°C for 5 minutes[6]
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: 40-400 m/z
5. Data Analysis:
-
Integrate the peak areas for this compound and any other observed peaks in the chromatograms of the sample and standards.
-
Create a calibration curve for this compound by plotting peak area against concentration for the standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the purity of the sample as a percentage.
-
Identify degradation products by comparing their mass spectra and retention times to those of reference standards or library spectra.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. chemfaces.com [chemfaces.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. acs.org [acs.org]
- 4. rootsciences.com [rootsciences.com]
- 5. bornyl acetate, 76-49-3 [thegoodscentscompany.com]
- 6. mdpi.com [mdpi.com]
- 7. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocrick.com [biocrick.com]
- 10. directpcw.com [directpcw.com]
Technical Support Center: Optimizing Biological Assays with (+)-Bornyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability when working with (+)-Bornyl acetate (B1210297) in biological assays. Our goal is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Bornyl acetate and what are its primary biological activities?
A1: this compound is a bicyclic monoterpene, a natural organic compound found in the essential oils of various plants, including conifers.[1][2][3] It is known for its characteristic pine-like aroma.[3] In biological research, it is primarily investigated for its anti-inflammatory, analgesic, and anti-cancer properties.[2][3][4][5][6]
Q2: What are the known mechanisms of action for this compound?
A2: this compound has been shown to exert its effects through the modulation of key signaling pathways. Its anti-inflammatory effects are attributed to the inhibition of the NF-κB and MAPK signaling pathways.[1][4][7] This inhibition leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4] In the context of cancer, it can induce apoptosis and cause cell cycle arrest at the G2/M phase.[2][8]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents like DMSO, ethanol, and DMF.[9] For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO. It is crucial to use freshly opened, high-purity DMSO, as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[2] To prepare a working solution, the DMSO stock can be further diluted in cell culture medium. Note that high concentrations of DMSO can be toxic to cells, so the final concentration in your assay should typically be kept below 0.5%.
Q4: I am observing inconsistent results in my cell viability assays. What could be the cause?
A4: Inconsistent results with this compound in cell viability assays can stem from several factors:
-
Volatility: Due to its volatile nature, evaporation from culture plates can occur, leading to a decrease in the effective concentration over the incubation period.
-
Solubility and Precipitation: The compound may precipitate out of the aqueous culture medium, especially at higher concentrations, leading to variable dosing.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact their response to treatment.[10]
Troubleshooting Guides
Issue 1: High Variability in Anti-Inflammatory Assays
-
Symptom: Inconsistent inhibition of LPS-induced pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophages (e.g., RAW 264.7 cells).
-
Potential Causes & Solutions:
-
Uneven Compound Distribution: Ensure thorough mixing of the this compound working solution into the cell culture medium before adding it to the cells.
-
Evaporation: Use sealing tapes for multi-well plates, especially for long incubation times, to minimize evaporation.
-
LPS Activity: Ensure the lipopolysaccharide (LPS) used for stimulation is properly stored and has consistent activity between experiments. Prepare fresh LPS dilutions for each experiment.
-
Issue 2: Discrepancies in Apoptosis Assay Results
-
Symptom: Inconsistent results in caspase-3 activity or mitochondrial membrane potential assays when treating cancer cells with this compound.
-
Potential Causes & Solutions:
-
Timing of Assay: The induction of apoptosis is a dynamic process. The time point at which you measure caspase activity or mitochondrial membrane potential can significantly affect the results. Perform a time-course experiment to determine the optimal incubation time.
-
Assay Interference: Some compounds can interfere with assay reagents. For example, they might have intrinsic fluorescence or quenching properties. Run appropriate controls, such as compound-only wells (no cells), to check for interference.
-
Cellular Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. Stressed or overly confluent cells may respond differently to apoptotic stimuli.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| SGC-7901 | Human Gastric Cancer | MTT | Not Specified | ~48 µM (approx. 9.4 µg/mL) | [3] |
| SW480 | Colorectal Cancer | CCK-8 | 24 | 15.58 | [11] |
| SW480 | Colorectal Cancer | CCK-8 | 48 | 8.21 | [11] |
| SW480 | Colorectal Cancer | CCK-8 | 72 | 5.32 | [11] |
| HeLa | Human Cervix Carcinoma | LDH | 24 | 72.0 | [12][13] |
| HT-29 | Human Colon Carcinoma | LDH | 24 | 60.5 | [12][13] |
| A549 | Human Lung Carcinoma | LDH | 24 | 44.1 | [12][13] |
| MCF-7 | Human Breast Adenocarcinoma | LDH | 24 | 85.6 | [12][13] |
Experimental Protocols
Protocol 1: Assessment of Anti-Inflammatory Activity in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0-500 µg/mL) for 1 hour.[2]
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours.[2]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability: In a parallel plate, assess cell viability using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[2]
Protocol 2: Caspase-3 Activity Assay for Apoptosis
-
Cell Treatment: Seed cancer cells (e.g., SW480) in a 96-well plate and treat with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).[11]
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.[14][15][16][17][18]
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) to the cell lysates.[15][16][18]
-
Signal Detection: Incubate the plate at 37°C and measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength.[16][18]
-
Data Analysis: Calculate the caspase-3 activity relative to an untreated control.
Protocol 3: Mitochondrial Membrane Potential (MMP) Assay
-
Cell Staining: Treat cells with this compound for the desired duration. Then, stain the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1.[19][20]
-
Image Acquisition or Flow Cytometry: In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low MMP, JC-1 remains as monomers and emits green fluorescence.[20] Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Data Analysis: Quantify the change in the red/green fluorescence ratio to determine the effect of this compound on the mitochondrial membrane potential. A decrease in this ratio indicates a loss of MMP.
Mandatory Visualizations
Caption: General experimental workflow for assessing the biological activity of this compound.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. selleckchem.com [selleckchem.com]
- 3. BORNYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 4. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Studies on the analgesic and anti-inflammatory effect of bornyl acetate in volatile oil from Amomum villosum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. mpbio.com [mpbio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. abbkine.com [abbkine.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 20. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Enhancing the Resolution of Bornyl Acetate Enantiomers in Chiral HPLC
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of bornyl acetate (B1210297) enantiomers using chiral High-Performance Liquid Chromatography (HPLC). Given that specific, published HPLC methods for the enantioseparation of bornyl acetate are not widely available, this guide focuses on a systematic approach to method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of bornyl acetate enantiomers?
A1: The primary challenges for separating the enantiomers of bornyl acetate, (+)-bornyl acetate and (-)-bornyl acetate, stem from their identical physical and chemical properties in an achiral environment. As a small and relatively non-polar molecule, achieving sufficient stereospecific interaction with a chiral stationary phase (CSP) to produce two distinct, well-resolved peaks can be difficult. Success is highly dependent on selecting an appropriate CSP and optimizing the mobile phase to maximize the subtle differences in how each enantiomer interacts with the chiral selector.
Q2: Which type of chiral stationary phase (CSP) is most likely to be effective for bornyl acetate?
A2: For a compound like bornyl acetate, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points for method development.
-
Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are versatile and widely used for a broad range of chiral compounds. They can be used in normal-phase, reversed-phase, and polar organic modes.
-
Cyclodextrin-based CSPs are effective for creating inclusion complexes with analytes, which can be a powerful mechanism for chiral recognition, especially for molecules with a cyclic structure like bornyl acetate.
Q3: What is the recommended starting point for mobile phase selection?
A3: The choice of mobile phase is dictated by the type of CSP and the desired separation mode.
-
Normal-Phase: A common starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier (alcohol) such as isopropanol (B130326) (IPA) or ethanol (B145695). A typical initial mobile phase could be 90:10 (v/v) hexane:IPA.
-
Reversed-Phase: This mode would involve a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).
-
Polar Organic Mode: This uses a polar organic solvent like methanol or acetonitrile, sometimes with a small amount of an acidic or basic additive to improve peak shape.
Q4: How does temperature affect the resolution of bornyl acetate enantiomers?
A4: Temperature can have a significant and often unpredictable impact on chiral separations.[1]
-
Lowering the temperature generally increases the strength of the interactions between the analyte and the CSP, which can lead to better resolution, but also longer retention times and broader peaks.
-
Increasing the temperature can improve peak efficiency (narrower peaks) and reduce analysis time, but may decrease the enantioselectivity. It is a critical parameter to optimize once initial separation conditions have been established.
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks for the bornyl acetate enantiomers, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[1] If you have no prior information, screening different CSPs (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column) is recommended.
-
Optimize Mobile Phase: Systematically vary the mobile phase composition.
-
Normal-Phase: Adjust the concentration of the alcohol modifier (e.g., isopropanol, ethanol) in hexane. Try small increments, for example, from 2% to 20%.
-
Reversed-Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[1]
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[1] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
-
Vary Temperature: Temperature can significantly impact chiral recognition.[1] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.
Issue 2: Peak Tailing
If you observe asymmetrical peaks with a "tail," consider the following causes and solutions.
Caption: Decision tree for troubleshooting peak tailing.
-
Secondary Interactions: Unwanted interactions, particularly with residual silanols on silica-based CSPs, can cause tailing. In normal-phase mode, adding a small amount of a competing agent like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds to the mobile phase can improve peak shape. For a neutral compound like bornyl acetate, a small amount of a polar solvent like ethanol might help.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the sample concentration or injection volume.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing. Flush the column with a strong solvent as recommended by the manufacturer.
Issue 3: Irreproducible Results
If you are experiencing variations in retention times or resolution between runs, consider these factors.
-
Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase. Ensure the column is fully equilibrated before starting a sequence of injections.
-
Temperature Fluctuations: Small changes in ambient temperature can affect chiral separations. Use a column oven to maintain a stable temperature.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately for every run. For normal-phase, be mindful of the water content in your solvents, as this can significantly affect retention and selectivity.
Data Presentation
The following tables present illustrative data for the chiral separation of bornyl acetate enantiomers under different conditions. Note: This data is hypothetical and for demonstration purposes to guide method development.
Table 1: Effect of Chiral Stationary Phase (Normal-Phase Conditions)
| CSP Type | Mobile Phase (Hexane:IPA, v/v) | Flow Rate (mL/min) | Temp (°C) | t_R1 (min) | t_R2 (min) | Resolution (Rs) | Separation Factor (α) |
| Cellulose-based | 95:5 | 1.0 | 25 | 8.2 | 9.1 | 1.45 | 1.11 |
| Amylose-based | 95:5 | 1.0 | 25 | 10.5 | 12.3 | 1.80 | 1.17 |
| Cyclodextrin-based | 95:5 | 1.0 | 25 | 7.5 | 7.9 | 0.80 | 1.05 |
Table 2: Effect of Mobile Phase Composition on an Amylose-based CSP
| Mobile Phase (Hexane:IPA, v/v) | Flow Rate (mL/min) | Temp (°C) | t_R1 (min) | t_R2 (min) | Resolution (Rs) | Separation Factor (α) |
| 98:2 | 1.0 | 25 | 15.1 | 18.2 | 2.10 | 1.20 |
| 95:5 | 1.0 | 25 | 10.5 | 12.3 | 1.80 | 1.17 |
| 90:10 | 1.0 | 25 | 6.8 | 7.7 | 1.55 | 1.13 |
Experimental Protocols
Protocol 1: CSP Screening for Bornyl Acetate Enantiomers
-
Objective: To identify a suitable chiral stationary phase for the separation of bornyl acetate enantiomers.
-
Materials:
-
HPLC system with UV detector
-
Chiral columns (e.g., Cellulose-based, Amylose-based, Cyclodextrin-based; typical dimensions: 250 x 4.6 mm, 5 µm)
-
Bornyl acetate standard (racemic mixture)
-
HPLC-grade hexane and isopropanol (IPA)
-
-
Procedure:
-
Prepare a standard solution of racemic bornyl acetate in hexane at a concentration of 1 mg/mL.
-
Install the first chiral column (e.g., Cellulose-based) and equilibrate with the mobile phase (Hexane:IPA 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25°C.
-
Set the UV detector to 210 nm, as bornyl acetate has a low UV absorbance.
-
Inject 10 µL of the bornyl acetate standard and record the chromatogram for at least 20 minutes.
-
Evaluate the chromatogram for any separation of the enantiomers.
-
Repeat steps 2-5 for the other chiral columns (Amylose-based and Cyclodextrin-based).
-
Compare the results to select the column that provides the best initial separation or shows the most promise for further optimization.
-
Protocol 2: Mobile Phase Optimization
-
Objective: To optimize the mobile phase composition to enhance the resolution of bornyl acetate enantiomers on the selected CSP.
-
Materials:
-
HPLC system with UV detector
-
The most promising CSP identified in Protocol 1
-
Bornyl acetate standard (racemic mixture)
-
HPLC-grade hexane and isopropanol (IPA)
-
-
Procedure:
-
Prepare a series of mobile phases with varying ratios of hexane and IPA (e.g., 98:2, 95:5, 92:8, 90:10 v/v).
-
Equilibrate the selected column with the first mobile phase composition (e.g., 98:2 Hexane:IPA) at a flow rate of 1.0 mL/min and a temperature of 25°C.
-
Inject 10 µL of the bornyl acetate standard and record the chromatogram.
-
Calculate the resolution (Rs) and separation factor (α).
-
Repeat steps 2-4 for each mobile phase composition.
-
Plot the resolution as a function of the percentage of IPA in the mobile phase to determine the optimal composition that provides baseline separation (Rs ≥ 1.5) in a reasonable analysis time.
-
References
Dealing with co-eluting peaks in GC-MS of essential oils containing bornyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils, particularly those containing bornyl acetate (B1210297).
Troubleshooting Guide: Dealing with Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds, is a common challenge in GC-MS analysis of complex mixtures like essential oils. This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks, with a focus on bornyl acetate.
Question: My chromatogram shows a broad or asymmetrical peak in the region where bornyl acetate should elute. How can I confirm if this is due to co-elution?
Answer:
An asymmetrical or broad peak is a strong indicator of co-elution. To confirm, you can:
-
Examine the Mass Spectrum: Carefully analyze the mass spectrum across the entire peak. If the spectrum changes from the leading edge to the tailing edge, it indicates the presence of more than one compound.
-
Use Extracted Ion Chromatograms (EICs): Identify unique ions for bornyl acetate and potential co-eluents from a mass spectral library (e.g., NIST). Plot the EICs for these specific ions. If the peak shapes and apex retention times of the EICs differ, co-elution is occurring. For instance, while a single peak may appear in the Total Ion Chromatogram (TIC), plotting specific XICs for each analyte can reveal the presence of multiple co-eluting compounds.[1]
-
Deconvolution Software: Utilize the deconvolution function in your GC-MS software. This software can mathematically separate overlapping peaks and provide cleaner mass spectra for each component, which is particularly helpful in instances of chromatographic co-elution.[1][2]
Question: I have confirmed co-elution of bornyl acetate with another compound. What are the first steps to resolve this?
Answer:
The initial approach should focus on optimizing your existing GC method. Here are the recommended steps:
-
Modify the Temperature Program: This is often the most effective first step.
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of early eluting compounds.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) allows more time for compounds to interact with the stationary phase, often leading to better resolution.
-
Introduce an Isothermal Hold: Adding a 1-2 minute isothermal hold at a temperature 20-30°C below the elution temperature of the co-eluting pair can sometimes be enough to achieve separation.
-
-
Adjust the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (typically Helium) can improve peak shape and resolution. While it may seem counter-intuitive, increasing the flow rate can sometimes lead to narrower, better-resolved peaks.
-
Check Injection Parameters: If you are using a splitless injection, switching to a split injection, even a mild one, can dramatically improve peak shape and may resolve co-elution.
Question: I have optimized my GC method, but bornyl acetate is still co-eluting with another compound. What are my next options?
Answer:
If method optimization is insufficient, you may need to consider changes to your chromatographic system or employ advanced techniques:
-
Change the GC Column: This is a very effective but more involved solution.
-
Increase Column Length: Doubling the column length (e.g., from 30 m to 60 m) can increase resolution by about 40%, but it will also double the analysis time.
-
Decrease Column Internal Diameter (ID): A smaller ID column is more efficient, but you will need to reduce the injection volume to avoid overloading the column.
-
Change the Stationary Phase: This is often the best solution for resolving structurally similar compounds. If you are using a non-polar column (like a DB-5ms or HP-5ms), switching to a more polar column (like a DB-Wax or a column with phenyl or cyanopropyl functional groups) can provide the necessary selectivity to separate compounds that co-elute based on boiling point alone. For example, camphor (B46023) and menthol, which co-elute on a DB-5 phase, can be separated on a wax phase.[3]
-
-
Utilize Deconvolution Software: Modern GC-MS software often includes powerful deconvolution algorithms that can mathematically separate co-eluting peaks, providing pure mass spectra for each component.[1][2][4][5] This is a powerful tool when chromatographic separation is not fully achieved.
-
Consider Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples, GCxGC provides significantly enhanced separation power by using two columns with different stationary phases.[6]
Frequently Asked Questions (FAQs)
Q1: What are the common compounds that co-elute with bornyl acetate in essential oils?
A1: Bornyl acetate frequently co-elutes with other monoterpenes and their derivatives that have similar boiling points and polarities. Common co-eluents include:
-
Isobornyl acetate: This is a stereoisomer of bornyl acetate and often elutes very closely.[3][7] While they elute closely, their mass spectra have characteristic differences that can be used for identification.[3]
-
Camphor: Camphor is a metabolite of borneol and can be present in essential oils containing bornyl acetate.[8][9]
-
Limonene: A common monoterpene found in many essential oils that can co-elute with bornyl acetate.[10][11]
-
α-Pinene: Another prevalent monoterpene that may co-elute with bornyl acetate.[10]
-
Camphene (B42988): This bicyclic monoterpene is another potential co-eluent.[12][13]
Q2: How can I differentiate between bornyl acetate and its co-eluting isomer, isobornyl acetate, if they are not fully separated chromatographically?
A2: Even with partial co-elution, bornyl acetate and isobornyl acetate can be distinguished by their mass spectra under electron impact (EI) ionization. Bornyl acetate (the endo-isomer) typically shows a more significant molecular ion peak (m/z 196) compared to isobornyl acetate (the exo-isomer). Isobornyl acetate tends to undergo a more pronounced loss of acetic acid, resulting in a much less intense molecular ion peak.[3]
Q3: Can I quantify co-eluting peaks without achieving baseline separation?
A3: Yes, it is possible under certain conditions:
-
Unique Ions: If each of the co-eluting compounds has a unique, abundant ion in its mass spectrum that is not present in the other, you can use these ions for quantification through Selected Ion Monitoring (SIM) or by extracting the ion chromatograms from a full scan acquisition.
-
Deconvolution Software: Deconvolution algorithms can be used to estimate the peak areas of overlapping peaks, allowing for semi-quantitative or quantitative analysis. The accuracy of this approach depends on the degree of overlap and the quality of the deconvolution model.
Q4: What is a good starting point for a GC-MS method for the analysis of essential oils containing bornyl acetate?
A4: A good starting point would be a general-purpose method that can be optimized as needed. See the detailed experimental protocol below.
Quantitative Data Summary
The following table summarizes the Kovats Retention Index (KI) for bornyl acetate on different stationary phases. The KI is a standardized retention time that helps in the identification of compounds across different instruments and methods.
| Compound | Stationary Phase | Kovats Retention Index (KI) |
| Bornyl acetate | Standard Non-polar (e.g., DB-5, HP-5MS) | 1269 - 1289 |
| Isobornyl acetate | Standard Non-polar (e.g., DB-5, HP-5MS) | ~1258 |
Data sourced from NIST Mass Spectrometry Data Center and other literature.[10][14]
Key Mass Spectral Fragments for Bornyl Acetate (m/z): 95, 136, 154, 196 (Molecular Ion).
Experimental Protocols
Protocol 1: Standard GC-MS Method for Essential Oil Analysis
This protocol provides a general method for the analysis of essential oils on a standard non-polar column, which can be a starting point for optimization.
1. Sample Preparation:
- Dilute the essential oil sample to approximately 1% (v/v) in a suitable solvent such as hexane (B92381) or ethanol.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977B or equivalent.
- Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL.
- Injection Mode: Split (split ratio 50:1).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp to 150°C at 4°C/min.
- Ramp to 240°C at 10°C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Scan Range: m/z 40-500.
3. Data Analysis:
- Identify compounds by comparing their mass spectra and retention indices with reference libraries such as NIST.
Protocol 2: Method for Resolving Bornyl Acetate and Isobornyl Acetate
This protocol suggests modifications to the standard method to improve the separation of bornyl acetate and its isomer, isobornyl acetate.
1. Sample Preparation:
- As per Protocol 1.
2. GC-MS Instrumentation and Conditions:
- Column: A more polar column such as a DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. Alternatively, a longer non-polar column (60 m) can be used.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 240°C.
- Injection Volume: 1 µL.
- Injection Mode: Split (split ratio 100:1).
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 5 minutes.
- Ramp to 120°C at 2°C/min.
- Ramp to 220°C at 5°C/min, hold for 10 minutes.
- MS Parameters: As per Protocol 1.
3. Data Analysis:
- As per Protocol 1. Pay close attention to the mass spectral differences for positive identification.
Visualizations
Caption: Troubleshooting workflow for co-eluting peaks in GC-MS.
Caption: Relationship between GC parameters and analytical outcomes.
References
- 1. azom.com [azom.com]
- 2. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 3. essencejournal.com [essencejournal.com]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Efficacy of bornyl acetate and camphene from Valeriana officinalis essential oil against two storage insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isobornyl acetate [webbook.nist.gov]
Technical Support Center: Stabilizing (+)-Bornyl Acetate in Cell Culture Media
Welcome to the technical support center for utilizing (+)-Bornyl acetate (B1210297) in your research. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you successfully prepare and stabilize (+)-Bornyl acetate in cell culture media, ensuring reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in cell culture media?
A1: this compound is a monoterpene compound, appearing as a colorless liquid or white crystals.[1] It is hydrophobic, meaning it has very low solubility in water-based solutions like cell culture media.[2][3] This poor aqueous solubility can lead to precipitation, making it difficult to achieve a stable and homogenous concentration for cell-based assays.[4]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[5] It is a powerful organic solvent that can effectively dissolve many hydrophobic compounds intended for cell culture use.[6][7] Prepare a concentrated stock (e.g., 50-100 mM) in 100% sterile, cell culture-grade DMSO.[5]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[8] Most cell lines can tolerate up to 0.5% DMSO without severe toxic effects, but sensitive cells, especially primary cultures, may be affected at lower concentrations.[6][9] It is crucial to run a DMSO-only vehicle control in your experiments to account for any effects of the solvent itself.[10]
Q4: Can I use other solvents like ethanol?
A4: While this compound is soluble in ethanol, DMSO is generally preferred for cell culture applications due to its higher solubilizing power for highly hydrophobic compounds and established protocols.[1][11] If using ethanol, similar precautions regarding the final concentration in the media (typically ≤0.1%) must be taken to avoid cytotoxicity.
Q5: My this compound precipitates after being stored at -20°C. What should I do?
A5: Precipitation can occur when a stock solution is stored at low temperatures. Before use, gently warm the stock solution to 37°C and vortex or sonicate briefly to ensure the compound is fully redissolved.[5][12] To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[10]
Troubleshooting Guide
This guide addresses common problems encountered when preparing working solutions of this compound in cell culture media.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation (Cloudiness or crystals form as soon as the stock solution is added to the media) | 1. High Final Concentration: The target concentration of this compound exceeds its solubility limit in the aqueous media.[4] | • Lower the Final Concentration: Perform a dose-response experiment to find the maximum soluble concentration under your specific conditions (see Protocol 2). |
| 2. Rapid Dilution Shock: Adding a concentrated DMSO stock directly into a large volume of media causes the compound to "crash out" as the solvent rapidly disperses.[4] | • Use Serial or Stepwise Dilution: First, create an intermediate dilution of the stock in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing the media to ensure gradual mixing.[4][10] | |
| 3. Cold Media: The solubility of many compounds decreases at lower temperatures.[12] | • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[4] | |
| Precipitation Over Time (Solution is initially clear but becomes cloudy after incubation) | 1. Temperature Fluctuations: Removing cultures from the incubator repeatedly can cause temperature cycling, affecting solubility.[12] | • Minimize Handling: Reduce the time culture plates are outside the stable incubator environment. |
| 2. Media Evaporation: In long-term experiments, water evaporation can increase the compound's effective concentration beyond its solubility limit.[12] | • Maintain Humidity: Ensure the incubator has adequate humidity. Use plates with low-evaporation lids or seal them with gas-permeable film for extended studies.[13] | |
| 3. Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components over time, leading to precipitation.[12][14] | • Test Stability: Perform a stability test by incubating the compound in your complete media for the duration of your experiment and observing for precipitation.[12] | |
| Inconsistent Experimental Results | 1. Inaccurate Pipetting of Stock: Small volumes of concentrated stock solutions are difficult to pipette accurately. | • Use a Calibrated Pipette: Ensure your P2 or P10 pipette is properly calibrated. • Prepare an Intermediate Dilution: Diluting the high-concentration stock first (e.g., to 1 mM in DMSO) allows for the transfer of a larger, more accurate volume.[4] |
| 2. Incomplete Dissolution: The compound was not fully dissolved in the initial stock solution. | • Ensure Full Dissolution: After adding DMSO, vortex thoroughly. If needed, sonicate the stock solution briefly to break up any small particles.[5][6] | |
| 3. Degradation of Compound: this compound may hydrolyze under acidic or alkaline conditions.[1] | • Check Media pH: Ensure your media is properly buffered and the pH is stable within the physiological range (typically 7.2-7.4).[12] • Prepare Fresh Solutions: For long-term or critical experiments, prepare fresh working solutions from a properly stored stock. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated, stable stock solution of this compound.
Materials:
-
This compound (MW: 196.29 g/mol )
-
Sterile, cell culture-grade Dimethyl sulfoxide (DMSO)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Methodology:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 19.63 mg of this compound into the tube.
-
Add 1.0 mL of sterile, cell culture-grade DMSO to the tube.
-
Cap the tube securely and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
If complete dissolution is difficult, place the tube in a water bath sonicator for 5-10 minutes.[5]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration (100 mM), solvent (DMSO), and date.
-
Store the aliquots at -20°C or -80°C for long-term stability.[10]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
Objective: To identify the highest concentration of this compound that remains soluble in your specific complete cell culture medium over a 24-hour period.
Materials:
-
10 mM this compound intermediate stock in DMSO (prepare by diluting the 100 mM stock 1:10 in DMSO)
-
Complete cell culture medium (containing serum and other supplements), pre-warmed to 37°C
-
Sterile 96-well flat-bottom plate
-
Sterile microcentrifuge tubes
-
Multichannel pipette
Methodology:
-
Prepare a 2-fold serial dilution series of the 10 mM intermediate stock in complete, pre-warmed media. For example, to test concentrations from 100 µM down to ~0.78 µM:
-
In a sterile tube, add 10 µL of the 10 mM stock to 990 µL of pre-warmed media to create a 100 µM working solution. Vortex gently.
-
Add 200 µL of media to wells A2-A12 of the 96-well plate.
-
Add 200 µL of the 100 µM solution to well A1.
-
Transfer 100 µL from well A1 to A2, mix by pipetting, then transfer 100 µL from A2 to A3, and so on, down to well A11. Discard 100 µL from well A11. Well A12 will serve as a media-only control.
-
-
Prepare a vehicle control by adding the equivalent highest volume of DMSO to media in a separate well (e.g., if the 100 µM solution contains 1% DMSO, add 2 µL of DMSO to 198 µL of media).
-
Visually inspect the plate immediately for any signs of precipitation (cloudiness, crystals).
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Observe the wells for precipitation at several time points (e.g., 1, 4, and 24 hours).[12]
-
The highest concentration that remains clear and free of visible precipitate throughout the 24-hour period is the maximum working soluble concentration for your experiment.[4]
Visual Guides
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing a working solution of this compound for cell culture experiments.
Troubleshooting Precipitation
This flowchart provides a logical path for diagnosing and solving issues related to compound precipitation.
References
- 1. foreverest.net [foreverest.net]
- 2. bornyl acetate, 76-49-3 [thegoodscentscompany.com]
- 3. Showing Compound Bornyl acetate (FDB009029) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. Bornyl acetate | Apoptosis | IL Receptor | TargetMol [targetmol.com]
- 6. lifetein.com [lifetein.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Bornyl acetate [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Improving the accuracy of (+)-Bornyl acetate quantification in complex mixtures
Welcome to the technical support center for the accurate quantification of (+)-Bornyl acetate (B1210297) in complex mixtures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying (+)-Bornyl acetate in complex mixtures like essential oils?
A1: The most prevalent and effective method for the quantification of this compound in complex mixtures, such as essential oils, is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2][3][4][5] GC-MS is particularly advantageous as it can help differentiate this compound from its isomers based on their mass spectra.[1]
Q2: My chromatogram shows a peak that I suspect is this compound, but how can I confirm its identity?
A2: Peak identification should be confirmed by comparing the retention time and the mass spectrum of the peak in your sample with that of a certified this compound reference standard analyzed under the same GC conditions. The mass spectrum of bornyl acetate has characteristic fragmentation patterns that can be used for positive identification.[6]
Q3: I am observing poor separation between the this compound peak and another peak. What could be the cause and how can I improve it?
A3: Poor separation is often due to the co-elution of isomers, most commonly isobornyl acetate, which has a very similar retention time to bornyl acetate.[1] To improve separation, you can:
-
Optimize the GC oven temperature program: A slower temperature ramp or a longer isothermal hold can enhance resolution.
-
Use a different GC column: A longer column or a column with a different stationary phase chemistry (e.g., a more polar phase) can improve the separation of isomers.
-
Employ GC-MS: Even if the peaks are not fully separated chromatographically, you can often quantify them accurately using their unique mass fragments (ions) in selected ion monitoring (SIM) mode.[1]
Q4: My quantitative results for this compound are inconsistent across different sample preparations of the same material. What could be causing this variability?
A4: Inconsistent results are often due to "matrix effects," where other components in your complex mixture interfere with the analysis.[7][8][9][10] This can cause either suppression or enhancement of the analyte signal.[9][11] To mitigate this:
-
Implement a robust sample preparation protocol: This could include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering compounds.[8]
-
Use an internal standard: Adding a known concentration of a suitable internal standard to your samples and calibration standards can compensate for variations in sample injection and matrix effects. The internal standard should be a compound with similar chemical properties to this compound but not present in the sample.
-
Perform a matrix-matched calibration: Prepare your calibration standards in a matrix that closely resembles your sample matrix to account for any interferences.
Q5: What are the key parameters to consider when validating a GC method for this compound quantification?
A5: A robust method validation is crucial for ensuring accurate and reliable results.[12] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components.[12]
-
Linearity: The range over which the detector response is directly proportional to the concentration of this compound.[12][13]
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.[12][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[12][13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
Troubleshooting Guides
Issue 1: Peak Tailing or Fronting for the this compound Peak
-
Symptom: The this compound peak is asymmetrical, with a tail or a leading edge.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and re-inject. |
| Active Sites in the Inlet or Column | Deactivate the inlet liner by replacing it with a new, silanized liner. Condition the GC column according to the manufacturer's instructions.[14] |
| Incompatible Solvent | Ensure the sample solvent is compatible with the GC column stationary phase. |
| Poor Column Installation | Re-install the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.[15] |
Issue 2: Ghost Peaks Appearing in the Chromatogram
-
Symptom: Unexplained peaks appear in the chromatogram, often in blank runs.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Syringe | Thoroughly clean the syringe with an appropriate solvent or replace it. |
| Septum Bleed | Use a high-quality, low-bleed septum and replace it regularly. Run a blank with the oven temperature programmed to identify septum bleed peaks.[16] |
| Carryover from Previous Injection | Run a solvent blank after a concentrated sample to check for carryover. Increase the bake-out time at the end of the GC run. |
| Contaminated Carrier Gas | Ensure high-purity carrier gas and install or replace gas purifiers.[15] |
Issue 3: Drifting Baseline
-
Symptom: The baseline signal continuously increases or decreases throughout the GC run.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Bleed | Condition the column at its maximum operating temperature. If the bleed is excessive, the column may be old or damaged and require replacement.[14] |
| Contaminated Detector | Clean the detector according to the manufacturer's instructions.[14] |
| Gas Leak | Check for leaks in the gas lines, fittings, and septum using an electronic leak detector.[14] |
Experimental Protocols
Protocol 1: General GC-MS Method for this compound Quantification
This protocol provides a starting point for method development. Optimization will be required based on the specific matrix and instrumentation.
-
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard (≥99.0% purity) in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Perform serial dilutions to create a series of calibration standards covering the expected concentration range of this compound in the samples.
-
If using an internal standard, add a constant, known concentration to each calibration standard and sample.
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., essential oil).
-
Dilute the sample with the chosen solvent to bring the this compound concentration within the calibration range.
-
Vortex or sonicate to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., ZB-1701 or equivalent)[17] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min)[17] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 5 °C/min to 240 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (e.g., m/z 40-300) for initial identification, then Selected Ion Monitoring (SIM) for quantification using characteristic ions of bornyl acetate. |
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Visual Guides
Caption: Troubleshooting workflow for common GC peak issues.
Caption: Workflow for GC method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of bornyl acetate and camphene from Valeriana officinalis essential oil against two storage insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bornyl Acetate | CAS:76-49-3 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Bornyl Acetate - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. researchgate.net [researchgate.net]
- 6. ez.restek.com [ez.restek.com]
- 7. scitechnol.com [scitechnol.com]
- 8. bme.psu.edu [bme.psu.edu]
- 9. Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols [mdpi.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of (+)-Bornyl Acetate: HPLC vs. GC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and natural products is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of (+)-Bornyl acetate (B1210297), a monoterpene ester with various applications. This comparison is based on experimental data and established validation parameters to assist in selecting the most suitable method for specific research needs.
Method Performance Comparison
The selection of an analytical method hinges on its performance characteristics. While both HPLC and Gas Chromatography (GC) can be employed for the analysis of (+)-Bornyl acetate, their suitability differs based on the analyte's properties and the desired analytical outcomes. This compound is a volatile compound, which inherently makes GC a more conventional and often more sensitive method for its quantification.
A comprehensive literature review reveals that validated Gas Chromatography-Flame Ionization Detection (GC-FID) methods for monoterpenes and similar volatile compounds are well-established, with extensive validation data available. Conversely, while HPLC methods for monoterpenoids exist, a complete set of validation data specifically for this compound is not as readily available in published literature. The following table summarizes the typical validation parameters for both a validated GC-FID method and a representative reversed-phase HPLC method, with data for the HPLC method partially extrapolated from studies on similar monoterpene esters.
| Validation Parameter | HPLC Method (Representative) | GC-FID Method (Validated) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | Data not readily available | 95 - 105% |
| Precision (% RSD) | < 2% (for similar monoterpenes) | < 2% (Repeatability) |
| Limit of Detection (LOD) | Data not readily available | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Data not readily available | ~0.3 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for both a representative HPLC method and a validated GC-FID method for the quantification of this compound.
Reversed-Phase HPLC Method
This protocol is based on typical methods used for the analysis of monoterpene esters.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
3. Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the coefficient of determination (R²). A study on bornyl acetate diastereomers showed linearity with an R² > 0.998 over a concentration range of 2 to 430 mg/ml.[1]
-
Accuracy, Precision, LOD, and LOQ: These parameters should be determined according to ICH guidelines. While specific data for this compound is limited, a validated HPLC method for other monoterpenoids reported a precision of RSD < 2%.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This protocol is based on validated methods for the quantification of volatile compounds in essential oils.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For sample analysis, dissolve a known amount of the sample in the solvent and add an internal standard (e.g., n-alkane) if necessary.
2. Chromatographic Conditions:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: Capillary column suitable for essential oil analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless mode).
3. Method Validation:
-
Linearity: Analyze the calibration standards and construct a calibration curve. Linearity for GC-FID methods for similar analytes typically yields an R² > 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample.
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
To better understand the processes involved in validating these analytical methods, the following diagrams illustrate the key steps.
Caption: Workflow for HPLC Method Validation.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
For the quantification of this compound, a volatile monoterpene ester, Gas Chromatography with Flame Ionization Detection (GC-FID) emerges as a more robust and well-validated analytical method. The availability of comprehensive validation data, coupled with the inherent suitability of GC for volatile analytes, makes it the recommended choice for achieving accurate and precise quantitative results. While HPLC can be used for the analysis of monoterpenes, the lack of readily available, complete validation data for this compound suggests that method development and extensive validation would be required before it can be confidently implemented for routine quantitative analysis. Researchers should consider the specific requirements of their study, including sensitivity needs and sample matrix, when selecting the most appropriate analytical technique.
References
A Comparative Analysis of (+)-Bornyl Acetate and Isobornyl Acetate for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric compounds is critical for targeted therapeutic applications. This guide provides a detailed comparative study of (+)-Bornyl acetate (B1210297) and its diastereomer, isobornyl acetate. Both are bicyclic monoterpenoid esters with the same molecular formula (C₁₂H₂₀O₂) and molecular weight (196.29 g/mol ), yet they exhibit distinct physicochemical properties, biological activities, and spectroscopic profiles.[1][2][3] This document aims to furnish an objective comparison supported by experimental data to aid in research and development.
Physicochemical and Spectroscopic Properties
While chemically similar, (+)-Bornyl acetate and isobornyl acetate display differences in their physical and spectroscopic characteristics that are crucial for their identification and separation.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Isobornyl Acetate |
| Molecular Formula | C₁₂H₂₀O₂ | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol [1][2] | 196.29 g/mol [3] |
| Appearance | Colorless liquid or crystals[2] | Colorless to very pale straw-colored liquid[3] |
| Odor | Fresh, strong, piney, camphor-like[1][4] | Woody, balsamic, camphor-like, with a slightly medicinal and minty undertone[5] |
| Melting Point | 29 °C[2] | Data not readily available |
| Boiling Point | 228–231 °C[2] | 220-224 °C[3] |
| Density | ~0.985 g/mL at 25 °C[6] | ~0.978 - 0.983 g/mL at 20°C[3][7] |
| Water Solubility | 23 mg/L (estimated)[2] | Insoluble[3] |
| Refractive Index | 1.46200 to 1.46600 @ 20.00 °C[8] | 1.462-1.465 at 20 °C[3] |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Data | This compound | Isobornyl Acetate |
| ¹H NMR | Key shifts at approximately 4.88, 2.35, 2.06, 1.94, 1.74, 1.67, 1.29, 1.23, 0.97, 0.91, 0.87, and 0.83 ppm.[9] | Key shifts at approximately 4.67, 2.01, 1.77, 1.70, 1.55, 1.15, 1.05, 0.98, and 0.84 ppm.[10] |
| ¹³C NMR | Available spectra show distinct chemical shifts for the 12 carbon atoms. | Available spectra show distinct chemical shifts for the 12 carbon atoms.[11] |
| Mass Spectrometry (EI) | Exhibits a more intense molecular ion peak compared to isobornyl acetate.[12] | Shows a larger [M-HOAc]⁺ fragment and a diminished molecular ion peak compared to bornyl acetate.[12] |
Chromatographic Separation
The separation of this compound and isobornyl acetate can be achieved using reversed-phase high-performance liquid chromatography (HPLC). A study on their chromatographic behavior revealed that the choice of mobile phase is critical for achieving optimal separation and peak symmetry.
Table 3: HPLC Separation Parameters
| Parameter | Acetonitrile-Water Mobile Phase | Isopropyl Alcohol-Water Mobile Phase |
| Stationary Phase | Agilent Zorbax XDB, Extend-C18 column[13][14] | Agilent Zorbax XDB, Extend-C18 column[13][14] |
| Detection | Diode-matrix detector at 210 nm[13][14] | Diode-matrix detector at 210 nm[13][14] |
| This compound Peak Shape | Asymmetric[13][14] | Symmetric, with decreased width and stabilized retention time[13][14] |
| Isobornyl Acetate Peak Shape | Asymmetric[13][14] | Asymmetry is preserved but within acceptable limits (asymmetry coefficient < 2)[13][14] |
| Recommendation | Not ideal due to peak asymmetry.[13] | Recommended for separate quantitative determination.[13][14] |
Pharmacological and Biological Activities
While both esters are utilized in fragrances, their pharmacological profiles show significant divergence, presenting distinct opportunities for therapeutic development.
This compound: A Potent Anti-inflammatory and Immunomodulator
This compound has demonstrated a wide range of pharmacological effects, with its anti-inflammatory and immunomodulatory properties being particularly noteworthy.[15][16] It is reported to have analgesic, antibiotic, and sedative properties.[1][2]
Key biological activities of this compound include:
-
Anti-inflammatory Effects : It has been shown to reduce swelling and decrease pain response.[1]
-
Immunomodulation : It can regulate immune responses.[16]
-
Sedative Properties : Studies have indicated its potential to induce relaxation without impairing task performance.[1]
-
Mechanism of Action : It inhibits the NF-κB and MAPK signaling pathways, leading to a downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and a reduction in nitric oxide (NO) production.[15][16]
Isobornyl Acetate: Antimicrobial Potential
Isobornyl acetate is primarily recognized for its use in the fragrance industry and as an intermediate in the synthesis of camphor.[17][18] However, emerging research has highlighted its potential antimicrobial properties.
Key biological activities of isobornyl acetate include:
-
Antimicrobial Activity : It has demonstrated activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][17]
-
Antifungal Activity : Studies have shown its effectiveness in inhibiting the growth of fungi such as Candida albicans.[5]
-
Antiviral Properties : Some research suggests potential antiviral effects, though this area requires further investigation.[5]
Experimental Protocols
Synthesis of this compound
This compound is commonly prepared by the direct acetylation of (+)-borneol.[4]
Protocol:
-
Combine (+)-borneol and acetic acid in a reaction vessel.
-
Add a catalytic amount of sodium acetate.
-
Heat the mixture under reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by distillation or crystallization.
Synthesis of Isobornyl Acetate
Isobornyl acetate is typically synthesized from camphene (B42988).[18][19][20]
Protocol:
-
Dissolve camphene in glacial acetic acid in a reaction flask.
-
Slowly add a catalytic amount of a strong acid, such as sulfuric acid, while stirring and maintaining a controlled temperature.
-
Allow the reaction to proceed for a specified time, monitoring its progress by GC.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup, including washing with water and a sodium bicarbonate solution to remove excess acid.
-
Dry the organic layer containing isobornyl acetate over anhydrous sodium sulfate.
-
Isolate the final product by vacuum distillation.
Conclusion
References
- 1. BORNYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 2. acs.org [acs.org]
- 3. Isobornyl acetate | C12H20O2 | CID 637531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 76-49-3,Bornyl acetate | lookchem [lookchem.com]
- 5. Isobornyl acetate: properties, applications and toxicity_Chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. ScenTree - Isobornyl acetate (CAS N° 125-12-2) [scentree.co]
- 8. bornyl acetate, 76-49-3 [thegoodscentscompany.com]
- 9. Bornyl acetate(76-49-3) 1H NMR [m.chemicalbook.com]
- 10. Isobornyl acetate(125-12-2) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. CHROMATOGRAPHIC BEHAVIOR OF BORNYL ACETATE DIASTEREOMERS UNDER THE CONDITIONS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) Группа компаний ИНФРА-М - Эдиторум - Editorum [naukaru.ru]
- 14. researchgate.net [researchgate.net]
- 15. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 18. ISOBORNYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 19. Isobornyl Acetate Synthesis Lab Report - 516 Words | Bartleby [bartleby.com]
- 20. Isobornyl acetate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Bornyl Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques for the quantification of bornyl acetate (B1210297): Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Bornyl acetate is a bicyclic monoterpene and a major component of many essential oils, valued for its characteristic pine-like aroma and utilized in various pharmaceutical and fragrance applications. Accurate and precise quantification of bornyl acetate is crucial for quality control, formulation development, and stability testing.
This document presents a cross-validation perspective by summarizing typical performance data, detailing experimental protocols, and illustrating the analytical workflow to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparison of Analytical Method Performance
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for the quantification of bornyl acetate using GC-FID and HPLC-UV. The data presented is a synthesis from validated methods for essential oil components and similar analytes.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Linearity Range | 1 - 100 µg/mL | 2 - 430 µg/mL |
| Accuracy (% Recovery) | 98 - 103% | 97 - 102% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~1.5 µg/mL |
Experimental Protocols
Detailed methodologies for the quantification of bornyl acetate using GC-FID and HPLC-UV are provided below. These protocols are based on established and validated methods for the analysis of essential oils and their components.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
GC-FID is a robust and widely used technique for the analysis of volatile compounds like bornyl acetate.
1. Sample Preparation:
-
Accurately weigh a quantity of the essential oil or sample containing bornyl acetate.
-
Dissolve the sample in a suitable volatile solvent, such as hexane (B92381) or ethanol, to a final concentration within the linear range of the method.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction for complex matrices to remove non-volatile interferences.
-
Add an appropriate internal standard (e.g., n-alkane) for improved quantitative accuracy.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection (e.g., split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 5 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol
Reversed-phase HPLC-UV provides an alternative method for bornyl acetate quantification, particularly for samples that may not be suitable for high-temperature GC analysis.
1. Sample Preparation:
-
Accurately weigh the sample containing bornyl acetate.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol (B129727) or acetonitrile) to a concentration within the established linear range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis or Diode Array Detector (DAD).
-
Detection Wavelength: Bornyl acetate has a weak chromophore, with UV absorbance typically monitored at a low wavelength, such as 210 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of GC-FID and HPLC-UV analytical methods for bornyl acetate.
A Comparative Analysis of the Anti-Inflammatory Efficacy of (+)-Bornyl Acetate and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (+)-Bornyl Acetate's Performance Against Standard Anti-Inflammatory Agents with Supporting Experimental Data.
(+)-Bornyl acetate (B1210297), a bicyclic monoterpene found in the essential oils of various coniferous plants, has garnered attention for its potential anti-inflammatory properties. This guide provides a comprehensive comparison of the efficacy of this compound with that of standard anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The comparison is based on available preclinical data, focusing on the inhibition of key inflammatory mediators and pathways.
Mechanism of Action: A Tale of Two Pathways
Standard anti-inflammatory drugs and this compound exert their effects through distinct yet sometimes overlapping mechanisms. NSAIDs, such as ibuprofen (B1674241) and diclofenac, primarily function by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins (B1171923). Corticosteroids, like dexamethasone, have a broader mechanism, which includes the inhibition of phospholipase A2, leading to a downstream reduction in both prostaglandins and leukotrienes, as well as the suppression of pro-inflammatory gene expression through the glucocorticoid receptor.
This compound has been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By inhibiting these pathways, bornyl acetate can down-regulate the production of a range of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][3] Furthermore, it has been observed to up-regulate the anti-inflammatory cytokine IL-11.[4] Some evidence also suggests that bornyl acetate can directly inhibit COX enzymes.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data on the inhibitory activity of this compound and standard anti-inflammatory drugs on key inflammatory markers. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target | IC50 (µM) | Source(s) |
| This compound conjugate | COX-1 | 15 - 26 | [5] |
| COX-2 | 5.0 - 17.6 | [5] | |
| Ibuprofen | COX-1 | 2.9 | |
| COX-2 | 1.1 | ||
| Diclofenac | COX-1 | 0.611 | [6] |
| COX-2 | 0.63 | [6] | |
| Dexamethasone | COX-2 | 0.0073 | [6] |
Table 2: Inhibition of Pro-Inflammatory Cytokines and Mediators in RAW 264.7 Cells
| Compound | Target | IC50 | Source(s) |
| Dexamethasone | TNF-α | ~0.001 µM | [7][8] |
| IL-6 | 0.063 µM | [9] | |
| Nitric Oxide (NO) | Not explicitly found | ||
| Ibuprofen | COX-2 derived Prostaglandin E2 | Not explicitly found | |
| Diclofenac | COX-2 derived Prostaglandin E2 | Not explicitly found |
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in a macrophage cell line stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compound (this compound) or a standard drug (dexamethasone) for 1 hour.
-
Following pre-treatment, inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for another 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
3. Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6):
-
The concentrations of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
The percentage of inhibition of NO, TNF-α, and IL-6 production is calculated relative to the LPS-stimulated control group.
-
The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting a dose-response curve.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to evaluate the in vivo acute anti-inflammatory activity of a compound.
1. Animals:
-
Male Wistar rats or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.
2. Experimental Procedure:
-
Animals are divided into several groups: a control group, a carrageenan-treated group, a positive control group (treated with a standard drug like indomethacin (B1671933) or diclofenac), and test groups (treated with different doses of this compound).
-
The test compound or standard drug is administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
3. Data Analysis:
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizing the Mechanisms and Workflows
To further elucidate the complex biological processes and experimental designs, the following diagrams have been generated.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: General workflow for in vitro anti-inflammatory screening.
Conclusion
The available data suggests that this compound exhibits promising anti-inflammatory activity through the modulation of key signaling pathways and the inhibition of inflammatory mediators. While direct comparative studies with standard drugs are limited, the existing evidence on its mechanism of action and efficacy in preclinical models warrants further investigation. Its potential to target different inflammatory pathways compared to traditional NSAIDs and corticosteroids could offer a complementary or alternative therapeutic strategy. Future head-to-head studies are crucial to definitively establish its comparative efficacy and safety profile for potential clinical applications.
References
- 1. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dexamethasone inhibits TNF-α-induced apoptosis and IAP protein downregulation in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of lung inflammatory responses by bornyl acetate is correlated with regulation of myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Metabolic Differences of (+)-Bornyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Bornyl acetate (B1210297), a bicyclic monoterpene ester found in various essential oils, is utilized in fragrance, food, and pharmaceutical industries. Understanding its metabolic fate across different species is crucial for preclinical safety assessment and predicting its pharmacokinetic profile in humans. This guide provides a comparative overview of the anticipated metabolism of (+)-bornyl acetate in humans, rats, and dogs, based on established metabolic pathways for structurally related compounds and known interspecies variations in drug-metabolizing enzymes. Direct comparative studies on this compound are limited; therefore, this guide synthesizes available data to provide a predictive comparison.
Predicted Metabolic Pathway of this compound
The metabolism of this compound is expected to proceed via a two-phase process. Phase I involves the hydrolysis of the ester bond to yield (+)-borneol and acetic acid, followed by oxidation of the borneol moiety. Phase II metabolism involves the conjugation of (+)-borneol and its oxidative metabolites with glucuronic acid.
Caption: Predicted metabolic pathway of this compound.
Comparative In Vitro Metabolism Data
The following tables summarize the expected interspecies differences in the key metabolic reactions involved in this compound transformation. The data is inferred from studies on compounds with similar structures and general knowledge of species-specific enzyme activities.
Table 1: In Vitro Hydrolysis of this compound to (+)-Borneol
| Species | Enzyme Family | Primary Location | Expected Rate of Hydrolysis | Notes |
| Human | Carboxylesterases (CES1 and CES2) | Liver, Intestine | Moderate | Human plasma has low carboxylesterase activity.[1] |
| Rat | Carboxylesterases (CES) | Liver, Plasma, Intestine | High | Rat plasma exhibits significantly higher carboxylesterase activity compared to humans.[1] |
| Dog | Carboxylesterases (CES) | Liver | Moderate to High | Dog plasma has minimal carboxylesterase activity.[1] |
Table 2: In Vitro Phase I Oxidation of (+)-Borneol
| Species | Primary Enzyme Family | Major Metabolites | Expected Rate of Oxidation | Notes |
| Human | Cytochrome P450 (CYP2A6, CYP2C9, CYP2C19, CYP3A4)[2][3] | Hydroxylated borneol derivatives | Moderate | Significant inter-individual variability is expected due to genetic polymorphisms in CYP enzymes. |
| Rat | Cytochrome P450 (CYP2B, CYP2C, CYP3A)[4][5] | Hydroxylated borneol derivatives | High | Rats often exhibit higher CYP450 activity for many substrates compared to humans. Borneol has been shown to induce CYP3A in rats.[4] |
| Dog | Cytochrome P450 (CYP2B, CYP2C, CYP3A) | Hydroxylated borneol derivatives | Moderate to High | Dogs generally have high capacity for CYP-mediated metabolism. |
Table 3: In Vitro Phase II Glucuronidation of (+)-Borneol
| Species | Primary Enzyme Family | Major Conjugate | Expected Rate of Glucuronidation | Notes |
| Human | UDP-glucuronosyltransferases (UGT1A, UGT2B) | Borneol-O-glucuronide | Moderate | The specific UGT isoforms involved are not yet identified for borneol. |
| Rat | UDP-glucuronosyltransferases (UGTs) | Borneol-O-glucuronide | High | Rats generally exhibit high UGT activity towards a wide range of substrates.[6] |
| Dog | UDP-glucuronosyltransferases (UGTs) | Borneol-O-glucuronide | High | Dogs are known to have robust glucuronidation pathways.[7] |
Experimental Protocols
The following provides a general methodology for assessing the in vitro metabolism of this compound using liver microsomes, a common experimental approach in drug metabolism studies.
Objective: To determine the rate of metabolism of this compound and identify its primary metabolites in liver microsomes from different species.
Materials:
-
This compound
-
Liver microsomes (human, rat, dog)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
UDPGA (for glucuronidation assays)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard for analytical quantification
Caption: General workflow for in vitro metabolism assay.
Procedure:
-
Preparation of Incubation Mixtures: Liver microsomes are thawed on ice. A master mix containing the NADPH regenerating system and/or UDPGA in phosphate buffer is prepared.
-
Incubation: this compound (at various concentrations) is added to the microsomal suspension and pre-incubated at 37°C for a short period. The reaction is initiated by adding the pre-warmed cofactor master mix. The final incubation volume is typically 200-500 µL.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The terminated reactions are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is transferred to a new plate or vials for analysis by a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining this compound and the formation of its metabolites, such as (+)-borneol.
Data Analysis: The disappearance of this compound over time is used to calculate the intrinsic clearance (CLint). The formation of metabolites is monitored to identify the major metabolic pathways. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
Summary of Interspecies Differences
Significant interspecies differences in the metabolism of this compound are anticipated, primarily driven by variations in the activity of carboxylesterases and cytochrome P450 enzymes.
-
Hydrolysis: The initial and likely rate-limiting step, the hydrolysis of the ester bond, is expected to be most rapid in rats due to their high plasma and liver carboxylesterase activity.[1] Humans and dogs are expected to exhibit more moderate rates of hydrolysis, primarily occurring in the liver.
-
Oxidation: Following hydrolysis, the resulting (+)-borneol is anticipated to undergo more rapid and extensive oxidation in rats compared to humans, owing to generally higher CYP450 activity in this species.[4]
-
Glucuronidation: All three species are expected to efficiently glucuronidate (+)-borneol and its oxidative metabolites, with rats and dogs likely showing higher rates than humans.[6][7]
These predicted differences highlight the importance of selecting appropriate animal models in preclinical studies. While rats are a common choice, their high metabolic capacity for esters may lead to an overestimation of the clearance of this compound in humans. The dog may represent a more predictive model for the hepatic metabolism of this compound. Ultimately, in vitro studies using human-derived systems are essential for accurately predicting the metabolic fate of this compound in humans.
References
- 1. Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of CYP isoforms involved in the metabolism of thymol and carvacrol in human liver microsomes (HLMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of (+)- and (-)-limonenes to respective carveols and perillyl alcohols by CYP2C9 and CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of borneol on cytochrome P450 3A enzyme and midazolam pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex differences in the metabolism of (+)- and (-)-limonene enantiomers to carveol and perillyl alcohol derivatives by cytochrome p450 enzymes in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species differences in intestinal glucuronidation activities between humans, rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for significant differences in microsomal drug glucuronidation by canine and human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of (+)-Bornyl Acetate in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative efficacy of (+)-Bornyl acetate (B1210297) against established chemotherapeutic agents across various cancer models. Experimental data is presented to validate its potential as an anti-cancer agent, with detailed methodologies for key assays and visualizations of its mechanism of action.
Comparative Anti-proliferative Activity
(+)-Bornyl acetate has demonstrated significant anti-proliferative effects in a range of cancer cell lines. To contextualize its potency, the following tables compare its half-maximal inhibitory concentration (IC50) values with those of standard chemotherapeutic drugs: cisplatin, doxorubicin, and paclitaxel. It is important to note that IC50 values can vary between studies due to differing experimental conditions, such as incubation times.
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Cisplatin IC50 (µg/mL) | Reference |
| HeLa | Cervical Carcinoma | 72.0 | 126.75 | [1] |
| HT29 | Colon Carcinoma | 60.5 | 119.9 | [1] |
| A549 | Lung Carcinoma | 44.1 | 131.0 | [1] |
| MCF-7 | Breast Adenocarcinoma | 85.6 | 141.5 | [1] |
| SW480 | Colorectal Cancer | 8.21 (48h) | - | [2] |
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Not Available | ~1.0 - 4.0 |
| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Not Available | ~0.027 (120h) |
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
A primary mechanism through which this compound exerts its anti-proliferative effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[3] This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis.[4][5][6] Its overactivation is a common feature in many cancers.[4][5] By suppressing this pathway, this compound can induce apoptosis and block the cell cycle in cancer cells.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Crystal violet solution
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat with various concentrations of this compound and incubate for 10-14 days, changing the medium every 2-3 days.
-
Wash the colonies with PBS and fix with methanol.
-
Stain the colonies with crystal violet solution.
-
Count the number of colonies (containing >50 cells).
Wound Healing (Scratch) Assay
This method is used to study cell migration.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours).
-
Measure the width of the scratch to quantify cell migration.
In Vivo Efficacy
In addition to in vitro studies, the anti-tumor effects of this compound have been evaluated in vivo using xenograft mouse models. These studies are critical for assessing the therapeutic potential of a compound in a living organism.
Xenograft Mouse Model
Procedure Outline:
-
Human cancer cells are injected subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives regular administration of this compound (e.g., intraperitoneal injection).
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Conclusion
The data presented in this guide demonstrate that this compound exhibits significant anti-proliferative activity against a variety of cancer cell lines. Its efficacy, in some cases, is comparable to or greater than the standard chemotherapeutic agent cisplatin. The primary mechanism of action involves the inhibition of the crucial PI3K/AKT signaling pathway, leading to cell cycle arrest and apoptosis. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile for clinical applications in oncology. This natural compound represents a promising candidate for the development of novel anti-cancer therapies.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bornyl acetate extracted from Sharen () inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Reproducibility of In Vitro Experiments with (+)-Bornyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of (+)-Bornyl acetate (B1210297), focusing on its cytotoxic, anti-inflammatory, and antioxidant properties. The information presented is based on available experimental data to aid in the assessment of its potential as a therapeutic agent and to ensure the reproducibility of key experiments.
Data Presentation: Quantitative Comparison
To facilitate a clear comparison of the efficacy of (+)-Bornyl acetate, the following tables summarize its performance against relevant alternatives in in vitro assays.
Cytotoxicity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The following table compares its half-maximal inhibitory concentration (IC50) with the standard chemotherapeutic agent, cisplatin. Lower IC50 values indicate greater potency.
| Cell Line | This compound IC50 (µg/mL) | Cisplatin IC50 (µg/mL) | Reference |
| HeLa (Cervical Cancer) | 71.97 | 126.75 | [1] |
| HT-29 (Colon Carcinoma) | 60.5 | 119.9 | [1] |
| A549 (Lung Carcinoma) | 44.1 | 131.0 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 85.6 | 141.5 | [1] |
Anti-Inflammatory and Antioxidant Activity
| Activity | This compound | Alternative | Mechanism of Action / Notes |
| Anti-inflammatory | Inhibits NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).[2][3] | Dexamethasone (B1670325) | A potent corticosteroid that broadly suppresses inflammation through genomic and non-genomic mechanisms. |
| Antioxidant | Exhibits radical scavenging activity. | Trolox | A water-soluble analog of vitamin E, commonly used as a standard for antioxidant capacity. |
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed protocols for the key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., cisplatin), and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production via Griess Assay
The Griess assay measures nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator.
Principle: This colorimetric assay is based on a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Procedure:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Antioxidant Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of a 0.1 mM DPPH solution in the same solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Caption: General workflow for in vitro experiments with this compound.
References
A Comparative Analysis of the Analgesic Properties of (+)-Bornyl Acetate and Borneol
For researchers and professionals in drug development, understanding the nuances of potential therapeutic agents is paramount. This guide provides a detailed comparison of the analgesic effects of two structurally related natural compounds: (+)-Bornyl acetate (B1210297) and its parent alcohol, borneol. While both have demonstrated pain-relieving properties, their mechanisms and efficacy, as suggested by preclinical data, show notable differences.
Quantitative Comparison of Analgesic Effects
The following table summarizes key quantitative data from various preclinical studies investigating the analgesic effects of (+)-Bornyl acetate and borneol. It is important to note that these data are collated from different studies and are not from a direct head-to-head comparison.
| Parameter | This compound | Borneol | Source |
| Hot-Plate Test | Showed increased pain threshold | Demonstrates significant analgesic effects; topical application of 2% (+)-borneol prior to the test reduced pain responses. | [1][2] |
| Acetic Acid-Induced Writhing Test | Significantly inhibited writhing reaction | A dose-dependent reduction in convulsions was observed with intraperitoneal administration prior to acetic acid injection. | [1][2] |
| Formalin Test | Inhibited both phase I and phase II pain | Topical application of 15% borneol decreased pain responses. Intraperitoneal injection of 5, 25, and 50 mg/kg borneol also reduced paw licking and lifting. | [2][3][4][5] |
| Tail-Flick Test | Produced obvious analgesic effects | Data not prominently featured in the reviewed studies. | [3][4] |
Mechanisms of Analgesic Action
The analgesic properties of this compound and borneol are attributed to their interaction with various components of the nervous and immune systems.
This compound: The analgesic effects of this compound are believed to be mediated through both the central and peripheral nervous systems.[3][4] Its mechanism is not associated with opioid receptors.[3][4] Research suggests that its anti-inflammatory and analgesic actions may be linked to the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which in turn reduces the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]
Borneol: Borneol exerts its analgesic effects through a multi-target approach.[7][8] One of its primary mechanisms is the activation of the TRPM8 channel, a sensor for cold and menthol, which plays a role in analgesia.[9][10][11] Additionally, borneol acts as a positive modulator of GABA-A receptors, enhancing the inhibitory effects of GABA in the central nervous system.[11] Its analgesic properties are also linked to its ability to modulate the immune system by suppressing the NF-κB pathway and inhibiting the production of reactive oxygen species (ROS).[7][8]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for the analgesic effects of borneol and the anti-inflammatory action of bornyl acetate.
Experimental Protocols
The evaluation of the analgesic effects of this compound and borneol has been conducted using a variety of established preclinical models.
Hot-Plate Test
This method assesses the central analgesic activity of a compound.[12]
-
Apparatus: A heated plate maintained at a constant temperature (typically 55 ± 0.5°C).
-
Procedure: An animal (e.g., a mouse or rat) is placed on the hot plate, and the time taken for the animal to exhibit a pain response (e.g., licking its paws or jumping) is recorded as the reaction time or latency.
-
Measurement: An increase in the reaction time after administration of the test compound compared to a control group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This is a chemical-induced pain model used to evaluate peripheral analgesic activity.[12]
-
Procedure: A dilute solution of acetic acid is injected intraperitoneally into a mouse. This induces a characteristic stretching behavior known as writhing.
-
Measurement: The number of writhes is counted for a specific period (e.g., 20-30 minutes) after the injection. A reduction in the number of writhes in the group treated with the test compound compared to a control group signifies analgesia.
Formalin Test
This model is used to assess both neurogenic (early phase) and inflammatory (late phase) pain.[3][4]
-
Procedure: A dilute solution of formalin is injected into the plantar surface of an animal's hind paw.
-
Measurement: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection). A reduction in the duration of these behaviors indicates an analgesic effect.
The following diagram outlines a general experimental workflow for assessing the analgesic effects of these compounds.
References
- 1. [Studies on the analgesic and anti-inflammatory effect of bornyl acetate in volatile oil from Amomum villosum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [Research on the analgesic effect and mechanism of bornyl acetate in volatile oil from amomum villosum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A clinical and mechanistic study of topical borneol‐induced analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A clinical and mechanistic study of topical borneol‐induced analgesia | EMBO Molecular Medicine [link.springer.com]
- 11. A clinical and mechanistic study of topical borneol‐induced analgesia | EMBO Molecular Medicine [link.springer.com]
- 12. ri.ufs.br [ri.ufs.br]
Correlating In Vitro and In Vivo Efficacy of (+)-Bornyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Bornyl acetate (B1210297), a bicyclic monoterpene found in the essential oils of various plants, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of its in vitro and in vivo effects, with a focus on its anti-inflammatory and anti-cancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this document aims to facilitate a deeper understanding of (+)-Bornyl acetate's therapeutic potential and support further research and development.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound, offering a clear comparison of its efficacy across different models and conditions.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Reference |
| SW480 | Colorectal Cancer | CCK-8 | 15.58 (24h), 8.21 (48h), 5.32 (72h) | [1] |
| HT-29 | Colorectal Cancer | BrdU & LDH | 60.5 | [2] |
| HeLa | Cervical Carcinoma | BrdU & LDH | 72.0 | [2] |
| A549 | Lung Carcinoma | BrdU & LDH | 44.1 | [2] |
| MCF-7 | Breast Adenocarcinoma | BrdU & LDH | 85.6 | [2] |
| FL | Human Amnion (Normal) | BrdU & LDH | 50.6 | [2] |
Table 2: In Vivo Anti-Inflammatory and Anti-Cancer Effects of this compound
| Model | Condition | Treatment Protocol | Key Findings | Reference |
| BALB/c Mice | LPS-induced Acute Lung Injury | Intraperitoneal injection | Downregulated pro-inflammatory cytokines; Reduced immune cell infiltration in BALF; Attenuated lung tissue damage. | [3] |
| BALB/c Nude Mice | Colorectal Cancer Xenograft (SW480 cells) | Intraperitoneal injection of 0.2 mL saline (control) or saline with this compound daily for 14 days. | Suppressed tumor growth in vivo with low toxicity. | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer progression. The primary mechanisms identified include the inhibition of the NF-κB and MAPK pathways, as well as the suppression of the PI3K/AKT pathway.
Anti-Inflammatory Signaling Pathway
Anti-Cancer Signaling Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Anti-Cancer Assays
1. Cell Culture and Treatment:
-
Cell Lines: SW480, HT-29, HeLa, A549, MCF-7 (cancer cell lines), and FL (normal human amnion) cells were used.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours) to determine its effects on cell viability and proliferation.
2. Cell Viability and Proliferation Assays:
-
CCK-8 (Cell Counting Kit-8) Assay: Used to assess the dose- and time-dependent inhibitory effects of this compound on SW480 cell growth. The IC50 values were calculated from the resulting data.[1]
-
BrdU (Bromodeoxyuridine) Cell Proliferation Assay: Employed to measure the antiproliferative activity of this compound on various cancer cell lines.[2]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: Utilized to determine the cytotoxic effects of this compound.[2]
In Vivo Studies
1. LPS-Induced Acute Lung Injury Model:
-
Animals: BALB/c mice were used.
-
Induction of Injury: Acute lung injury was induced by intranasal administration of lipopolysaccharide (LPS).
-
Treatment: this compound was administered via intraperitoneal injection.
-
Outcome Measures: Bronchoalveolar lavage fluid (BALF) was collected to analyze the total and differential cell counts. Lung tissues were harvested for histological examination and to assess the wet-to-dry weight ratio, a marker of pulmonary edema.[3]
2. Colorectal Cancer Xenograft Model:
-
Animals: Male BALB/c nude mice (6-8 weeks old, 18-22 g) were utilized.
-
Tumor Implantation: SW480 human colorectal cancer cells were injected subcutaneously into the mice.
-
Treatment: Once tumors reached a volume of approximately 100 mm³, mice were treated with daily intraperitoneal injections of saline (control) or this compound for 14 days.
-
Outcome Measures: Tumor growth was monitored regularly, and at the end of the study, tumors were excised and weighed. The general health and body weight of the mice were also recorded to assess toxicity.[1]
Mechanistic Studies
1. Western Blot Analysis for Signaling Proteins (NF-κB and MAPK pathways):
-
Cell Lysis: Treated and untreated cells were lysed to extract total proteins.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65, ERK, JNK, p38).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The levels of phosphorylated proteins were normalized to their total protein levels.
2. NF-κB Activation Assay:
-
Nuclear Extraction: Nuclear and cytoplasmic extracts were prepared from treated and untreated cells.
-
ELISA-based Assay: A transcription factor assay kit was used to measure the DNA binding activity of NF-κB (p65 subunit) in the nuclear extracts. This assay typically involves the capture of activated NF-κB by an oligonucleotide containing the NF-κB consensus sequence coated on a microplate, followed by detection with a specific primary antibody against the NF-κB subunit and a subsequent HRP-conjugated secondary antibody.
Correlation and Conclusion
The in vitro and in vivo data presented in this guide demonstrate a strong correlation in the biological activities of this compound. Its ability to inhibit the proliferation of various cancer cell lines in vitro is consistent with the observed suppression of tumor growth in a colorectal cancer xenograft model in vivo.[1][2] The anti-inflammatory effects, characterized by the downregulation of pro-inflammatory cytokines in cell culture, are mirrored by the reduction of inflammation and tissue damage in an in vivo model of acute lung injury.[3]
The mechanistic studies provide a molecular basis for these observed effects. The inhibition of the NF-κB and MAPK signaling pathways in vitro explains the anti-inflammatory responses seen in vivo. Similarly, the suppression of the PI3K/AKT pathway in cancer cells provides a rationale for the observed anti-proliferative and pro-apoptotic effects that translate to reduced tumor growth in animal models.
References
- 1. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Inhibition of lung inflammatory responses by bornyl acetate is correlated with regulation of myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Bornyl Acetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Bornyl acetate (B1210297), ensuring compliance and minimizing risk.
(+)-Bornyl acetate, a common fragrance and flavoring agent also used in organic synthesis, is a combustible liquid that requires careful management throughout its lifecycle, including its final disposal.[1] Adherence to established protocols is critical to prevent environmental contamination and ensure a safe laboratory environment.
Key Disposal and Safety Information
The following table summarizes critical information for the proper disposal of this compound, compiled from various safety data sheets (SDS).
| Parameter | Guideline | Source |
| Primary Disposal Method | Entrust disposal to a licensed waste disposal company. | [2] |
| Waste Classification | Chemical waste generators must determine if it is classified as hazardous waste according to local, regional, and national regulations. | [3] |
| Containerization | Collect in a suitable, closed, and properly labeled container. Often categorized under non-halogenated organic solvents. | [4][5] |
| Spill Cleanup | Absorb spills with inert material (e.g., sand, diatomite, universal binders) and place in a container for disposal. | [6][7] |
| Accidental Release | Prevent product from entering drains or water courses. | [8][9] |
| Firefighting | Use CO2, extinguishing powder, water spray, or alcohol-resistant foam. | [10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection during handling and disposal. | [1] |
Procedural Steps for Disposal
The disposal of this compound should be approached systematically. The following procedure outlines the necessary steps for safe and compliant disposal.
1. Waste Collection:
-
Designate a specific, clearly labeled waste container for non-halogenated organic solvents.[5] this compound, as an ester, falls into this category.[11][12]
-
Ensure the container is kept closed when not in use and is stored in a well-ventilated area, away from heat and ignition sources.[1][4]
2. Handling and Transfer:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
When transferring this compound to the waste container, do so in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Remove all sources of ignition.[1]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a universal binder.[4]
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as chemical waste.[8]
-
Decontaminate the spill area.
4. Final Disposal:
-
Do not dispose of this compound down the drain or with general refuse.[9]
-
Arrange for the collection of the chemical waste container by a licensed and approved waste disposal service.[2] Adhere to all institutional, local, and national regulations for hazardous waste disposal.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.it [fishersci.it]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. chemfaces.com [chemfaces.com]
- 9. directpcw.com [directpcw.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. louisville.edu [louisville.edu]
Essential Safety and Operational Guide for Handling (+)-Bornyl Acetate
This guide provides critical safety and logistical information for the handling and disposal of (+)-Bornyl acetate (B1210297), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.
Health and Safety Data
While some safety data sheets (SDS) do not classify (+)-Bornyl acetate as a hazardous substance, others indicate potential hazards.[1][2] It is prudent to handle it with care, assuming it can cause irritation. According to one GHS classification, it is identified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory irritation (Category 3).[2]
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation | [2] |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [2] | |
| Appearance | Colorless Liquid | [3] |
| Odor | Odorless | [3] |
| Boiling Point | 223 - 224 °C (433.4 - 435.2 °F) | [3] |
| Flash Point | 84 °C (183.2 °F) | [3] |
| Storage Temperature | Recommended: 2-8°C, Refrigerated or Frozen | [2][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound.
| Equipment Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields.[5] | Protects against splashes and aerosols that can cause serious eye irritation.[2] |
| Hand Protection | Protective, solvent-resistant gloves (e.g., Nitrile rubber).[2][3][6] | Prevents skin contact, which may cause irritation.[2] |
| Body Protection | Lab coat or impervious clothing.[2][7] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][4][8] A suitable respirator is required if ventilation is inadequate.[2][5] | Prevents inhalation of vapors or aerosols, which may cause respiratory irritation.[2] |
Standard Operating Procedure for this compound
This protocol outlines the step-by-step process for the safe handling of this compound in a laboratory setting.
Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]
-
Assemble PPE: Don the required personal protective equipment as specified in the table above: safety goggles, nitrile gloves, and a lab coat.[2][3][5]
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower before starting.
Handling and Experimental Use
-
Chemical Transport: When moving the chemical, keep it in a sealed, properly labeled container.
-
Dispensing: Avoid the formation of aerosols.[8] Keep the container tightly closed when not in use.[1][2]
-
Avoid Ignition Sources: Keep this compound away from heat, sparks, open flames, and other potential ignition sources.[6][7]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[4]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][7]
Spill and Emergency Procedures
-
Minor Spills:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek prompt medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2]
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] For long-term storage, refrigeration (2-8°C) is recommended.[2][4] Protect from direct sunlight and air.[4][7]
-
Waste Disposal:
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[1]
-
Do not pour waste down the drain or into any water source.[4][7]
-
Use a licensed waste disposal company for chemical waste removal.
-
Contaminated packaging should be emptied completely and disposed of according to official regulations.[9]
-
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.it [fishersci.it]
- 4. chemfaces.com [chemfaces.com]
- 5. echemi.com [echemi.com]
- 6. johndwalsh.com [johndwalsh.com]
- 7. directpcw.com [directpcw.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
